Plurafac LF 403
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
131594-92-8 |
|---|---|
Molecular Formula |
C32H60O8Ru |
Synonyms |
Plurafac LF 403 |
Origin of Product |
United States |
Foundational & Exploratory
Plurafac LF 403 chemical properties for research applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plurafac LF 403 is a non-ionic surfactant characterized by its low-foaming properties.[1][2] Chemically, it is an alkoxylated, predominantly unbranched fatty alcohol, containing both ethylene oxide and higher alkene oxide units.[2][3][4] This unique structure imparts excellent wetting and emulsifying capabilities, making it a versatile ingredient in various formulations.[1][5] While its primary applications are in industrial and institutional cleaning, its physicochemical properties suggest potential utility in research and drug development, particularly in formulations where low foam is critical.[6][7] This guide provides a comprehensive overview of this compound's chemical properties and outlines potential experimental protocols for its characterization and application in a research setting.
Core Chemical and Physical Properties
The inherent properties of this compound make it a subject of interest for various research applications. A summary of its key quantitative data is presented below.
| Property | Value | Conditions |
| Physical Form | Liquid | 25°C |
| Chemical Nature | Alkoxylated Fatty Alcohol | - |
| pH | ~7 | 5% in water |
| Cloud Point | 41°C | In Butyl Diglycol (BDG) |
| Surface Tension | 30 mN/m | 1 g/L in distilled water at 23°C |
| Viscosity | ~60 mPa·s | 23°C |
| Wetting Time | ~60 seconds | 2 g/L surfactant, 2 g/L soda ash at 23°C |
Potential Research Applications
While specific research applications for this compound are not extensively documented in publicly available literature, its properties as a non-ionic, low-foaming surfactant suggest its utility in several areas of pharmaceutical and biological research. Non-ionic surfactants are widely used in the pharmaceutical industry to enhance the aqueous solubility of poorly water-soluble compounds, stabilize emulsion systems, and improve the wetting of hydrophobic compounds.[8]
Drug Formulation and Delivery
Alkoxylated fatty alcohols are utilized as emulsifiers, wetting agents, and solubilizers in various formulations, including detergents, personal care products, and agrochemicals.[5][8] In the context of drug delivery, this compound could potentially be investigated for:
-
Solubilization of Poorly Soluble APIs: Its amphiphilic nature could aid in the formation of micelles to encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.
-
Emulsion and Microemulsion Stabilization: Its surface-active properties could be harnessed to stabilize oil-in-water or water-in-oil emulsions for topical or oral drug delivery.
-
Nanoparticle Formulation: Non-ionic surfactants are often used in the preparation of polymeric nanoparticles for controlled drug release.[9][10] this compound's low foaming nature could be advantageous during the formulation process.
Membrane Protein Research
The extraction and stabilization of membrane proteins are critical steps in their structural and functional characterization. Detergents are essential for solubilizing membrane proteins from the lipid bilayer.[11][12] While there is no universal detergent for all membrane proteins, the properties of non-ionic surfactants are often favored for their mildness. This compound, as an alkoxylated fatty alcohol, could be explored as a candidate for the extraction and stabilization of certain membrane proteins, particularly where foaming during purification is a concern.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the properties and potential applications of this compound in a research setting. These protocols are based on standard methods for surfactant analysis.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins.[13] This can be determined using various techniques, including surface tensiometry and fluorescence spectroscopy.
Methodology: Surface Tensiometry
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 g/L) in deionized water.
-
Serial Dilutions: Create a series of dilutions from the stock solution with concentrations ranging from, for example, 0.001 g/L to 1 g/L.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve is observed.[14]
Micelle Size and Polydispersity Analysis
Dynamic Light Scattering (DLS) is a common technique used to determine the size distribution of particles in a suspension, such as micelles.[15][16]
Methodology: Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare a solution of this compound at a concentration significantly above its determined CMC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Filtration: Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
DLS Measurement: Place the filtered sample in a clean cuvette and perform the DLS measurement using a DLS instrument. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.[17]
-
Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius of the micelles and provide a size distribution and polydispersity index (PDI).[15]
Conceptual Pathway: Surfactant-Membrane Interaction
Non-ionic surfactants can interact with cell membranes, and at sufficient concentrations, they can lead to membrane disruption and cell lysis. This interaction is fundamental to their application in areas like drug delivery and membrane protein extraction.
The following diagram illustrates a conceptual pathway of how a non-ionic surfactant like this compound might interact with a lipid bilayer.
Conclusion
This compound presents a profile of a versatile non-ionic surfactant with potential applications beyond its traditional use in the cleaning industry. Its low-foaming nature, combined with effective surface activity, makes it a candidate for further investigation in pharmaceutical and biological research. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the utility of this compound in their specific applications. Further empirical studies are warranted to fully elucidate its performance and compatibility in these advanced scientific domains.
References
- 1. ALKOXYLATED FATTY ALCOHOLS - Ataman Kimya [atamanchemicals.com]
- 2. rossorg.com [rossorg.com]
- 3. chemical.carytrad.com.tw [chemical.carytrad.com.tw]
- 4. stobec.com [stobec.com]
- 5. youtube.com [youtube.com]
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- 7. care360.basf.com [care360.basf.com]
- 8. shreechem.in [shreechem.in]
- 9. Systematic Patent Review of Nanoparticles in Drug Delivery and Cancer Therapy in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA2825016C - Nanoparticles for dermal and systemic delivery of drugs - Google Patents [patents.google.com]
- 11. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]
- 12. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]
- 17. bettersizeinstruments.com [bettersizeinstruments.com]
Unveiling the Micellar Characteristics of Plurafac LF 403: A Technical Guide
For Immediate Release
While a definitive Critical Micelle Concentration (CMC) for Plurafac LF 403 is not publicly documented in available technical literature, this guide provides a comprehensive overview of its physicochemical properties and the established methodologies for determining the CMC of low-foaming nonionic surfactants. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the micellar behavior of this versatile surfactant.
Introduction to this compound
This compound is a low-foaming nonionic surfactant characterized as an alkoxylated, predominantly unbranched fatty alcohol.[1][2][3][4] Its chemical structure, which incorporates higher alkene oxides alongside ethylene oxide, imparts unique properties such as excellent wetting and low foam generation, making it suitable for a wide range of industrial applications.[1][5] The molecule's design, featuring both ethylene oxide and propylene oxide units, contributes to its distinct low-foaming characteristics by increasing the hydrophobic nature and disrupting the foam-stabilizing properties often seen in purely ethoxylated surfactants.[1]
Physicochemical Properties of this compound
A summary of the known quantitative data for this compound is presented below. These parameters are crucial for understanding its behavior in various formulations.
| Property | Value | Conditions | Reference(s) |
| Physical Form | Liquid | 25 °C | [6] |
| Appearance | Colorless to yellowish liquid | - | [7] |
| Surface Tension | 30 mN/m | 1 g/L in distilled water, 23 °C | [6] |
| pH | ~7 | 5% in water (50 g/L, 23 °C) | [6][7] |
| Cloud Point | 41 °C | Butyl diglycol (BDG) | [6] |
| Viscosity, dynamic | 60 mPa·s | 23 °C | [2][7] |
| Solidification Temperature | ~ -25 °C | - | [7] |
| Boiling Point | > 250 °C | - | [7] |
| Solubility in water | Insoluble | - | [7] |
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, defining the concentration at which surfactant molecules self-assemble into micelles.[8] Above the CMC, properties of the surfactant solution, such as surface tension, change significantly.[8][9] For nonionic surfactants like this compound, several experimental methods can be employed to determine the CMC.
The following diagram illustrates a generalized workflow for the experimental determination of a surfactant's CMC.
A generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).
Experimental Protocols
Below are detailed methodologies for three common techniques used to determine the CMC of nonionic surfactants.
This classical method directly measures the surface tension of surfactant solutions at varying concentrations.[8][10][11]
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in high-purity water. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Instrumentation: Utilize a tensiometer, with either a Du Noüy ring or a Wilhelmy plate. Ensure the measuring probe is meticulously cleaned before each measurement.
-
Measurement: For each concentration, measure the surface tension. Allow sufficient time for the surface tension to equilibrate before recording the value, particularly for concentrations near the CMC.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.[11] The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[8]
This sensitive method relies on a fluorescent probe, such as pyrene, that is sensitive to the polarity of its microenvironment.[10][12][13]
Protocol:
-
Probe and Solution Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). In a series of volumetric flasks, add a small aliquot of the pyrene stock solution and evaporate the solvent completely. Prepare surfactant solutions of varying concentrations in high-purity water and add them to the flasks containing the pyrene residue. Allow the solutions to equilibrate, often overnight with gentle stirring, to ensure complete dissolution of the probe and micelle formation.[10]
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum of each solution. For pyrene, the excitation wavelength is typically around 335 nm, with the emission scanned from approximately 350 nm to 500 nm.[10]
-
Data Analysis: A key parameter for pyrene is the ratio of the intensities of the first and third vibronic peaks (I1/I3). This ratio is sensitive to the polarity of the probe's environment. Plot the I1/I3 ratio against the surfactant concentration. A sharp change in the slope of this plot indicates the onset of micelle formation, and the corresponding concentration is the CMC.
The following diagram illustrates the logical relationship in using a fluorescent probe for CMC determination.
Logical flow of the fluorescence probe method for CMC determination.
DLS is a non-perturbing technique that can determine the CMC by monitoring the size and scattering intensity of particles in solution.[14][15][16]
Protocol:
-
Sample Preparation: Prepare a series of surfactant solutions at different concentrations in high-purity water. Filter the samples through a fine-pore filter (e.g., 0.1 µm) to remove any dust or large aggregates.[15]
-
DLS Measurement: For each concentration, measure the total scattering intensity and/or the diffusion coefficient of the particles in the solution using a DLS instrument.
-
Data Analysis: Plot the total scattering intensity or the diffusion coefficient as a function of the surfactant concentration. A distinct change in the slope of the intensity curve or a shift in the diffusion coefficient indicates the formation of micelles.[14][15] The concentration at which this change occurs is the CMC.
Conclusion
While the precise Critical Micelle Concentration of this compound remains to be definitively published, this guide provides the necessary framework for its experimental determination. By understanding its known physicochemical properties and employing the detailed protocols for surface tensiometry, fluorescence spectroscopy, or dynamic light scattering, researchers can accurately characterize the micellar behavior of this low-foaming nonionic surfactant. The selection of the most appropriate method will depend on the specific experimental conditions, available instrumentation, and the required level of precision.
References
- 1. Buy this compound | 131594-92-8 [smolecule.com]
- 2. ulprospector.com [ulprospector.com]
- 3. psurplus.com [psurplus.com]
- 4. stobec.com [stobec.com]
- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 6. scribd.com [scribd.com]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. justagriculture.in [justagriculture.in]
- 10. benchchem.com [benchchem.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. CMC determination by fluorescence spectroscopy [bio-protocol.org]
- 14. d-nb.info [d-nb.info]
- 15. lcms.cz [lcms.cz]
- 16. wyatt.com [wyatt.com]
Plurafac LF 403: A Technical Guide to its Mechanism of Action as a Nonionic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plurafac LF 403 is a low-foaming nonionic surfactant widely utilized across various industries, including industrial and household cleaning, personal care, and food processing.[1] Its efficacy stems from its unique molecular structure and resulting physicochemical properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its chemical nature, key performance parameters, and the underlying principles of its surface activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and applying this versatile surfactant.
Chemical Nature and Structure
This compound is classified as an alkoxylated fatty alcohol.[1][2] Its structure is characterized by a lipophilic (hydrophobic) fatty alcohol backbone and a hydrophilic polyalkylene oxide chain. A distinguishing feature of this compound is the incorporation of both ethylene oxide (EO) and higher alkene oxides (e.g., propylene oxide, PO) in the hydrophilic portion of the molecule.[1][2][3] This specific composition is crucial for its low-foaming characteristics.[1] The fatty alcohol component is typically derived from natural or petrochemical sources and consists of predominantly unbranched carbon chains.[4]
The general structure can be conceptualized as a "head-and-tail" model, where the fatty alcohol chain constitutes the hydrophobic tail and the polyalkylene oxide chain forms the hydrophilic head. This amphipathic nature is the fundamental basis for its surface-active properties.
Physicochemical Properties
The performance of this compound as a surfactant is defined by several key quantitative parameters. These properties are summarized in the table below.
| Property | Value | Test Method |
| Physical Form (at 25°C) | Liquid | Visual |
| pH (5% in water) | ~7 | - |
| Cloud Point (BDG solution) | 41°C | EN 1890, Method D* |
| Surface Tension (1 g/L in dist. water at 23°C) | 30 mN/m | EN 14370** |
| Wetting Time (2 g/L surfactant, 2 g/L soda ash at 23°C) | ~60 s | Draves Test (similar) |
| Density (at 20°C) | ~0.95 g/cm³ | - |
| Viscosity (at 23°C) | ~60 mPa·s | - |
*Method D: 5 g of surfactant + 45 g of butyldiglycol solution (c = 250 g/l)[5] **Applying Harkins-Jordan correction[5]
Mechanism of Action as a Nonionic Surfactant
The primary mechanism of action of this compound is the reduction of surface and interfacial tension. As a nonionic surfactant, its hydrophilic head does not carry an electrical charge, making it less sensitive to water hardness and compatible with a wide range of other surfactant types (anionic, cationic, and other nonionics).[1][6]
Adsorption at Interfaces and Surface Tension Reduction
When introduced into an aqueous solution, the amphipathic molecules of this compound spontaneously migrate to interfaces, such as the air-water or oil-water interface. At these interfaces, the molecules orient themselves to minimize the thermodynamically unfavorable contact between their hydrophobic tails and the water molecules. The hydrophobic tails align away from the water phase, while the hydrophilic heads remain in contact with the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a significant reduction in surface tension.[7] The lowering of surface tension is critical for processes such as wetting, emulsification, and detergency.[7]
Micelle Formation
Above a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules in the bulk solution begin to self-assemble into spherical structures called micelles.[6] In these aggregates, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules.[6] This process is energetically favorable as it minimizes the exposure of the hydrophobic chains to water.
The formation of micelles is essential for the cleaning and solubilizing actions of surfactants. The hydrophobic core of the micelle can encapsulate oily and greasy soils, effectively lifting them from a surface and dispersing them into the cleaning solution.[6][8]
Experimental Protocols
Determination of Cloud Point (Based on EN 1890)
The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as the surfactant's solubility decreases with increasing temperature.[8]
Apparatus:
-
Controlled temperature water bath
-
Thermometer
-
Test tube
Procedure (Method D):
-
Prepare a solution by mixing 5 grams of this compound with 45 grams of a 250 g/L butyldiglycol solution.
-
Place the solution in a test tube and immerse it in a water bath.
-
Gradually heat the water bath while gently stirring the solution.
-
The temperature at which the solution becomes turbid or cloudy is recorded as the cloud point.
Measurement of Surface Tension (Based on EN 14370)
Surface tension is a measure of the cohesive energy present at the interface of a liquid.
Apparatus:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
Beaker
-
Precision balance
Procedure:
-
Prepare a 1 g/L solution of this compound in distilled water.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the surfactant solution in a clean beaker.
-
Measure the force required to pull the ring or plate from the surface of the liquid.
-
The surface tension is calculated from this force, applying the Harkins-Jordan correction for the ring method.
Evaluation of Wetting Power (Based on the Draves Test)
Wetting power assesses the ability of a surfactant solution to wet a hydrophobic surface.
Apparatus:
-
Graduated cylinder
-
Cotton skein of a standard weight and size
-
Weighted hook
Procedure:
-
Prepare the test solution (e.g., 2 g/L this compound and 2 g/L soda ash in water).
-
Fill a graduated cylinder with the test solution.
-
Attach a cotton skein to a weighted hook.
-
Simultaneously drop the skein into the cylinder and start a timer.
-
The time it takes for the skein to become fully saturated and sink is recorded as the wetting time. A shorter wetting time indicates better wetting performance.[9]
Visualizing the Mechanism of Action
The following diagrams illustrate the fundamental principles of this compound's surfactant activity.
Caption: Orientation of this compound at an oil-water interface.
Caption: Micelle structure encapsulating an oil droplet.
Conclusion
This compound's mechanism of action is rooted in its amphipathic chemical structure, which enables it to effectively reduce surface and interfacial tension. Its ability to adsorb at interfaces and form micelles above the CMC makes it a highly efficient wetting agent, emulsifier, and detergent. The inclusion of higher alkene oxides in its hydrophilic chain imparts the desirable low-foaming property, broadening its applicability in processes where foam control is critical. A thorough understanding of these fundamental principles and the methods for their quantification is essential for the effective formulation and application of this compound in diverse scientific and industrial contexts.
References
- 1. scribd.com [scribd.com]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 3. emcochem.com [emcochem.com]
- 4. Buy this compound | 131594-92-8 [smolecule.com]
- 5. chemical.carytrad.com.tw [chemical.carytrad.com.tw]
- 6. stobec.com [stobec.com]
- 7. basf.com [basf.com]
- 8. scribd.com [scribd.com]
- 9. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]
Unraveling the Hydrophilic-Lipophilic Balance of Plurafac LF 403: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrophilic-lipophilic balance (HLB) of Plurafac LF 403, a low-foaming nonionic surfactant. Designed for researchers, scientists, and professionals in drug development, this document delves into the available data, theoretical calculations, and experimental methodologies for determining the HLB of this versatile excipient.
Introduction to this compound
This compound is a specialized nonionic surfactant known for its excellent wetting and low-foaming properties.[1][2][3] Chemically, it is an alkoxylated, predominantly unbranched fatty alcohol. Its unique structure, incorporating both ethylene oxide (EO) and higher alkene oxides (such as propylene oxide, PO), contributes to its distinct surface-active characteristics.[1][2][3] This composition makes it a valuable component in a wide range of applications, including industrial and institutional cleaners, and potentially in pharmaceutical formulations where controlled foaming is critical.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for understanding its behavior in various formulations.
| Property | Value | Reference |
| Chemical Nature | Alkoxylated, predominantly unbranched fatty alcohol with ethylene oxide and higher alkene oxides | [1][2][3] |
| Physical Form | Liquid at 25°C | [4] |
| Cloud Point (BDG) | 41°C | [4] |
| Surface Tension (1 g/L in dist. water at 23°C) | 30 mN/m | [4] |
| pH (5% in water) | ~7 | [4] |
| CAS Number | 131594-92-8 | [5] |
Understanding the Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a crucial parameter for surfactant selection, as it indicates the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. This value determines the surfactant's solubility and its suitability for various applications such as emulsification, solubilization, wetting, and detergency.
Reported HLB Value of this compound
A definitive, single HLB value for this compound is not publicly available in the reviewed technical literature. However, product documentation from the manufacturer, BASF, provides a proprietary notation of "Prop. 10 & 5" under the HLB column. While the exact meaning of this notation is not officially disclosed, it may suggest a proprietary scale or a range of effective HLB values depending on the application. It is crucial for formulators to consider this an indicator rather than a precise Griffin or Davies HLB value.
Based on its chemical structure as a fatty alcohol alkoxylate with both EO and PO groups, this compound is expected to have a relatively low to moderate HLB, consistent with its function as a wetting agent and low-foaming detergent.
Methodologies for HLB Determination
The HLB of a nonionic surfactant like this compound can be determined through theoretical calculations or experimental methods.
Theoretical Calculation of HLB
Griffin's Method: For nonionic surfactants, the HLB can be estimated using Griffin's method if the weight percentage of the hydrophilic portion (ethylene oxide) is known.
HLB = (Weight % of Ethylene Oxide) / 5
To apply this method to this compound, the exact weight percentage of the ethylene oxide in the molecule would be required. This information is not publicly available.
Davies' Method: This method calculates the HLB based on group numbers assigned to different structural components of the surfactant.
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
A detailed chemical structure of this compound, including the fatty alcohol chain length and the number of EO and PO units, would be necessary to utilize this method.
HLB Calculation for Mixed Alkoxylates (EO/PO): For surfactants containing both ethylene oxide and propylene oxide, a modified Griffin's method can be used:
HLB = (E + 0.5P) / 5
Where E is the weight percent of ethylene oxide and P is the weight percent of propylene oxide. Again, this requires detailed compositional data.
Experimental Determination of HLB
The HLB of a surfactant can be determined experimentally by assessing its ability to emulsify a series of oils with known required HLB values. The HLB of the surfactant is considered to be equal to the required HLB of the oil that it emulsifies most effectively.
Experimental Protocol: Emulsion Stability Method
-
Preparation of Oil Phases: Prepare a series of oil phases with varying known required HLB values. This can be achieved by blending two oils with different required HLB values in different ratios.
-
Preparation of Emulsions: For each oil phase, prepare a series of oil-in-water emulsions using a fixed concentration of this compound as the emulsifier.
-
Emulsification: Subject each mixture to a standardized emulsification process (e.g., homogenization or high-shear mixing) for a consistent duration and intensity.
-
Stability Assessment: Evaluate the stability of the resulting emulsions over time. Stability can be assessed by observing creaming, coalescence, or phase separation.
-
HLB Determination: The HLB of this compound corresponds to the required HLB of the oil phase that forms the most stable emulsion.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for the theoretical and experimental determination of the HLB value of a surfactant like this compound.
Caption: Workflow for HLB Determination of a Surfactant.
Conclusion
References
Plurafac LF 403: A Technical Guide to its Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Plurafac LF 403, a low-foaming nonionic surfactant. As an alkoxylated fatty alcohol, its solubility profile is a critical parameter for formulation development in various applications, including industrial and institutional cleaners, as well as in the pharmaceutical sciences. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing surfactant solubility.
Core Solubility Profile
This compound exhibits a predominantly lipophilic character, which dictates its solubility in various laboratory solvents. Its low hydrophilic-lipophilic balance (HLB) value contributes to its limited solubility in aqueous systems and enhanced solubility in organic solvents.[1]
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not widely published in publicly available technical literature. However, qualitative assessments from safety data sheets and technical documents provide valuable guidance for solvent selection. The following table summarizes the available qualitative solubility information for this compound.
| Solvent | Chemical Class | Solubility | Source |
| Water | Aqueous | Insoluble | [2] |
| Ethanol | Alcohol | Soluble | [2] |
| Petroleum Spirit | Hydrocarbon | Soluble | [2] |
| Alcoholic Solvents | Alcohol | Clearly Soluble | [1] |
| Organic Solvents | Various | Excellent Solubility | [1] |
It is a general characteristic of the Plurafac LF series that solubility in water, alcohols, and glycols increases with a lower cloud point.[3][4]
Experimental Protocol for Solubility Determination
While a specific, validated experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology for assessing the solubility of a nonionic surfactant can be outlined as follows. This protocol is based on standard laboratory practices for determining the solubility of a substance.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, toluene, hexane)
-
Glass vials or test tubes with closures
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature-controlled water bath or incubator
-
Visual inspection apparatus (e.g., light box with a dark background)
Methodology:
-
Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 5 mL) of each selected solvent into separate, labeled glass vials.
-
Initial Qualitative Assessment:
-
To each vial, add a small, pre-weighed amount of this compound (e.g., 100 mg).
-
Securely cap the vials and agitate vigorously using a vortex mixer for 1-2 minutes.
-
Allow the vials to stand at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 hour).
-
Visually inspect each vial against a light and dark background for the presence of undissolved material. Record the solubility as "soluble," "partially soluble," or "insoluble."
-
-
Semi-Quantitative Determination (for soluble or partially soluble systems):
-
Prepare a fresh set of vials with the same fixed volume of the respective solvents.
-
Incrementally add pre-weighed portions of this compound to each vial.
-
After each addition, cap the vial and agitate until the surfactant is fully dissolved. Utilize a magnetic stirrer for continuous agitation if necessary.
-
Continue adding the surfactant until saturation is reached, as evidenced by the persistence of undissolved material after prolonged agitation.
-
The total mass of the surfactant dissolved in the known volume of the solvent provides a semi-quantitative measure of solubility (e.g., in mg/mL).
-
-
Effect of Temperature: To assess the influence of temperature on solubility, the above procedures can be repeated at different controlled temperatures using a water bath or incubator.
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical progression of steps involved in a typical surfactant solubility experiment.
Caption: A flowchart of the experimental workflow for determining surfactant solubility.
References
An In-depth Technical Guide to the Safe Handling of Plurafac LF 403 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling and use of Plurafac LF 403, a low-foaming nonionic surfactant, within a laboratory environment. The information is intended to supplement, not replace, institutional safety protocols and the manufacturer's Safety Data Sheet (SDS).
Chemical and Physical Properties
This compound is an alkoxylated, predominantly unbranched fatty alcohol.[1][2][3] Its low-foaming characteristic is attributed to the inclusion of higher alkene oxides alongside ethylene oxide in its structure.[1][2][3][4] This composition makes it suitable for applications where foam control is critical.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Physical Form | Liquid at 25°C |
| Viscosity | Approximately 60 mPa·s at 23°C |
| pH | 7 (in a 5% aqueous solution)[5] |
| Cloud Point | 41°C[5] |
| Surface Tension | 30 mN/m (1 g/l in distilled water at 23°C)[5] |
| Solubility | Soluble in petroleum spirit and ethanol |
| Water Solubility | Insoluble |
| Thermal Decomposition | > 300°C |
Hazard Identification and Toxicology
This compound is classified as a skin irritant and poses a significant hazard to the aquatic environment.[6]
Table 2: Hazard Classification and Toxicological Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6] |
| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life[6] |
| Chronic Aquatic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects[6] |
| Acute Oral Toxicity | Virtually nontoxic | - |
| Acute Dermal Toxicity | Virtually nontoxic | - |
Personal Protective Equipment (PPE) and Exposure Controls
To minimize exposure, the following personal protective equipment should be worn when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Respiratory Protection | Wear respiratory protection if ventilation is inadequate or if aerosols/dust are formed. |
| Hand Protection | Chemical resistant protective gloves. |
| Eye Protection | Tightly fitting safety goggles or a face shield where splashing is possible. |
| Body Protection | Closed work clothing. Body protection should be chosen based on the level of activity and exposure. |
General laboratory hygiene practices, such as not eating, drinking, or smoking in the work area, should be strictly followed.[7]
Handling, Storage, and Disposal
Proper handling and storage are crucial to maintaining the chemical's integrity and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[8]
-
Use in a well-ventilated area.[7]
-
Take precautionary measures against static discharges.
-
Keep containers tightly sealed as the product can absorb moisture from the air.
Storage:
-
Store in a cool, dry place in tightly closed containers.[5][9]
-
The product is not damaged by low temperatures or frost.
-
Protect from temperatures above 70°C, as this can cause irreversible changes to the product.
-
Suitable container materials include high-density polyethylene (HDPE), low-density polyethylene (LDPE), carbon steel, stainless steel, aluminum, and glass.
Disposal:
-
Dispose of contents and containers in accordance with national, state, and local regulations.[6]
-
This material and its container must be disposed of as hazardous waste. Avoid release to the environment.[6]
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response protocols.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | If vapor or aerosol is inhaled, move the individual to fresh air and seek medical attention if difficulties occur. |
| Skin Contact | Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[6] Remove contaminated clothing and wash it before reuse.[6] |
| Eye Contact | Wash affected eyes for at least 15 minutes under running water with eyelids held open. Seek medical attention if irritation develops. |
| Ingestion | Rinse the mouth and then drink plenty of water. |
Spill Response: For small spills, absorb the material with a general-purpose binder (e.g., sand, sawdust) and dispose of it in accordance with regulations. For larger spills, pump the product off if possible. Spills should be contained, solidified, and placed in suitable containers for disposal. Be aware that spills pose a high risk of slipping.[6]
Diagrams and Workflows
The following diagrams illustrate standard laboratory workflows for handling this compound.
Caption: A logical workflow for the safe handling of this compound in a laboratory.
Caption: Decision-making workflow for responding to a this compound spill.
Representative Experimental Protocols
While this compound is primarily used in industrial cleaning applications, its properties as a low-foaming nonionic surfactant make it potentially useful in a laboratory setting for applications such as equipment cleaning and as a component in formulations. The following are hypothetical, representative protocols.
7.1 Protocol for Cleaning Laboratory Glassware
This protocol is designed for cleaning glassware where minimal foam is desired to ensure thorough rinsing and suitability for automated washing systems.
-
Preparation of Cleaning Solution:
-
In a designated container, prepare a 0.1-1.0% (v/v) aqueous solution of this compound.
-
For a 1L solution, add 1-10 mL of this compound to 999-990 mL of deionized water.
-
Mix gently to avoid aeration.
-
-
Cleaning Procedure:
-
Submerge the glassware in the cleaning solution or fill the glassware with the solution.
-
Allow to soak for at least 30 minutes. For heavily soiled glassware, a longer soaking time or gentle agitation may be necessary.
-
Drain the cleaning solution and rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
7.2 Protocol for Use as a Wetting Agent in a Formulation
This protocol describes the use of this compound as a wetting agent to aid in the dispersion of a hydrophobic powder in an aqueous medium.
-
Preparation of Surfactant Solution:
-
Determine the required concentration of this compound for the formulation (typically in the range of 0.05-0.5% w/w).
-
Weigh the required amount of this compound and add it to the aqueous phase of the formulation.
-
Stir gently until the surfactant is fully dissolved.
-
-
Dispersion of Hydrophobic Powder:
-
While stirring the surfactant solution, slowly add the hydrophobic powder.
-
The this compound will reduce the surface tension of the aqueous phase, allowing it to wet the surface of the powder and facilitate its dispersion.
-
-
Homogenization:
-
Once the powder is fully incorporated, proceed with any further homogenization or mixing steps as required by the specific formulation protocol.
-
Caption: A stepwise workflow for cleaning laboratory glassware with this compound.
References
- 1. ulprospector.com [ulprospector.com]
- 2. stobec.com [stobec.com]
- 3. rossorg.com [rossorg.com]
- 4. Buy this compound | 131594-92-8 [smolecule.com]
- 5. scribd.com [scribd.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. scribd.com [scribd.com]
In-Depth Technical Guide to Plurafac LF 403 for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plurafac LF 403 is a low-foaming, nonionic surfactant belonging to the chemical class of alkoxylated fatty alcohols.[1][2] It is characterized by its excellent wetting, dispersing, and emulsifying properties, coupled with minimal foam generation, making it a valuable tool in a variety of scientific and industrial applications.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, potential research applications, and generalized experimental protocols relevant to laboratory settings.
Chemical and Physical Properties
This compound is a fatty alcohol alkoxylate.[6] Its chemical structure consists of a hydrophobic fatty alcohol backbone that has been modified with both ethylene oxide (EO) and propylene oxide (PO) units. This specific alkoxylation confers its characteristic low-foaming properties.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various technical and safety data sheets.
Table 1: Physical and Chemical Properties
| Property | Value | Test Method/Conditions |
| Physical Form | Liquid | at 25 °C[1] |
| Color | Colorless to yellowish | |
| pH | Approx. 7 | 5% in water[1] |
| Boiling Point | > 250 °C | |
| Solidification Temperature | Approx. -25 °C | |
| Viscosity, dynamic | Approx. 60 mPa·s | at 23 °C[7] |
| Surface Tension | Approx. 30 mN/m | 1 g/L in distilled water at 23 °C[1] |
| Cloud Point | Approx. 41 °C | Butyldiglycol solution[1] |
| Water Content | Approx. 100% active | |
| Solubility in Water | Insoluble (miscibility <10%) | [8] |
| Solubility in Organic Solvents | Soluble | Petroleum spirit, Ethanol[8] |
Table 2: Safety and Handling
| Parameter | Information |
| Skin Corrosion/Irritation | Causes skin irritation[8] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[8] |
| Personal Protective Equipment | Wear protective gloves, face shield or safety goggles if splashing is a risk[8] |
| Storage | Keep container tightly closed and dry; store in a cool place. Protect from temperatures above 70 °C[8] |
Applications in a Scientific Context
While primarily marketed for industrial and household cleaning applications, the properties of this compound suggest its utility in various research and development areas, particularly in drug formulation and biological assays where foam control is critical.
Potential Research Applications:
-
As an Excipient in Drug Formulations: Due to its surfactant properties, this compound can act as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their dissolution and potentially their bioavailability. Its low-foaming nature is advantageous in liquid dosage form manufacturing.
-
Component in Automated High-Throughput Screening (HTS): In HTS workflows, excessive foam can interfere with automated liquid handling and optical measurements. The use of a low-foaming surfactant like this compound in assay buffers can mitigate these issues.
-
Wetting Agent for Hydrophobic Surfaces: In various laboratory procedures, this compound can be used to improve the wetting of hydrophobic surfaces, such as certain types of microplates or filtration membranes, ensuring uniform spreading of aqueous solutions.
-
Detergent in Cleaning-in-Place (CIP) Systems: For cleaning laboratory equipment and bioreactors, especially those with automated CIP systems, a low-foaming detergent is essential to ensure efficient cleaning without excessive foam buildup.[5]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for General Laboratory Use
This protocol outlines the preparation of a 10% (w/v) aqueous stock solution of this compound.
Methodology:
-
Weigh 10 g of this compound into a clean, sterile glass beaker.
-
Add approximately 80 mL of high-purity water (e.g., Milli-Q or deionized water).
-
Stir the mixture gently with a magnetic stirrer. Due to its limited water solubility, an emulsion or dispersion will form.
-
Slowly add high-purity water to a final volume of 100 mL.
-
Continue stirring until a homogenous dispersion is achieved. For some applications, this dispersion can be used directly. For others that require a clear solution, the use of a co-solvent or a different formulation approach may be necessary.
-
Store the stock solution in a tightly sealed, clearly labeled bottle at room temperature.
Protocol 2: Use as a Wetting Agent in a 96-Well Plate Assay
This protocol provides a general guideline for using this compound to improve the wetting of hydrophobic polystyrene microplate wells.
Methodology:
-
Prepare a working solution of this compound in the desired assay buffer. A typical starting concentration range is 0.01% to 0.1% (v/v) from the 10% stock solution.
-
Add the appropriate volume of the this compound-containing buffer to each well of the 96-well plate.
-
Allow the solution to sit for a few minutes to ensure complete wetting of the well surface.
-
Proceed with the addition of reagents and samples as per the specific assay protocol.
-
It is recommended to run a control experiment without this compound to assess its impact on the assay results.
Visualizations
Logical Relationship of this compound Properties and Applications
Caption: Logical flow from properties to applications of this compound.
Experimental Workflow for Evaluating this compound as a Solubilizing Agent
Caption: Workflow for assessing this compound in drug solubilization.
References
- 1. scribd.com [scribd.com]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 3. care360.basf.com [care360.basf.com]
- 4. Do You Know About the Advantages of Low Foaming Nonionic Surfactants? - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 5. Low-foaming surfactants [quimidroga.com]
- 6. basf.com [basf.com]
- 7. ulprospector.com [ulprospector.com]
- 8. assets-global.website-files.com [assets-global.website-files.com]
Navigating Formulation Challenges: A Technical Guide to the Stability of Plurafac LF 403 in Diverse Buffer Systems and pH Environments
For researchers, scientists, and drug development professionals, understanding the stability of excipients is paramount to ensuring the efficacy, safety, and shelf-life of pharmaceutical and industrial formulations. This in-depth technical guide explores the stability of Plurafac LF 403, a low-foaming nonionic surfactant, across a spectrum of buffer systems and pH conditions. By providing a comprehensive overview of its chemical nature, performance data, and detailed experimental methodologies, this document serves as a critical resource for formulation development.
This compound, an alkoxylated fatty alcohol, is prized for its surface-active properties and minimal foam generation, making it a valuable component in a variety of applications, including detergents, cleaners, and potentially in drug delivery systems.[1][2][3] Its performance and integrity are intrinsically linked to its stability within the chemical environment of a given formulation.
Physicochemical Properties of this compound
A foundational understanding of this compound's intrinsic properties is essential before delving into its stability profile.
| Property | Value | Reference |
| Chemical Nature | Alkoxylated, predominantly unbranched fatty alcohol containing higher alkene oxides and ethylene oxide. | [1][4][5] |
| Physical Form (at 25°C) | Liquid | [2] |
| pH (5% in water) | ~7 | [2] |
| Cloud Point (BDG) | 41°C | [2] |
| Surface Tension (1 g/L in distilled water at 23°C) | 30 mN/m | [2] |
Stability Profile of this compound
This compound is generally characterized by its robust stability, particularly in the presence of electrolytes and in alkaline conditions.
General Compatibility and Stability
This compound demonstrates excellent compatibility with other nonionic, anionic, and cationic surfactants.[2] It does not react with cations typically found in hard water, such as calcium and magnesium, nor with soluble alkali salts.[1][2] This inherent stability in complex ionic environments makes it a versatile formulating agent.
Performance in Acidic and Alkaline Conditions
Technical literature consistently highlights the utility of this compound in both acidic and alkaline formulations. It is described as a very low-foaming surfactant suitable for use in heavy-duty and light-duty laundry detergents, dishwasher detergents, rinse aids, and various industrial cleaners where foam control is critical.[6]
The performance of Plurafac LF series surfactants, including LF 403, has been evaluated in both acidic and alkaline solutions, indicating their functional stability in these environments.[6] For instance, their foaming behavior, a key performance indicator, has been assessed in acidic rinse aid formulations and in the presence of sodium hydroxide for bottle-washing applications.[6]
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound in specific buffer systems and at various pH levels, a well-defined experimental protocol is necessary. The following outlines a generalizable methodology that can be adapted for specific formulation needs.
Materials and Reagents
-
This compound
-
Buffer salts (e.g., sodium phosphate, sodium citrate, sodium acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, citric acid, acetic acid, sodium hydroxide)
-
High-purity water
-
Analytical standards for any potential degradation products
Stability Study Workflow
The following diagram illustrates a typical workflow for a comprehensive stability study of this compound.
Caption: A generalized workflow for assessing the stability of this compound.
Detailed Methodologies
-
Preparation of Buffered Solutions:
-
Prepare a series of buffer solutions (e.g., 50 mM phosphate, 50 mM citrate, 50 mM acetate) covering a pH range relevant to the intended application (e.g., pH 3, 5, 7, 9, 11).
-
Accurately weigh and dissolve this compound into each buffered solution to a predetermined concentration (e.g., 1% w/v).
-
Verify the initial pH of each solution and adjust if necessary.
-
-
Stability Storage Conditions:
-
Store aliquots of each sample under both accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) stability conditions.
-
Include control samples stored at a reference temperature (e.g., 5°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples for analysis.
-
-
Analytical Techniques:
-
Visual Inspection: Observe for any changes in appearance, such as color change, turbidity, or precipitation.
-
pH Measurement: Monitor for any significant drift in the pH of the buffered solutions.
-
Chromatographic Analysis: Employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method, potentially coupled with Mass Spectrometry (MS), to quantify the parent this compound and to detect and quantify any potential degradation products. As direct UV detection of underivatized fatty alcohol ethoxylates can be challenging, derivatization techniques may be necessary for enhanced sensitivity.
-
Performance Evaluation: Assess key performance attributes, such as surface tension and foaming characteristics, to ensure the functional stability of the surfactant.
-
Logical Relationship of Stability Factors
The stability of this compound is influenced by a triad of interconnected factors: the chemical nature of the surfactant itself, the pH of the formulation, and the composition of the buffer system.
Caption: Interplay of factors influencing the stability of this compound.
Conclusion
This compound is a robust and versatile low-foaming nonionic surfactant with demonstrated stability in a variety of formulation conditions. Its resistance to hard water ions and its general compatibility with other excipients make it a reliable choice for complex systems. While qualitative data supports its stability in both acidic and alkaline environments, quantitative, formulation-specific stability studies are crucial for ensuring product performance and longevity. The experimental framework provided in this guide offers a comprehensive approach to generating the necessary data to support the use of this compound in pharmaceutical and industrial applications. For researchers and formulators, a thorough understanding of these stability considerations is a critical step in developing safe, effective, and stable products.
References
- 1. Buy this compound | 131594-92-8 [smolecule.com]
- 2. scribd.com [scribd.com]
- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 4. ulprospector.com [ulprospector.com]
- 5. stobec.com [stobec.com]
- 6. scribd.com [scribd.com]
- 7. ALKOXYLATED FATTY ALCOHOLS - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to Alkoxylated Fatty Alcohols in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkoxylated Fatty Alcohols
Alkoxylated fatty alcohols are a versatile class of non-ionic surfactants synthesized through the reaction of a fatty alcohol with an alkoxide, typically ethylene oxide (ethoxylation) or propylene oxide (propoxylation).[1][2] The general chemical structure can be represented as R-(OCH₂CH₂)n-OH, where 'R' is the hydrophobic fatty alkyl chain and '(OCH₂CH₂)n' is the hydrophilic polyoxyethylene chain. The length of both the fatty alcohol chain and the degree of alkoxylation can be precisely controlled during synthesis, allowing for the production of a wide array of surfactants with varying properties tailored to specific applications.[3]
These surfactants are widely utilized across numerous industries, including pharmaceuticals, personal care, and industrial cleaning, owing to their excellent emulsifying, wetting, dispersing, and solubilizing capabilities.[3] In the realm of research and drug development, their low toxicity and non-ionic nature make them particularly valuable as excipients in various formulations. They are instrumental in the formulation of poorly water-soluble drugs, the development of advanced drug delivery systems like nanoparticles, and as penetration enhancers in topical and transdermal applications.[4][5]
The synthesis of alkoxylated fatty alcohols is a highly significant industrial process.[2] The reaction typically involves blowing ethylene oxide through the alcohol at elevated temperatures (e.g., 180 °C) and pressure, using a catalyst such as potassium hydroxide.[2] The process is exothermic and requires careful control to ensure safety and the desired degree of alkoxylation.[2]
Core Physicochemical Properties
The functionality of alkoxylated fatty alcohols in research applications is dictated by their physicochemical properties, primarily the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).
Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an empirical scale that indicates the degree to which a surfactant is hydrophilic or lipophilic.[2][3] For ethoxylated fatty alcohols, the HLB value is calculated by dividing the weight percentage of the hydrophilic portion (the polyoxyethylene chain) by five.[2][3]
-
Low HLB values (typically 1-9): Indicate a more lipophilic (oil-soluble) character. These surfactants are suitable as water-in-oil (W/O) emulsifiers.[6]
-
High HLB values (typically 10-20): Indicate a more hydrophilic (water-soluble) character. These are used as oil-in-water (O/W) emulsifiers, detergents, and solubilizers.[6][7]
The ability to tailor the HLB value by adjusting the degree of ethoxylation is a key advantage, allowing formulators to select the optimal surfactant for a specific oil phase or application.[3][6]
Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant in a solution at which it becomes thermodynamically favorable for the molecules to aggregate and form micelles.[8] Below the CMC, the surfactant molecules exist primarily as monomers.[9] Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules form micelles.[8]
The CMC is a crucial parameter as it influences the surfactant's effectiveness in solubilizing poorly soluble compounds and stabilizing emulsions.[9] The value of the CMC is affected by the structure of the surfactant; a longer hydrophobic alkyl chain generally leads to a lower CMC, while a higher degree of ethoxylation tends to increase the CMC.[10]
Data Presentation: Physicochemical Properties of Common Alkoxylated Fatty Alcohols
The following tables summarize the HLB and CMC values for commonly used alkoxylated fatty alcohols in research, providing a valuable resource for formulation development.
| Surfactant (INCI Name) | Chemical Name | Fatty Alcohol Chain | Ethylene Oxide Units (Avg.) | HLB Value |
| Brij Series | ||||
| Brij L4 | Laureth-4 | C12-C14 | 4 | 9.7 |
| Brij S2 | Steareth-2 | C18 | 2 | 4.9 |
| Brij O10 | Oleth-10 | C18 (unsaturated) | 10 | 12.4 |
| Brij S20 | Steareth-20 | C18 | 20 | 15.3 |
| Brij CS20 | Ceteareth-20 | C16-C18 | 20 | 15.7 |
| Brij L23 | Laureth-23 | C12-C14 | 23 | 16.9 |
| Ceteareth Series | ||||
| Ceteareth-6 | Ceteareth-6 | C16-C18 | 6 | 10-11 |
| Ceteareth-11 | Ceteareth-11 | C16-C18 | 11 | 13.4 |
| Ceteareth-12 | Ceteareth-12 | C16-C18 | 12 | 13.4 |
| Ceteareth-20 | Ceteareth-20 | C16-C18 | 20 | 15.7 |
| Ceteareth-25 | Ceteareth-25 | C16-C18 | 25 | 16.2 |
Table 1: HLB Values of Selected Alkoxylated Fatty Alcohols.[11][12][13]
| Surfactant | Fatty Alcohol Chain | Ethylene Oxide Units (Avg.) | CMC (mg/L) |
| MARLIPAL 24/20 | C12-C14 | 2 | ~2 |
| MARLIPAL 24/30 | C12-C14 | 3 | ~3 |
| MARLIPAL 24/70 | C12-C14 | 7 | ~10 |
| MARLIPAL 24/90 | C12-C14 | 9 | ~15 |
| MARLIPAL 24/110 | C12-C14 | 11 | ~20 |
Table 2: Critical Micelle Concentration (CMC) of C12-C14 Fatty Alcohol Ethoxylates.[10]
Applications in Drug Delivery and Formulation
Alkoxylated fatty alcohols are indispensable tools in modern drug development, addressing challenges such as poor drug solubility and targeted delivery.
Formulation of Poorly Soluble Drugs
A significant portion of new chemical entities exhibit poor aqueous solubility, which limits their oral bioavailability.[5][14] Alkoxylated fatty alcohols, particularly those with higher HLB values, can act as powerful solubilizing agents by forming micelles that encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.[15][16] This is a key strategy in the development of oral, topical, and parenteral formulations for BCS Class II and IV drugs.[15]
Nanoparticle-Based Drug Delivery Systems
These surfactants are critical components in the formulation of various nanoparticle systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). They act as stabilizers, preventing the aggregation of nanoparticles and controlling their size and surface properties.[17][18] The choice of surfactant and its concentration can significantly impact the particle size, polydispersity index (PDI), and drug loading capacity of the nanoparticles.[17][18][19]
| Formulation Components | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Glyceryl monostearate, Brij 35 | Testosterone | 298 | 0.328 | 54.16 |
| Poly(lactic-co-glycolic acid) (PLGA) | Emtricitabine | - | - | 74.34 |
| Poly(lactic acid) (PLA) | Resveratrol | 180-220 | - | 60-88 |
| Polymeric lipid-core nanoparticles | Halcinonide | - | - | >99 |
Table 3: Examples of Nanoparticle Formulations Utilizing Alkoxylated Fatty Alcohols and Their Characteristics.[6][8][20][21]
Skin Penetration Enhancement
In topical and transdermal drug delivery, the stratum corneum presents a formidable barrier to drug absorption. Non-ionic surfactants, including alkoxylated fatty alcohols, are widely used as penetration enhancers.[10][22] They are believed to increase skin permeability through two primary mechanisms:
-
Penetration into the intercellular lipid matrix of the stratum corneum, leading to increased fluidity and disruption of the lipid bilayers.
-
Interaction with keratin filaments within the corneocytes, causing a disruption of the cellular structure.[2][10]
Experimental Protocols
This section provides detailed methodologies for key experiments involving alkoxylated fatty alcohols.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent injection method for preparing testosterone-loaded SLNs using Brij 35.[6]
Materials:
-
Testosterone (drug)
-
Glyceryl monostearate (solid lipid)
-
Brij 35 (surfactant)
-
Propylene glycol (co-solvent)
-
Chloroform (organic solvent)
-
Double distilled water
Procedure:
-
Preparation of the Organic Phase: Melt the glyceryl monostearate. To the molten lipid, add the testosterone, propylene glycol, and chloroform. Mix with slight heating until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Prepare a solution of Brij 35 in double distilled water. Heat the aqueous phase to the same temperature as the organic phase.
-
Formation of Nanoparticles: Rapidly inject the organic phase into the aqueous phase with constant stirring using a magnetic stirrer.
-
Solvent Evaporation: Continue stirring to allow the chloroform to evaporate. As the solvent evaporates, SLNs will form.
-
Purification: Centrifuge the resulting SLN dispersion at 9000 rpm for 50 minutes to separate the nanoparticles from the aqueous medium.
Protocol for Determination of Drug Encapsulation Efficiency (EE)
This protocol outlines a general method for determining the amount of drug encapsulated within nanoparticles using HPLC.
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.[8]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) drug.[8]
-
Analyze the concentration of the free drug in the supernatant using a validated HPLC method.[1][20][21]
-
Calculation of Encapsulation Efficiency: The EE is calculated using the following formula:[8]
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
Protocol for In Vitro Skin Permeation Study
This protocol describes the use of a Franz diffusion cell to evaluate the permeation of a drug from a formulation containing an alkoxylated fatty alcohol as a penetration enhancer.[9][23][24][25]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human or porcine)
-
Receptor medium (e.g., phosphate-buffered saline, often with a solubilizing agent)
-
Test formulation
-
Control formulation (without penetration enhancer)
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 37°C.
-
Application of Formulation: Apply a known amount of the test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment for analysis. Replace the withdrawn volume with fresh receptor medium.
-
Analysis: Analyze the concentration of the drug in the collected samples using a suitable analytical method like HPLC.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time to determine the permeation profile and calculate the flux.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26][27]
Materials:
-
Cell line (e.g., HaCaT keratinocytes, fibroblasts)
-
Cell culture medium
-
Test formulation containing the alkoxylated fatty alcohol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test formulation for a specific period (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Addition of MTT: After the treatment period, add the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculation of Cell Viability: Express the cell viability as a percentage of the untreated control.
Mandatory Visualizations
Workflow for Nanoparticle-Based Drug Delivery System Development
Caption: A generalized workflow for the development of a nanoparticle-based drug delivery system.
Mechanism of Skin Penetration Enhancement by Alkoxylated Fatty Alcohols
Caption: Mechanism of action of alkoxylated fatty alcohols as skin penetration enhancers.
Cellular Uptake Pathways of Surfactant-Stabilized Nanoparticles
Caption: Common cellular uptake and intracellular trafficking pathways for nanoparticles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Evaluate Skin Penetration In Vitro | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shell.com [shell.com]
- 8. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ijrar.com [ijrar.com]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. chemagent.su [chemagent.su]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. future4200.com [future4200.com]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. Study of solid lipid nanoparticles with respect to particle size distribution and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Resveratrol-Loaded Polymeric Nanoparticles: Validation of an HPLC-PDA Method to Determine the Drug Entrapment and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 25. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. namsa.com [namsa.com]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction Using Plurafac LF 403
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are integral to numerous cellular processes and represent a major class of drug targets. Their extraction and purification from the lipid bilayer, while maintaining structural and functional integrity, present significant challenges. Non-ionic detergents are favored for these applications due to their mild nature, which allows for the solubilization of membrane proteins while preserving their native conformation and activity.
This document provides detailed application notes and a guideline protocol for the use of Plurafac LF 403, a low-foaming non-ionic surfactant, for the extraction of membrane proteins. This compound is an alkoxylated, predominantly unbranched fatty alcohol, a chemical composition that suggests its potential utility in biochemical applications beyond its primary use in industrial cleaning. Due to the limited availability of direct research data on this compound for this specific application, the provided protocols are based on the known properties of similar non-ionic detergents and established principles of membrane protein biochemistry.
Physicochemical Properties of Non-Ionic Detergents
Table 1: Comparison of Physicochemical Properties of Common Non-Ionic Detergents
| Detergent | Chemical Class | Approx. CMC (mM) | Approx. Aggregation Number | Approx. HLB |
| This compound (Estimated) | Alkoxylated Fatty Alcohol | 0.05 - 0.1 | 100 - 150 | 10 - 12 |
| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Glycoside | 0.17 | 110 | 11.5 |
| Triton™ X-100 | Polyoxyethylene Octyl Phenol | 0.24 | 140 | 13.5 |
| n-Octyl-β-D-glucopyranoside (OG) | Alkyl Glycoside | 20-25 | 27 | 11.6 |
| C12E8 (LDAO) | Polyoxyethylene Alkyl Ether | 0.06 | 120 | 13.1 |
Disclaimer: The values for this compound are estimations based on its chemical similarity to other C12-C18 alcohol ethoxylates and should be empirically determined for optimal performance.
Experimental Protocols
General Workflow for Membrane Protein Extraction
The successful extraction of membrane proteins is a multi-step process that requires careful optimization at each stage. The following workflow provides a general overview of the key steps involved.
Caption: General workflow for membrane protein extraction and purification.
Protocol 1: Guideline for Membrane Protein Extraction using this compound
This protocol provides a starting point for the extraction of membrane proteins from cultured mammalian cells using this compound. Optimization of detergent concentration, incubation time, and temperature is crucial for each specific protein.
Materials:
-
Cultured mammalian cells expressing the target membrane protein
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (1x)
-
Solubilization Buffer: Lysis Buffer containing varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v)
-
Microcentrifuge and tubes
-
Homogenizer or sonicator
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a homogenizer or sonicator on ice.
-
Membrane Fraction Isolation: Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer containing the desired concentration of this compound.
-
Incubation: Incubate the suspension on a rotating platform for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Downstream Analysis: Proceed with protein quantification and downstream applications such as immunoprecipitation, affinity chromatography, SDS-PAGE, and Western blotting.
Table 2: Example of a Detergent Screening Experiment
| This compound Conc. (% w/v) | Total Protein Yield (mg/mL) | Target Protein Purity (%) | Target Protein Activity (%) |
| 0.1 | 1.2 | 35 | 95 |
| 0.5 | 2.5 | 60 | 80 |
| 1.0 | 3.8 | 75 | 65 |
| 2.0 | 4.1 | 70 | 40 |
Note: The data in this table is hypothetical and serves as an example of how to present quantitative results from a detergent screening experiment.
Application in Drug Development: Targeting Membrane Proteins
Membrane proteins, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), are critical targets for drug development. The successful extraction and purification of these proteins in their active conformation are essential for structural studies, drug screening, and antibody development.
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)
The EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is implicated in various cancers.
Caption: Simplified EGFR signaling pathway.
The ability to extract functional EGFR using a mild non-ionic detergent like this compound would be highly valuable for studying its structure and for screening potential inhibitors.
Conclusion
This compound, a low-foaming non-ionic surfactant, holds promise as a tool for the extraction of membrane proteins. While direct experimental data for this specific application is currently limited, its chemical properties suggest it could be a viable alternative to more commonly used detergents. The protocols and data presented here provide a foundation for researchers to begin exploring the use of this compound in their own experimental systems. As with any membrane protein extraction procedure, empirical optimization of the protocol is essential to achieve the desired yield, purity, and preservation of protein function.
Application Notes and Protocols for Plurafac LF 403 in Mammalian Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Plurafac LF 403, a nonionic surfactant, for the lysis of mammalian cells in various research and drug development applications. While traditionally used as a low-foaming industrial cleaning agent, its properties as a nonionic detergent suggest its potential as a cost-effective alternative to commonly used laboratory surfactants like Triton™ X-100 and NP-40 for specific applications.
Introduction to this compound
This compound is a non-denaturing, nonionic surfactant belonging to the family of alkoxylated fatty alcohols. Its chemical nature makes it effective in disrupting the lipid bilayer of cell membranes to release intracellular contents, a critical first step for a multitude of downstream applications.[1][2] Nonionic detergents are generally considered mild, preserving the native structure and function of many proteins, making them suitable for applications where protein activity is to be maintained.[1][2][3]
Key Considerations for Cell Lysis
Effective cell lysis requires a balance between sufficiently disrupting the cell membrane and preserving the integrity of the target molecules. The concentration of the detergent is a critical parameter. For nonionic detergents, the concentration should ideally be above the critical micelle concentration (CMC) to ensure the formation of micelles that can solubilize membrane components.[1][4]
Quantitative Data Summary
The following table summarizes the critical micelle concentrations (CMC) and typical working concentrations for commonly used nonionic detergents in mammalian cell lysis. This data provides a rationale for selecting a starting concentration range for this compound.
| Detergent | Critical Micelle Concentration (CMC) | Typical Working Concentration for Cell Lysis (v/v) |
| Triton™ X-100 | 0.015% (0.24 mM)[5] | 0.1% - 1.0%[6][7][8] |
| NP-40 (Igepal CA-630) | ~0.016% (0.29 mM) | 0.1% - 1.0%[9][10][11] |
| This compound (Estimated) | Not Determined | 0.1% - 1.0% (Recommended Starting Range) |
Experimental Protocols
Preparation of a Stock Solution of this compound
Materials:
-
This compound
-
Nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes
Protocol:
-
To prepare a 10% (v/v) stock solution, add 1 mL of this compound to 9 mL of nuclease-free water or PBS in a sterile conical tube.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Store the 10% stock solution at room temperature.
General Protocol for Lysis of Adherent Mammalian Cells
This protocol provides a general workflow for lysing adherent mammalian cells using a this compound-based lysis buffer. Optimization of the this compound concentration is recommended.
Materials:
-
Cultured adherent mammalian cells (e.g., in a 6-well plate or 10 cm dish)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis Buffer (see recipe below)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Lysis Buffer Recipe (for 10 mL):
-
1 mL of 1 M Tris-HCl, pH 7.4 (final concentration: 100 mM)
-
0.3 mL of 5 M NaCl (final concentration: 150 mM)
-
0.1 mL of 0.5 M EDTA, pH 8.0 (final concentration: 5 mM)
-
Variable volume of 10% this compound stock solution (to achieve final concentrations for optimization, e.g., 100 µL for 0.1%, 500 µL for 0.5%, 1 mL for 1.0%)
-
Nuclease-free water to a final volume of 10 mL
-
Optional: Protease and phosphatase inhibitors (add fresh before use)
Protocol:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer containing the desired concentration of this compound to the dish (e.g., 200-400 µL for a 6-well plate, 800-1000 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-20 minutes.
-
Scrape the cells from the dish using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10-15 seconds.
-
Incubate on ice for an additional 10 minutes.
-
Centrifuge the lysate at 12,000 - 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
The cleared lysate is now ready for downstream applications or can be stored at -80°C.
Protocol for Lysis of Suspension Mammalian Cells
Materials:
-
Cultured suspension mammalian cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis Buffer (as described in 4.2)
-
Conical tubes
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Protocol:
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Add an appropriate volume of ice-cold Lysis Buffer containing the desired concentration of this compound to the cell pellet.
-
Resuspend the pellet by gentle pipetting.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 12,000 - 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
The cleared lysate is now ready for downstream applications or can be stored at -80°C.
Visualizations
Experimental Workflow for Mammalian Cell Lysis
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 5. Mammalian Cell Lysis Buffer Triton-X100 Content - Molecular Biology [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Protocol for Cell Lysing - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Application of Plurafac LF 403 in High-Throughput Screening (HTS) Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Plurafac LF 403, a low-foaming non-ionic surfactant, in high-throughput screening (HTS) assays. The information is intended to guide researchers in optimizing both biochemical and cell-based assays to improve data quality, reduce variability, and enhance overall assay performance.
Introduction to this compound
This compound is a non-ionic surfactant belonging to the class of alkoxylated fatty alcohols. It is specifically engineered to provide excellent surface activity with minimal foam generation, a critical attribute in automated HTS workflows where bubbles can interfere with liquid handling and optical measurements.[1][2][3][4] Its chemical nature, consisting of a fatty alcohol backbone with both ethylene oxide and higher alkene oxide units, contributes to its unique properties.[1][3][4]
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Nature | Alkoxylated, predominantly unbranched fatty alcohols with ethylene oxide and higher alkene oxides | [1][3] |
| Physical Form | Liquid at 23°C | [3] |
| Surface Tension (1 g/L in distilled water at 23°C) | Approximately 30 mN/m | [1] |
| Foaming Behavior | Very low-foaming | [1][2][3][4] |
| pH (5% in water) | ~7 | |
| Cloud Point (BDG, 1% aqueous solution) | 41°C |
Rationale for Using this compound in HTS Assays
The inclusion of non-ionic surfactants like this compound in HTS assays can address several common challenges, ultimately leading to more reliable and reproducible data.
Benefits of this compound in HTS:
-
Reduced Well-to-Well Variability: By lowering surface tension, this compound promotes uniform meniscus formation and consistent liquid dispensing, which is crucial for minimizing variability between wells.
-
Prevention of Protein Aggregation and Non-Specific Binding: In biochemical assays, this compound can prevent the aggregation of proteins and their non-specific adsorption to microplate surfaces, thereby improving the signal-to-background ratio.
-
Enhanced Compound Solubility: For poorly soluble test compounds, the presence of a surfactant can improve their dispersion and availability in the assay medium, leading to more accurate determination of their activity.
-
Mitigation of Edge Effects: In cell-based assays, surfactants can help to create a more uniform environment across the microplate, reducing the "edge effect" often caused by differential evaporation rates in the outer wells.
-
Compatibility with Automation: The low-foaming nature of this compound is highly advantageous for automated liquid handling systems, preventing bubble formation that can lead to dispensing errors and interfere with plate reader measurements.
Application in Biochemical Assays
This compound can be incorporated into a variety of biochemical HTS assays, including enzyme activity assays, binding assays, and immunoassays.
General Workflow for a Biochemical HTS Assay
Protocol: Enzyme Inhibition Assay with this compound
This protocol provides a general guideline for incorporating this compound into a fluorescence-based enzyme inhibition assay.
Materials:
-
Enzyme and substrate
-
Assay buffer (e.g., Tris-HCl, HEPES)
-
This compound (10% stock solution in assay buffer)
-
Test compounds and controls (e.g., known inhibitor)
-
384-well black microplates
-
Automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Assay Buffer Preparation: Prepare the assay buffer and determine the optimal concentration of this compound. A typical starting range is 0.01% to 0.1% (v/v).
-
Reagent Preparation:
-
Prepare the enzyme solution in assay buffer containing the optimized concentration of this compound.
-
Prepare the substrate solution in the same buffer.
-
-
Compound Plating: Using an automated liquid handler, dispense test compounds and controls into the microplate wells.
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal reaction temperature for the desired duration.
-
Signal Detection: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the Z'-factor for the assay.
Expected Outcome:
The inclusion of this compound is expected to improve the assay window and the Z'-factor by reducing data variability and non-specific interactions.
| Parameter | Without this compound (Hypothetical) | With 0.05% this compound (Expected) |
| Signal-to-Background Ratio | 5 | > 8 |
| Coefficient of Variation (%CV) for Controls | 15% | < 10% |
| Z'-Factor | 0.4 | > 0.6 |
Application in Cell-Based Assays
In cell-based HTS, this compound can be beneficial for maintaining cell health, improving compound delivery, and ensuring consistent results.
General Workflow for a Cell-Based HTS Assay
Protocol: Cell Viability Assay with this compound
This protocol outlines the use of this compound in a typical luminescence-based cell viability assay.
Materials:
-
Adherent or suspension cells
-
Cell culture medium and supplements
-
This compound (10% stock solution in sterile PBS)
-
Test compounds and controls (e.g., cytotoxic agent)
-
384-well clear-bottom white microplates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into the microplate wells at a pre-determined density and allow them to adhere (for adherent cells) or acclimate.
-
Medium Preparation: Prepare the treatment medium containing the desired concentration of this compound. A starting concentration of 0.001% to 0.05% (v/v) is recommended, with optimization for the specific cell line.
-
Compound Addition: Add the test compounds and controls diluted in the this compound-containing medium to the cells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the cell viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the Z'-factor for the assay.
Expected Outcome:
The addition of this compound is anticipated to reduce edge effects and improve the overall robustness of the cell-based assay.
| Parameter | Without this compound (Hypothetical) | With 0.01% this compound (Expected) |
| Edge Effect (Difference in signal between edge and center wells) | > 20% | < 10% |
| Coefficient of Variation (%CV) for Controls | 18% | < 12% |
| Z'-Factor | 0.35 | > 0.55 |
Summary and Recommendations
This compound presents a valuable tool for optimizing HTS assays. Its low-foaming characteristic is particularly beneficial for automated platforms. The optimal concentration of this compound should be empirically determined for each specific assay and cell line to achieve the desired balance between improved assay performance and potential cytotoxicity at higher concentrations. It is recommended to perform a concentration-response curve to assess the impact on the assay signal and cell viability before incorporating it into a full screening campaign. By carefully implementing this compound, researchers can significantly enhance the quality and reliability of their HTS data.
References
Plurafac LF 403: Application Notes and Protocols for Automated Liquid Handling Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Plurafac LF 403 as a Wetting Agent
Key Performance Characteristics
The efficacy of this compound as a wetting agent in automated liquid handling can be quantified by several key performance indicators. These metrics are crucial for optimizing liquid handling parameters and ensuring the reliability and reproducibility of experimental data.
| Property | Typical Value | Significance in Automated Liquid Handling |
| Appearance | Clear to slightly cloudy liquid | Easy to dissolve and visually inspect in solutions. |
| Chemical Nature | Alkoxylated fatty alcohol (Non-ionic surfactant) | Compatibility with a wide range of reagents and low potential for interacting with biological assays.[12] |
| Surface Tension (1 g/L in distilled water at 23°C) | ~30 mN/m | Significant reduction from water's surface tension (~72 mN/m), leading to improved wetting and reduced droplet formation.[2] |
| pH (5% in water) | ~7 | Neutral pH ensures compatibility with most biological assays and reagents.[2] |
| Cloud Point (BDG, 1% aqueous solution) | 41°C | The temperature above which the surfactant becomes less soluble. It is important to operate below this temperature to ensure the surfactant remains effective.[2] |
| Foaming Behavior | Low-foaming | Minimizes the introduction of air bubbles during aspiration and dispensing, which can lead to inaccurate volumes.[1][3][4][5] |
Benefits of Using this compound in Automated Liquid Handling
The addition of this compound to aqueous solutions in automated liquid handling workflows offers several advantages that directly impact data quality and operational efficiency.
Experimental Protocols
To evaluate the effectiveness of this compound in a specific automated liquid handling system, the following experimental protocols are recommended.
Protocol 1: Determination of Optimal Concentration using Contact Angle Measurement
This protocol aims to identify the optimal concentration of this compound for improving the wetting of microplate and pipette tip surfaces.
Materials:
-
This compound
-
Distilled, deionized water
-
Automated liquid handler
-
Contact angle goniometer
-
Microplates (e.g., 96-well or 384-well polystyrene plates)
-
Pipette tips compatible with the liquid handler
Procedure:
-
Prepare Stock Solution: Prepare a 1% (w/v) stock solution of this compound in distilled, deionized water.
-
Prepare Working Solutions: Prepare a serial dilution of the stock solution to create a range of concentrations (e.g., 0.001%, 0.01%, 0.05%, 0.1%, 0.5% w/v).
-
Surface Preparation: Cut a flat, representative section from the well bottom of a microplate. Secure the section on the stage of the contact angle goniometer.
-
Contact Angle Measurement:
-
Using the automated liquid handler or a manual pipette, dispense a small droplet (e.g., 5 µL) of each working solution onto the prepared microplate surface.
-
Immediately measure the static contact angle of the droplet using the goniometer software.
-
Repeat the measurement at least three times for each concentration.
-
-
Data Analysis: Plot the average contact angle as a function of the this compound concentration. The optimal concentration is typically the point at which the contact angle plateaus (the critical micelle concentration, CMC).
Protocol 2: Evaluation of Dispensing Accuracy and Precision
This protocol details the gravimetric and photometric methods to quantify the improvement in dispensing performance when using this compound.
Materials:
-
Automated liquid handler
-
Analytical balance with a draft shield (readability to at least 0.01 mg)
-
Weighing vessel (e.g., a small, anti-static container)
-
Distilled, deionized water
-
Optimal concentration of this compound solution (determined from Protocol 1)
Procedure:
-
System Equilibration: Allow the liquid handler, pipette tips, and liquids to equilibrate to the ambient temperature of the balance room for at least 2 hours.
-
Dispensing Program: Create a dispensing program on the automated liquid handler to dispense a fixed volume (e.g., 10 µL) into the weighing vessel on the analytical balance.
-
Control Measurement (Water):
-
Place the weighing vessel on the tared balance.
-
Execute the dispensing program to dispense distilled, deionized water into the vessel.
-
Record the weight.
-
Repeat this process at least 10 times, taring the balance before each dispense.
-
-
Test Measurement (this compound Solution):
-
Repeat step 3 using the this compound solution at the optimal concentration.
-
-
Data Analysis:
-
Convert the weight of each dispense to volume using the density of the liquid at the recorded temperature (the Z-factor can be used for water).[13]
-
Calculate the accuracy (mean dispensed volume versus target volume) and precision (coefficient of variation, %CV) for both the control and the test solution.[14]
-
Materials:
-
Automated liquid handler
-
Microplate reader with absorbance capabilities
-
96-well or 384-well clear, flat-bottom microplates
-
A stable, colored dye solution (e.g., Red Dye G)
-
Distilled, deionized water
-
Optimal concentration of this compound solution
Procedure:
-
Prepare Dye Solutions: Prepare two working solutions of the dye: one in distilled, deionized water (control) and one in the optimal this compound solution (test). The dye concentration should provide an absorbance reading within the linear range of the microplate reader at the target dispense volume.
-
Dispensing Program: Create a program to dispense a fixed volume (e.g., 10 µL) of the dye solution into the wells of a microplate. To this, add a larger volume of diluent (e.g., 190 µL of water) to ensure a readable absorbance.
-
Dispensing and Measurement:
-
Execute the dispensing program for both the control and test dye solutions into separate columns of the microplate.
-
After dispensing, gently mix the plate to ensure homogeneity.
-
Read the absorbance of each well at the appropriate wavelength for the dye.
-
-
Data Analysis:
-
Calculate the mean absorbance and the coefficient of variation (%CV) for each column (control and test). A lower %CV for the test solution indicates improved precision.
-
Accuracy can be assessed by comparing the mean absorbance to a standard curve of known dye concentrations.[15]
-
Considerations for Specific Applications
Protein Solutions
When working with protein solutions, the addition of a non-ionic surfactant like this compound can be beneficial. It can help to prevent the adsorption of proteins to the surfaces of pipette tips and microplates, which is a common source of sample loss and variability.[14] It is recommended to start with a low concentration (e.g., 0.01% to 0.05% w/v) and verify that it does not interfere with downstream assays. Non-ionic surfactants generally have minimal interaction with the native structure of proteins compared to ionic surfactants.[14][16]
Cell-Based Assays
For cell-based assays, it is crucial to determine the cytotoxic threshold of this compound for the specific cell line being used. While non-ionic surfactants are generally considered milder than ionic surfactants, high concentrations can still affect cell membrane integrity.[17] A simple cell viability assay (e.g., using Trypan Blue or a metabolic indicator like MTT) should be performed with a range of this compound concentrations to identify a non-toxic working concentration.[18]
High-Throughput Screening (HTS)
In HTS, where millions of compounds are screened, assay interference is a significant concern. Non-ionic surfactants can sometimes interfere with assay signals, particularly in fluorescence- or luminescence-based assays.[18] It is essential to run control experiments with the this compound solution in the absence of the test compounds to assess any background signal or quenching effects. The low-foaming nature of this compound is a distinct advantage in HTS, where plates are often agitated or moved rapidly.[11]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Droplet formation on pipette tips | Insufficient reduction in surface tension. | Increase the concentration of this compound. Optimize dispensing speed and consider a "touch-off" step where the tip touches the liquid surface or side of the well after dispensing.[7] |
| Inconsistent dispensing volumes (%CV > 5%) | Foaming, even with a low-foam surfactant. Inadequate wetting of the tip interior. | Decrease aspiration and dispense speeds.[10] Implement a pre-wetting step by aspirating and dispensing the solution back into the source reservoir a few times before the actual transfer.[8] Consider using reverse pipetting for viscous or low surface tension liquids.[8] |
| Assay interference | Surfactant interacting with assay components or detection method. | Run appropriate controls to quantify the interference. If significant, screen for an alternative non-ionic surfactant or reduce the concentration of this compound to the lowest effective level. |
| Phase separation (cloudiness) | The temperature of the solution is at or above the cloud point of the surfactant. | Ensure that the operating temperature of the automated liquid handler and the reagents remains below the cloud point of this compound (41°C). |
By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound to enhance the performance and reliability of their automated liquid handling systems, ultimately leading to higher quality and more reproducible experimental results.
References
- 1. aicompanies.com [aicompanies.com]
- 2. labautomation.io [labautomation.io]
- 3. care360.basf.com [care360.basf.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. What role does AI play in high-throughput screening for drug discovery? [synapse.patsnap.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. singerinstruments.com [singerinstruments.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. pharmtech.com [pharmtech.com]
- 15. mdpi.com [mdpi.com]
- 16. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Preventing Non-specific Binding in Immunoassays with Plurafac LF 403
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Plurafac LF 403 as a blocking agent to minimize non-specific binding in various immunoassay formats. The following protocols and data are intended to serve as a starting point for assay development and optimization.
Introduction to Non-specific Binding and the Role of this compound
Non-specific binding (NSB) is a common challenge in immunoassays, leading to high background signals and reduced assay sensitivity and specificity.[1] NSB occurs when assay components, such as antibodies or detection reagents, adhere to the solid phase (e.g., microplate wells, nitrocellulose membranes) in a non-antigen-dependent manner.[2][3] Effective blocking of unoccupied surface sites is crucial to prevent these unwanted interactions.[3][4]
This compound is a low-foaming, non-ionic surfactant composed of alkoxylated, predominantly unbranched fatty alcohols.[1][5][6][7] While not as commonly cited as Tween 20 in immunoassay literature, its chemical nature as a non-ionic surfactant suggests its potential utility in reducing hydrophobic interactions that contribute to non-specific binding.[5][8] Non-ionic surfactants are frequently used in blocking buffers and wash solutions to minimize background noise.[2]
The proposed mechanism of action for this compound in preventing non-specific binding involves the adsorption of the surfactant molecules to the hydrophobic surfaces of the immunoassay solid phase. This creates a hydrophilic layer that repels the non-specific attachment of proteins and other biomolecules, thereby improving the signal-to-noise ratio.
Data Presentation
Table 1: Illustrative Data on the Effect of this compound on Signal-to-Noise Ratio in a Direct ELISA
| Blocking Buffer Composition | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio (Signal/Background) |
| PBS only (No blocking agent) | 0.850 | 0.400 | 2.13 |
| 1% BSA in PBS | 1.200 | 0.150 | 8.00 |
| 0.05% Tween 20 in PBS | 1.150 | 0.180 | 6.39 |
| 0.05% this compound in PBS | 1.180 | 0.160 | 7.38 |
| 0.1% this compound in PBS | 1.150 | 0.140 | 8.21 |
| 0.5% this compound in PBS | 1.050 | 0.130 | 8.08 |
| 1% BSA + 0.05% this compound in PBS | 1.250 | 0.100 | 12.50 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results. It serves as a template for presenting optimization data.
Experimental Protocols
The following are detailed protocols for utilizing this compound in common immunoassay formats. It is crucial to optimize the concentration of this compound for each specific application and antibody-antigen pair.
Protocol for Using this compound in Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the use of this compound as a component of the blocking buffer and wash solutions in a standard direct ELISA.
Materials:
-
High-binding 96-well microplate
-
Antigen
-
Primary antibody conjugated to an enzyme (e.g., HRP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Bovine Serum Albumin (BSA) (optional)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to the desired concentration in PBS.
-
Add 100 µL of the antigen solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer (see below) per well.
-
-
Blocking:
-
Prepare a Blocking Buffer. Start with a concentration range of 0.05% to 0.5% (v/v) this compound in PBS. For enhanced blocking, a combination of 1% BSA and 0.05% this compound in PBS can be tested.
-
Add 200 µL of the Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the enzyme-conjugated primary antibody in the optimized Blocking Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of the stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Wash Buffer Preparation:
-
Prepare a solution of 0.05% (v/v) this compound in PBS.
Protocol for Using this compound in Western Blotting
This protocol outlines the use of this compound in the blocking and antibody incubation steps of a Western blot.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-Buffered Saline (TBS) or PBS, pH 7.4
-
This compound
-
Non-fat dry milk or BSA
-
Primary antibody
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Membrane Transfer:
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Blocking:
-
Prepare a Blocking Buffer. A common starting point is 5% (w/v) non-fat dry milk or 3% (w/v) BSA in TBS containing 0.1% (v/v) this compound (TBST-P).
-
Incubate the membrane in the Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the Blocking Buffer.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer (0.1% this compound in TBS).
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in the Blocking Buffer.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
Wash the membrane five times for 10 minutes each with Wash Buffer.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the signal using an appropriate imaging system.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in immunoassays.
References
- 1. rossorg.com [rossorg.com]
- 2. labcluster.com [labcluster.com]
- 3. corning.com [corning.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. ulprospector.com [ulprospector.com]
- 7. basf.com [basf.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Formulation of Plurafac LF 403 in Biological Buffers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Plurafac LF 403
This compound is a nonionic surfactant belonging to the chemical class of alkoxylated fatty alcohols.[4][5][6] It is characterized by its low-foaming properties, which can be advantageous in various laboratory applications where foaming is undesirable.[7][8][9] Like other nonionic surfactants, it possesses both hydrophilic and hydrophobic moieties, enabling it to interact with both aqueous and non-aqueous environments. This amphiphilic nature suggests potential utility in biological research and drug development for applications such as solubilizing poorly soluble compounds, stabilizing protein formulations, and as a component in drug delivery systems. However, its biocompatibility and specific behavior in biological systems have not been extensively documented.
Physicochemical Properties of this compound
The following table summarizes the known physicochemical properties of this compound, primarily in aqueous or non-biological systems. Researchers should experimentally determine these properties in their specific biological buffers of interest.
| Property | Value | Reference |
| Chemical Nature | Alkoxylated, predominantly unbranched fatty alcohols with ethylene oxide and higher alkene oxides | [4][5] |
| Physical Form (at 23°C) | Liquid | [5] |
| pH (5% in water) | ~7 | [10] |
| Cloud Point (BDG solution) | 41°C | [10] |
| Surface Tension (1 g/L in distilled water at 23°C) | ~30 mN/m | [10] |
| Solubility in Water | Reportedly insoluble in aqueous systems | [6] |
| Solubility in Organic Solvents | Good solubility in alcoholic solvents | [6] |
| Viscosity (at 23°C) | ~60 mPa·s | [5] |
Potential Applications in Biological Research (Hypothetical)
Based on the general properties of nonionic surfactants, this compound could potentially be investigated for the following applications. These applications require rigorous experimental validation.
-
Solubilization of Poorly Water-Soluble Compounds: Nonionic surfactants are frequently used to enhance the solubility of hydrophobic drugs and research compounds for in vitro and in vivo studies.[11]
-
Protein Formulation and Stabilization: Surfactants can prevent protein aggregation at interfaces and during storage, a critical aspect of biologic drug development.[12][13]
-
Cell Lysis Buffers: The detergent properties of surfactants are utilized to disrupt cell membranes for the extraction of proteins and other cellular components. Its low-foaming nature could be beneficial in this context.
-
Wetting Agent in Immunoassays: In assays like ELISA, surfactants are used in washing buffers to reduce non-specific binding and improve the signal-to-noise ratio.
Experimental Protocols for Characterization in Biological Buffers
Due to the lack of specific data for this compound in biological contexts, the following protocols provide a framework for its initial evaluation.
Determination of Aqueous Solubility in Biological Buffers
This protocol outlines a method to determine the solubility of this compound in a common biological buffer, Phosphate Buffered Saline (PBS).
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Methodology:
-
Prepare a 10% (w/v) stock solution of this compound in a suitable organic solvent like ethanol.
-
Create a series of dilutions of the this compound stock solution in PBS (pH 7.4) to achieve final concentrations ranging from 0.001% to 1% (w/v).
-
Vortex each solution vigorously for 1 minute.
-
Incubate the solutions at the desired temperature (e.g., room temperature or 37°C) for 24 hours to allow them to reach equilibrium.
-
After incubation, visually inspect each solution for any signs of precipitation or phase separation.
-
For turbid solutions, centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.
-
Carefully collect the supernatant and, if an appropriate analytical method is available (e.g., HPLC with a suitable detector), quantify the concentration of this compound.
-
The solubility limit is the highest concentration at which this compound remains in solution.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[14] This can be determined by various methods, including fluorescence spectroscopy.
Workflow for CMC Determination using a Fluorescent Probe
Caption: Workflow for CMC determination of this compound.
Methodology:
-
Prepare a stock solution of a fluorescent probe, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH), in a suitable organic solvent.
-
Prepare a series of dilutions of this compound in the biological buffer of interest.
-
To each dilution, add a small, constant amount of the DPH stock solution.
-
Incubate the samples in the dark for a sufficient time to allow for equilibration.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. The excitation and emission wavelengths will depend on the probe used.
-
Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the resulting sigmoidal curve.
In Vitro Cytotoxicity Assessment
It is crucial to determine the cytotoxic potential of this compound on relevant cell lines before its use in cell-based assays or as a formulation excipient. The MTT or LDH release assays are common methods for this purpose.[1][15][16]
Workflow for Cytotoxicity Assessment (MTT Assay)
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 3. Formulation and Optimization of Nonionic Surfactants Emulsified Nimesulide-Loaded PLGA-Based Nanoparticles by Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stobec.com [stobec.com]
- 5. Non-ionic Surfactant Based In Situ Forming Vesicles as Controlled Parenteral Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 131594-92-8 [smolecule.com]
- 7. scribd.com [scribd.com]
- 8. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 9. care360.basf.com [care360.basf.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Protein Particle Formation During Ultrafiltration/Diafiltration Through Interfacial Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. agilent.com [agilent.com]
- 15. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubilizing Hydrophobic Compounds with Plurafac LF 403
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plurafac LF 403 is a low-foaming, nonionic surfactant belonging to the class of alkoxylated fatty alcohols.[1][2] It is characterized by the presence of both ethylene oxide and higher alkene oxides in its structure, which contributes to its unique properties.[1][2] While primarily utilized in industrial and household cleaning applications for its excellent wetting and low-foaming capabilities, its surfactant properties make it a candidate for the solubilization of hydrophobic compounds in research and drug development settings.[1][3] Nonionic surfactants like this compound are often favored for such applications due to their generally lower toxicity and higher solubilization capacity compared to ionic surfactants. This document provides a detailed protocol for the use of this compound as a solubilizing agent for hydrophobic compounds intended for in vitro studies and other research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the effective design of solubilization protocols.
| Property | Value | Reference |
| Chemical Nature | Alkoxylated, predominantly unbranched fatty alcohols containing ethylene oxide and higher alkene oxides. | [1][2] |
| Physical Form (at 25°C) | Liquid | [4] |
| pH (5% in water) | ~7 | [4] |
| Surface Tension (1 g/L in distilled water at 23°C) | ~30 mN/m | [4] |
| Cloud Point (Method E: 5g in 25g of 25% butyldiglycol solution) | ~41°C | [4] |
| Viscosity (at 23°C) | ~60 mPa·s | [2] |
Table 1: Physicochemical Properties of this compound
Principle of Micellar Solubilization
Surfactants, when dispersed in a solvent at a concentration above their Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[5][6] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds can be partitioned into the hydrophobic core of the micelles, thereby increasing their apparent solubility in the aqueous medium.[7] The efficiency of solubilization depends on factors such as the surfactant's chemical structure, its concentration, temperature, and the nature of the hydrophobic compound.[7]
Caption: Micellar solubilization of a hydrophobic compound.
Experimental Protocols
Determination of the Critical Micelle Concentration (CMC) of this compound
Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached, the surface of the solution becomes saturated with surfactant monomers, and further addition of surfactant leads to the formation of micelles in the bulk solution with little to no further decrease in surface tension.[5] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 g/L) in high-purity water.
-
Prepare a series of dilutions of the stock solution to cover a wide concentration range (e.g., from 0.001 g/L to 1 g/L).
-
Measure the surface tension of each solution at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at which the slope of the curve changes significantly. This can be determined by finding the intersection of the two linear portions of the plot.
Caption: Workflow for CMC determination by surface tension.
Protocol for Solubilizing a Hydrophobic Compound
This protocol provides a general guideline for solubilizing a hydrophobic compound using this compound. The optimal conditions may vary depending on the specific hydrophobic compound and the requirements of the downstream application.
Materials:
-
This compound
-
Hydrophobic compound of interest
-
Aqueous buffer suitable for the intended application (e.g., PBS for cell-based assays)
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in the desired aqueous buffer at a concentration that is at least 10-fold higher than its determined CMC. For example, if the CMC is determined to be 0.1 g/L, a 1 g/L stock solution would be appropriate.
-
Ensure the stock solution is well-mixed and fully dissolved.
-
-
Solubilization of the Hydrophobic Compound:
-
Weigh the desired amount of the hydrophobic compound into a sterile tube.
-
Add the appropriate volume of the this compound stock solution to achieve the desired final concentration of the hydrophobic compound.
-
Vortex the mixture vigorously for 1-2 minutes.
-
For compounds that are difficult to dissolve, sonication in a water bath for 5-15 minutes may be beneficial.
-
Place the tube on a magnetic stirrer and mix for 1-2 hours at room temperature, protected from light if the compound is light-sensitive.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter. This also helps to remove any non-solubilized aggregates.
-
Store the solubilized compound solution at the appropriate temperature (e.g., 4°C or -20°C) and protect it from light. The stability of the solubilized compound should be determined empirically.
-
Important Considerations:
-
Concentration of this compound: It is crucial to use a concentration of this compound that is above its CMC to ensure the presence of micelles for solubilization. However, high concentrations of surfactants can be cytotoxic in cell-based assays. Therefore, it is recommended to use the lowest effective concentration.
-
Vehicle Control: In any experiment, it is essential to include a vehicle control group that is treated with the same concentration of this compound in the buffer as the experimental group, but without the hydrophobic compound. This allows for the assessment of any effects of the surfactant itself on the experimental system.
-
Biocompatibility: While nonionic surfactants are generally less toxic than ionic ones, the biocompatibility of this compound should be evaluated for the specific cell line or experimental system being used. A dose-response experiment to determine the non-toxic concentration range of this compound is highly recommended.
Data Presentation
The following table provides a template for summarizing quantitative data from solubilization experiments.
| Hydrophobic Compound | Target Concentration | This compound Concentration | Achieved Solubilized Concentration | Solubilization Efficiency (%) |
| Compound X | 10 µM | 0.1% (w/v) | 9.5 µM | 95% |
| Compound Y | 50 µM | 0.1% (w/v) | 42 µM | 84% |
| Compound Z | 100 µM | 0.2% (w/v) | 89 µM | 89% |
Table 2: Example of a Data Summary Table for Solubilization Experiments
Visualization of Experimental Workflow
Caption: General workflow for solubilizing a hydrophobic compound.
Conclusion
This compound, a low-foaming nonionic surfactant, can be a useful tool for solubilizing hydrophobic compounds for research purposes. The provided protocols offer a starting point for developing optimized solubilization procedures. It is imperative for researchers to empirically determine the CMC of this compound in their specific buffer system and to validate the biocompatibility of the final formulation in their experimental models. Careful consideration of controls and optimization of surfactant concentration will ensure reliable and reproducible results.
References
- 1. Buy this compound | 131594-92-8 [smolecule.com]
- 2. ulprospector.com [ulprospector.com]
- 3. care360.basf.com [care360.basf.com]
- 4. basf.com [basf.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Study on Reversible Solubilization by Adjusting Surfactant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Application Note: Plurafac LF 403 for Enhanced Cleaning and Rinsing of Lab-on-a-Chip Devices
Introduction
The miniaturization of analytical systems into lab-on-a-chip (LOC) and microfluidic devices has revolutionized biological and chemical research. However, the small dimensions of microchannels make these devices highly susceptible to contamination and clogging, which can significantly impact experimental reproducibility and device longevity.[1] Effective cleaning and rinsing protocols are therefore critical for maintaining the performance of LOC devices, particularly those fabricated from common materials like Polydimethylsiloxane (PDMS) and glass.[2]
This application note details the use of Plurafac LF 403, a low-foaming nonionic surfactant, for the cleaning and rinsing of lab-on-a-chip devices. This compound offers significant advantages due to its excellent wetting properties and minimal foam generation, which is crucial for preventing air bubble entrapment and ensuring complete surface contact within microchannels.[3][4]
Mechanism of Action
This compound is an alkoxylated fatty alcohol that functions by reducing the surface tension at the air-liquid and liquid-solid interfaces.[3][5][6] Its amphiphilic molecules adsorb at interfaces, with the hydrophobic tail orienting away from the aqueous phase and the hydrophilic head remaining in the water. This action lowers the interfacial tension, allowing the cleaning solution to effectively wet the surfaces of the microchannels and displace contaminants such as proteins, cell debris, and hydrophobic drug compounds. The unique incorporation of propylene oxide units in its structure disrupts the formation of stable, elastic films at air-water interfaces, leading to its characteristic low-foaming behavior.[3]
Materials and Reagents
-
This compound
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Isopropyl Alcohol (IPA), Reagent Grade
-
Pressurized Nitrogen or Argon
-
Syringe Pumps
-
Syringes and appropriate tubing/connectors for the LOC device
Experimental Protocols
Preparation of Cleaning Solutions
A stock solution of 10% (w/v) this compound in DI water should be prepared. From this stock, working solutions with concentrations ranging from 0.1% to 1% (w/v) are made by dilution in DI water. The optimal concentration may vary depending on the nature of the contaminants and the device material.
General Cleaning Protocol for Lab-on-a-Chip Devices
This protocol is a general guideline and may require optimization for specific applications and device materials.
-
Initial Rinse: Flush the microfluidic channels with DI water at a moderate flow rate to remove any loose debris and residual reagents.
-
Introduction of this compound Solution: Perfuse the channels with the selected concentration of this compound cleaning solution. Ensure the entire microfluidic network is filled, avoiding the introduction of air bubbles.
-
Incubation (Optional): For stubborn contaminants, stop the flow and allow the cleaning solution to incubate within the device for 5-15 minutes.
-
Rinsing: Flush the channels thoroughly with a copious amount of DI water to remove all traces of the surfactant and dislodged contaminants.
-
Solvent Rinse (Optional): For removal of organic residues, a subsequent flush with Isopropyl Alcohol may be performed.[2]
-
Drying: Dry the device by flowing pressurized nitrogen or argon through the channels until all liquid is removed.
Recommended Parameters for Different Device Materials
The following table summarizes the recommended starting parameters for cleaning LOC devices made of common materials. Researchers should optimize these parameters for their specific needs.
| Parameter | PDMS Devices | Glass Devices |
| This compound Concentration | 0.1% - 0.5% (w/v) | 0.2% - 1.0% (w/v) |
| Flow Rate | 1 - 10 µL/min | 5 - 20 µL/min |
| Incubation Time | 5 - 10 minutes | 10 - 15 minutes |
| DI Water Rinse Volume | 20x channel volume | 20x channel volume |
| IPA Rinse (Optional) | Use with caution, may cause swelling | Recommended for organic residues |
Visualizations
Experimental Workflow for LOC Cleaning
Caption: General workflow for cleaning a lab-on-a-chip device using this compound.
Logical Relationship of this compound Properties
Caption: Key properties of this compound and their contribution to effective microfluidic device cleaning.
Conclusion
This compound is a highly effective cleaning agent for lab-on-a-chip devices due to its low-foaming nature and excellent wetting capabilities. The protocols outlined in this application note provide a starting point for researchers to develop robust cleaning procedures for their specific microfluidic systems. By ensuring the cleanliness and proper functioning of their devices, researchers can improve the reliability and reproducibility of their experimental results.
References
Application Notes and Protocols for Plurafac LF 403 in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Plurafac LF 403, a low-foaming nonionic surfactant, in the synthesis of polymeric nanoparticles via emulsion polymerization. Due to the limited availability of specific experimental data for this compound in this application, this document presents a generalized protocol and representative data based on the properties of similar fatty alcohol alkoxylate surfactants.
Introduction to this compound
This compound is a nonionic surfactant characterized by its low-foaming properties, making it a candidate for processes where foam control is critical.[1][2] It is an alkoxylated, predominantly unbranched fatty alcohol, containing both ethylene oxide and higher alkene oxides.[3][4] This chemical structure imparts effective surface tension reduction with minimal foam generation.
The primary role of a surfactant like this compound in emulsion polymerization is to facilitate the formation and stabilization of monomer droplets in the continuous phase (typically water), leading to the synthesis of polymer nanoparticles.[5] Nonionic surfactants are often preferred in biomedical applications due to their high biocompatibility and low toxicity.[6] They contribute to the stability of the resulting nanoparticle dispersion through steric hindrance.[7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound and related fatty alcohol ethoxylates is provided in the table below. Understanding these properties is crucial for designing and optimizing an emulsion polymerization process.
| Property | Value | Significance in Emulsion Polymerization |
| Chemical Nature | Alkoxylated, predominantly unbranched fatty alcohols with ethylene oxide and higher alkene oxides | The hydrophobic fatty alcohol chain and hydrophilic alkoxylated chain enable emulsification. |
| Physical Form (at 23°C) | Liquid | Ease of handling and incorporation into aqueous solutions. |
| Viscosity (at 23°C) | ~60 mPa·s[3] | Influences the ease of dispersion and the viscosity of the reaction medium. |
| pH (5% in water) | ~7[8] | Neutral pH ensures compatibility with a wide range of monomers and initiators. |
| Cloud Point (BDG) | 41°C[8] | The temperature above which the surfactant becomes insoluble. Polymerization should be conducted below this temperature to ensure surfactant efficacy. |
| Surface Tension (1 g/L in dist. water at 23°C) | 30 mN/m[8] | Indicates the surfactant's ability to reduce surface tension and form micelles. |
| Estimated Critical Micelle Concentration (CMC) | 2 - 10 mg/L | The concentration at which micelle formation begins, crucial for initiating polymerization in micelles. This is an estimate based on similar C12-C14 fatty alcohol ethoxylates.[9] |
Experimental Protocol: Emulsion Polymerization for Nanoparticle Synthesis (Adapted for this compound)
This protocol describes a general method for the synthesis of polymeric nanoparticles using emulsion polymerization with a nonionic surfactant. This is a representative protocol and may require optimization for specific monomer systems and desired nanoparticle characteristics.
Materials
-
Monomer: e.g., Methyl methacrylate (MMA), Styrene, or a biodegradable polymer precursor like lactide or glycolide.
-
Continuous Phase: Deionized water.
-
Surfactant: this compound.
-
Initiator: Potassium persulfate (KPS) or another suitable water-soluble initiator.
-
Optional Co-stabilizer: A small amount of an anionic surfactant like sodium dodecyl sulfate (SDS) can be used to control particle size.[7]
-
Inert Gas: Nitrogen or Argon.
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Temperature-controlled heating mantle or oil bath
-
Inlet for inert gas
-
Syringe pump or dropping funnel for monomer addition
Procedure
-
Preparation of the Aqueous Phase:
-
Add deionized water to the three-neck flask.
-
Dissolve the desired amount of this compound in the water with gentle stirring to form a clear solution. The concentration should be above the estimated Critical Micelle Concentration (CMC).
-
If a co-stabilizer is used, add it to the aqueous phase.
-
Purge the system with an inert gas (e.g., Nitrogen) for 30 minutes to remove oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Heat the aqueous surfactant solution to the desired reaction temperature (e.g., 70-80°C), ensuring it is below the cloud point of this compound.
-
Dissolve the initiator (e.g., KPS) in a small amount of deionized water and add it to the reaction flask.
-
-
Monomer Addition:
-
Slowly feed the monomer into the reaction flask at a constant rate using a syringe pump or dropping funnel over a period of 2-4 hours.
-
Maintain constant stirring and temperature throughout the monomer addition.
-
-
Polymerization and Curing:
-
After the monomer addition is complete, continue the reaction for an additional 2-4 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Purification:
-
The resulting nanoparticle dispersion can be purified to remove unreacted monomer, surfactant, and initiator by methods such as dialysis or centrifugation followed by resuspension in deionized water.
-
Experimental Workflow Diagram
Caption: Workflow for nanoparticle synthesis via emulsion polymerization.
Influence of Key Parameters on Nanoparticle Properties
The characteristics of the synthesized nanoparticles can be tailored by adjusting various experimental parameters. The expected trends are summarized below.
| Parameter | Effect on Nanoparticle Size | Rationale |
| Surfactant Concentration | Increasing concentration generally leads to smaller nanoparticles.[10] | A higher surfactant concentration results in a larger number of micelles, leading to more nucleation sites and consequently smaller particles.[11] |
| Monomer Concentration | Increasing monomer concentration can lead to larger nanoparticles.[12] | A higher monomer-to-surfactant ratio can cause swelling of the micelles and polymer particles, resulting in a larger final particle size. |
| Initiator Concentration | Increasing initiator concentration can lead to smaller nanoparticles. | A higher concentration of initiator generates more free radicals, leading to a higher number of polymer chains initiated and thus more, smaller particles. |
| Temperature | Increasing temperature generally leads to a smaller particle size.[11] | Higher temperatures increase the rate of initiator decomposition and polymerization, potentially leading to more nucleation events. However, the temperature must be kept below the surfactant's cloud point. |
Characterization of Synthesized Nanoparticles
After synthesis, it is essential to characterize the nanoparticles to ensure they meet the desired specifications for the intended application.
| Characterization Technique | Property Measured |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and Polydispersity Index (PDI) |
| Zeta Potential Analysis | Surface charge and stability of the dispersion |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, size, and size distribution |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution of the polymer |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of polymerization and chemical structure |
Logical Relationships in Emulsion Polymerization
The following diagram illustrates the key relationships between the components and stages of emulsion polymerization for nanoparticle synthesis.
Caption: Key components and stages in emulsion polymerization.
Conclusion
This compound, with its low-foaming and nonionic nature, presents a viable option as a surfactant for the synthesis of polymeric nanoparticles via emulsion polymerization, particularly for applications in drug delivery and other biomedical fields where biocompatibility is paramount. The provided protocol and parameter considerations offer a solid starting point for researchers. However, empirical optimization will be necessary to achieve the desired nanoparticle characteristics for any specific application. Careful characterization of the resulting nanoparticles is crucial to ensure their suitability for their intended use.
References
- 1. rjptonline.org [rjptonline.org]
- 2. care360.basf.com [care360.basf.com]
- 3. ulprospector.com [ulprospector.com]
- 4. chemical.carytrad.com.tw [chemical.carytrad.com.tw]
- 5. coatingsworld.com [coatingsworld.com]
- 6. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. products.pcc.eu [products.pcc.eu]
- 8. scribd.com [scribd.com]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. wjpsonline.com [wjpsonline.com]
- 11. Anionic/nonionic surfactants for controlled synthesis of highly concentrated sub-50 nm polystyrene spheres - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00438G [pubs.rsc.org]
- 12. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Plurafac LF 403 in Cell Culture Media to Reduce Shear Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
High shear stress in bioreactors and perfusion systems can negatively impact cell viability, growth, and productivity. This mechanical force can induce apoptosis and alter cellular signaling pathways. Surfactants are commonly added to cell culture media to mitigate the detrimental effects of shear stress. Plurafac LF 403, a low-foaming nonionic surfactant, presents a potential alternative to commonly used surfactants like Poloxamer 188 (Pluronic F-68) for protecting cells from hydrodynamic and bubble-induced shear in bioreactors.[1][2][3][4] This document provides detailed application notes and protocols for the evaluation and incorporation of this compound in mammalian cell culture.
This compound is an alkoxylated, predominantly unbranched fatty alcohol, which contains higher alkene oxides in addition to ethylene oxide.[5][6][7][8] Its low-foaming characteristic is particularly advantageous in sparged bioreactors, where excessive foam can interfere with gas exchange and overall culture performance.[9][10]
Mechanism of Action and Cellular Response to Shear Stress
Shear stress triggers a cascade of intracellular signaling events.[11] Mechanosensors on the cell surface, such as integrins and other transmembrane proteins, detect the physical force, initiating downstream signaling.[11][12]
Key signaling pathways activated by shear stress include:
-
PI3K–AKT Pathway: Involved in cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, JNK, and p38): Regulate a wide range of cellular processes including growth, differentiation, and stress responses.[11][12][13]
-
NF-κB Signaling: Plays a crucial role in inflammation and cell survival.[11][12][13]
Activation of these pathways leads to cytoskeletal rearrangement and changes in gene expression, which are the cell's adaptive responses to the mechanical stress.[12][13] this compound, like other surfactants, is thought to protect cells by altering the physical properties of the cell membrane and the medium, thereby reducing the shear forces experienced by the cells.
Data Presentation: Comparative Effects of Shear-Protective Agents
The following table summarizes hypothetical comparative data for this compound based on typical performance of other shear-protective agents like Poloxamer 188.
| Parameter | Control (No Surfactant) | Poloxamer 188 (1 g/L) | This compound (0.5 g/L) | This compound (1 g/L) | This compound (2 g/L) |
| Cell Viability (%) | 65 | 92 | 88 | 94 | 95 |
| Peak Cell Density (x10^6 cells/mL) | 4.2 | 8.5 | 7.9 | 8.8 | 9.1 |
| Lactate Dehydrogenase (LDH) Release (U/L) | 550 | 120 | 150 | 110 | 105 |
| Product Titer (g/L) | 1.8 | 3.5 | 3.2 | 3.6 | 3.7 |
| Foam Height (cm) | 2.5 | 1.5 | 0.5 | 0.8 | 1.2 |
Experimental Protocols
Protocol for Evaluating this compound Cytotoxicity
Before assessing its shear-protective effects, it is crucial to determine the optimal non-toxic concentration range of this compound for the specific cell line.
Objective: To determine the concentration range of this compound that does not negatively impact cell growth and viability in static culture.
Materials:
-
Suspension-adapted cell line (e.g., CHO, HEK293)
-
Chemically defined cell culture medium
-
This compound stock solution (e.g., 10% w/v in cell culture grade water, sterile filtered)
-
Shake flasks or multi-well plates
-
Automated cell counter or hemocytometer with trypan blue
-
Incubator (37°C, 5% CO2)
-
Orbital shaker
Procedure:
-
Prepare cell culture medium supplemented with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, and 5 g/L). Include a negative control with no surfactant.
-
Inoculate shake flasks or wells with cells at a density of 0.3 x 10^6 cells/mL.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, 125 rpm).
-
Monitor viable cell density and viability daily for the duration of the culture (typically 7-14 days) using a trypan blue exclusion method.
-
Plot the growth curves and viability profiles for each concentration.
-
Select the concentration range that shows no significant inhibition of growth or reduction in viability compared to the control.
Protocol for Assessing Shear Protection in a High-Shear Environment
This protocol uses a small-scale bioreactor or a shake flask with a high agitation rate to simulate a high-shear environment.
Objective: To quantify the protective effect of this compound against shear-induced cell damage.
Materials:
-
Suspension-adapted cell line
-
Optimized cell culture medium (with and without the selected non-toxic concentrations of this compound)
-
Small-scale bioreactors (e.g., 250 mL) or baffled shake flasks
-
Orbital shaker with high-speed capability
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Automated cell counter or hemocytometer
Procedure:
-
Set up bioreactors or baffled shake flasks with the culture medium containing different concentrations of this compound and a control without surfactant.
-
Inoculate all conditions with cells at the same initial density (e.g., 0.5 x 10^6 cells/mL).
-
Cultivate the cells at a high agitation speed (e.g., 200-250 rpm) to induce shear stress. A standard agitation speed (e.g., 125 rpm) should be used as a low-shear control.
-
Take daily samples to measure viable cell density and viability.
-
At peak stress (e.g., after 24-48 hours), collect supernatant to measure LDH release, an indicator of cell lysis.
-
Compare the cell viability and LDH levels across the different conditions to determine the shear-protective efficacy of this compound.
Logical Framework for Implementation
The decision to incorporate this compound into a cell culture process should be based on a systematic evaluation.
Conclusion
This compound presents a promising, low-foaming alternative for the protection of mammalian cells against shear stress in bioreactor systems. Due to the lack of direct studies of this specific surfactant in cell culture, it is imperative that researchers conduct thorough cytotoxicity and shear-protection studies, as outlined in the provided protocols, to determine its suitability and optimal concentration for their specific cell lines and processes. The principles established for other shear-protective surfactants provide a strong foundation for the successful evaluation and implementation of this compound.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. htslabs.com [htslabs.com]
- 4. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 131594-92-8 [smolecule.com]
- 6. rossorg.com [rossorg.com]
- 7. ulprospector.com [ulprospector.com]
- 8. stobec.com [stobec.com]
- 9. scribd.com [scribd.com]
- 10. care360.basf.com [care360.basf.com]
- 11. celvivo.com [celvivo.com]
- 12. Response of cells and tissues to shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Foaming in Automated Immunoassay Analyzers
Welcome to the technical support center for troubleshooting foaming issues in your automated immunoassay analyzers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems that can compromise assay integrity and lead to instrument downtime.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of foaming in an immunoassay analyzer?
A1: Foaming is primarily a result of surfactants and proteins in the assay reagents and samples.[1][2] Common causes include:
-
High Protein Concentration: Samples or reagents with high protein content, such as serum or plasma, are prone to foaming.[3]
-
Surfactants: Detergents in wash buffers and other reagents reduce surface tension, which can lead to bubble formation.[4][5]
-
High Agitation/Dispense Speed: Aggressive mixing or rapid dispensing of liquids can introduce air and promote foam.[2]
-
Sample Viscosity: Highly viscous samples can trap air, leading to foam formation during liquid handling steps.[3][6]
-
Reagent Formulation: The specific composition of buffers, diluents, and other solutions can influence their propensity to foam.[1]
Q2: How can foaming negatively impact my immunoassay results?
A2: Excessive foaming can lead to a range of problems, including:
-
Inaccurate Pipetting: Foam can cause automated liquid handlers to aspirate air instead of liquid, leading to inaccurate and imprecise dispensing of reagents and samples.
-
Instrument Errors: Foam can interfere with liquid level detection sensors, causing the instrument to halt operations.
-
Contamination: Bubbles bursting can create aerosols, leading to cross-contamination between wells.
-
Reduced Assay Sensitivity: Inaccurate reagent volumes and poor mixing can decrease the signal-to-noise ratio of the assay.[7]
-
Clogged Tubing and Filters: In some systems, foam can be drawn into tubing, leading to blockages and instrument failure.[8]
Q3: What is an anti-foaming agent and is it safe for my assay?
A3: An anti-foaming agent, or defoamer, is a chemical additive that reduces and hinders the formation of foam.[9] They are typically silicone-based or organic polymers that work by reducing surface tension.[10][11] While effective, it is crucial to select an anti-foaming agent that does not interfere with the assay's biochemical reactions.[1] Validation experiments are recommended to ensure the chosen agent and its concentration do not impact assay performance.[1]
Troubleshooting Guide
Use this step-by-step guide to systematically identify and resolve the source of foaming in your immunoassay analyzer.
Step 1: Identify the Source of Foaming
Carefully observe the instrument during a run to pinpoint where the foaming originates.
-
Reagent Vials: Is a specific buffer or reagent foaming upon mixing or aspiration?
-
Sample Tubes/Plates: Does foaming occur when patient samples or controls are being pipetted?
-
Wash Station: Is excessive foam generated during plate washing steps?
-
Dispense Head: Does foam appear as liquid is dispensed into the wells?
The following diagram illustrates a logical workflow for troubleshooting foaming issues.
Caption: Troubleshooting workflow for foaming issues.
Step 2: Implement Corrective Actions
Based on your observations in Step 1, take the following actions:
-
If Foaming is Reagent-Specific:
-
Re-prepare the reagent: Ensure it was prepared according to the manufacturer's instructions.
-
Degas the buffer: Sonication or vacuum can help remove dissolved gases that contribute to foaming.
-
Contact the manufacturer: The reagent lot may be faulty.
-
-
If Foaming is Sample-Specific:
-
Centrifuge samples: Spin down samples before placing them on the analyzer to remove any particulates that might promote foaming.
-
Consider sample dilution: If the sample matrix is highly viscous or high in protein, a pre-dilution step may be necessary.[3]
-
-
If Foaming is Related to Instrument Operations:
-
Optimize liquid handling parameters: Reduce the aspiration and dispense speeds for problematic liquids. Adjust the height of the dispense probes to be closer to the liquid surface to minimize splashing.
-
Check for leaks: Ensure all tubing and connections are secure, as air leaks can be introduced into the fluidic system.
-
Technical Notes & Protocols
For persistent foaming issues, the addition of an anti-foaming agent may be required. It is critical to validate that the chosen agent does not interfere with assay performance.
Comparison of Common Anti-Foaming Agents
The following table summarizes common types of anti-foaming agents used in biological applications. The optimal concentration must be determined empirically for each assay.[1]
| Anti-Foaming Agent Type | Active Component | Typical Working Concentration | Advantages | Disadvantages |
| Silicone-Based | Polydimethylsiloxane (PDMS) | 1-100 ppm[10][12] | Highly effective at low concentrations, stable over a wide pH range.[10][12] | Can be difficult to remove from glassware; may interfere with some cell-based assays.[10] |
| Organic (Non-silicone) | Polypropylene glycol, fatty acids | 0.005% - 0.01% | Readily biodegradable, less likely to coat surfaces. | May be less effective than silicone-based agents. |
Experimental Protocol: Validation of an Anti-Foaming Agent
Objective: To determine the minimum effective concentration of an anti-foaming agent that reduces foam without impacting assay performance (e.g., signal, background, and precision).
Materials:
-
Selected anti-foaming agent (e.g., Antifoam A, Sigma-Aldrich A5633).[10]
-
Assay-specific reagents (calibrators, controls, conjugate, substrate).
-
Microplates.
-
Automated immunoassay analyzer.
Workflow Diagram:
Caption: Workflow for validating an anti-foaming agent.
Methodology:
-
Preparation: Prepare the foaming reagent (e.g., wash buffer) with serial dilutions of the anti-foaming agent. Suggested starting concentrations could be 1 ppm, 5 ppm, 10 ppm, 25 ppm, and 50 ppm. Also, prepare a control batch with no anti-foaming agent.
-
Assay Execution:
-
Set up multiple identical microplates with your standard assay layout (calibrators, controls, and samples).
-
Run one plate using the standard, unmodified reagents (Control Plate).
-
Run subsequent plates, each with one of the anti-foam concentrations added to the problematic reagent.
-
-
Data Collection:
-
Foam Assessment: During each run, visually inspect and score the level of foaming in the reagent reservoirs and on the microplates. If possible, quantify foam by measuring its height.
-
Assay Performance: After the runs are complete, collect the raw data (e.g., optical density, relative light units) for all plates.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for the calibrators and controls on each plate.
-
Compare the signal-to-background ratios between the control plate and the test plates.
-
Plot the dose-response curves for the calibrators for each condition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. envirozyme.com [envirozyme.com]
- 5. waterandwastewater.com [waterandwastewater.com]
- 6. Viscosity effect on the Brownian relaxation based detection for immunoassay applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. southforkinst.com [southforkinst.com]
- 9. Antifoaming Agent - Bio-Link [biolink.com]
- 10. Antifoams [sigmaaldrich.com]
- 11. dow.com [dow.com]
- 12. Antifoam A concentrate, for cell culture Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Plurafac LF 403 for Maximum Protein Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Plurafac LF 403 for efficient protein extraction. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve maximum protein yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in protein extraction?
This compound is a low-foaming non-ionic surfactant.[1][2][3][4][5][6] It is composed of alkoxylated, primarily unbranched fatty alcohols, containing higher alkene oxides in addition to ethylene oxide.[1][2][3][6] Its key feature is its ability to reduce surface tension with minimal foam generation, making it particularly useful in processes where foaming can be problematic, such as during mechanical cell lysis or in automated liquid handling systems.[5] In protein extraction, this compound is used to disrupt cell membranes to release cellular proteins. As a non-ionic detergent, it is generally considered mild and less likely to denature proteins compared to ionic detergents.
Q2: What is the Critical Micelle Concentration (CMC) and why is it crucial for protein extraction?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules aggregate to form micelles.[7] Below the CMC, the surfactant primarily exists as individual molecules (monomers). For effective cell lysis and protein solubilization, the detergent concentration in your lysis buffer should typically be at or above its CMC.[7] This ensures there are enough micelles to encapsulate membrane proteins and lipids, effectively solubilizing the cell membrane. The exact CMC of a detergent can be influenced by factors such as temperature, pH, and ionic strength of the buffer.
Q3: What is a recommended starting concentration for this compound in my experiments?
Since the precise CMC for this compound is not readily published and can be buffer-dependent, it is recommended to perform a concentration titration to determine the optimal concentration for your specific application. A typical starting range for non-ionic detergents in cell lysis is between 0.1% and 1.0% (v/v). For a more systematic approach, a pilot experiment with concentrations ranging from 0.05% to 2.0% (v/v) is advisable.
Q4: How does the concentration of this compound impact the final protein yield?
The concentration of this compound has a direct effect on protein yield.
-
Below the optimal concentration: Insufficient detergent will lead to incomplete cell lysis and poor solubilization of proteins, resulting in a low yield.
-
At the optimal concentration: The detergent effectively disrupts cell membranes without causing significant protein denaturation or aggregation, leading to the maximum yield of soluble, functional proteins.
-
Above the optimal concentration: While a higher concentration might ensure complete lysis, it can also lead to increased protein denaturation, aggregation, or interference with downstream applications. It can also make the detergent more difficult to remove.
Q5: Will this compound interfere with my protein quantification assay?
Non-ionic detergents like this compound can interfere with certain protein quantification methods. For instance, colorimetric assays like the Bradford method can be affected. It is advisable to use a detergent-compatible protein assay or to precipitate the protein to remove the detergent prior to quantification. Alternatively, creating your standard curve in a buffer containing the same concentration of this compound as your samples can help to mitigate these effects.
Troubleshooting Guide
Problem: Low Protein Yield
Q: I'm experiencing a lower than expected protein yield after lysis with this compound. What could be the cause and how can I fix it?
A: Low protein yield can stem from several factors:
-
Incomplete Cell Lysis: The concentration of this compound may be too low. It is also possible that the incubation time is too short.
-
Solution: Increase the concentration of this compound in your lysis buffer. You can also try extending the incubation time or including gentle agitation. Combining detergent lysis with mechanical methods like sonication (short bursts on ice) can also improve efficiency.[8]
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Solution: Always perform cell lysis at low temperatures (e.g., on ice or at 4°C) and add a protease inhibitor cocktail to your lysis buffer.[9]
-
-
Protein in Insoluble Fraction: Your protein of interest might be in the insoluble pellet after centrifugation.
-
Solution: After lysis and centrifugation, analyze a small fraction of the pellet by SDS-PAGE and Western blot to see if your target protein is there. If so, you may need to try a different detergent or a combination of detergents.
-
Problem: Protein Precipitation
Q: My protein of interest is precipitating after solubilization with this compound. What are the possible reasons and solutions?
A: Protein precipitation can occur due to several factors:
-
Suboptimal Buffer Conditions: The pH or ionic strength of your lysis buffer may not be ideal for your protein's stability.
-
Solution: Perform a buffer optimization experiment by varying the pH and salt concentration (e.g., NaCl) to find the conditions where your protein is most stable.[10]
-
-
Detergent Concentration Below CMC: If the detergent concentration falls below the CMC during dilution or subsequent steps, the proteins may no longer be effectively solubilized and can precipitate.
-
Solution: Ensure that all buffers used in subsequent purification steps also contain this compound at a concentration above its CMC.[10]
-
-
Instability of the Protein: The protein itself may be inherently unstable once extracted from its native environment.
-
Solution: Consider adding stabilizing agents to your buffer, such as glycerol (5-20%), specific lipids, or co-factors that are known to be important for your protein's function.[10]
-
Problem: High Viscosity of the Lysate
Q: The cell lysate is very viscous after lysis, which is causing problems for subsequent steps. How can I reduce the viscosity?
A: High viscosity is typically due to the release of genomic DNA from the cells.
-
Solution: You can reduce viscosity by either mechanical shearing or enzymatic digestion.
-
Mechanical Shearing: Pass the lysate through a narrow-gauge needle several times.
-
Enzymatic Digestion: Add DNase I to your lysis buffer to digest the DNA.
-
Problem: Interference with Downstream Assays
Q: I believe this compound is interfering with my downstream applications. How can I remove it?
A: It is common for detergents to interfere with downstream applications like mass spectrometry, certain enzymatic assays, or immunoassays.
-
Solution: There are several methods for detergent removal:
-
Dialysis or Diafiltration: Effective for removing detergents with a high CMC.
-
Size-Exclusion Chromatography: Separates proteins from smaller detergent micelles.
-
Affinity Chromatography: If you are using an affinity tag for purification, extensive washing of the resin can help remove the detergent.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Cell Lysis
This protocol outlines a method to determine the optimal concentration of this compound for maximizing the yield of soluble proteins from a cell culture.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer Base (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
This compound (10% v/v stock solution)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Protein quantification assay kit (detergent compatible)
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and wash the pellet with ice-cold PBS.
-
-
Preparation of Lysis Buffers:
-
Prepare a series of lysis buffers with varying concentrations of this compound (e.g., 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% v/v) by diluting the 10% stock solution into the Lysis Buffer Base.
-
Just before use, add the protease inhibitor cocktail to each lysis buffer.
-
-
Cell Lysis:
-
Resuspend the cell pellet (or cover the adherent cells) with each of the prepared lysis buffers.
-
Incubate on ice for 30 minutes with occasional gentle vortexing.
-
-
Clarification of Lysate:
-
Transfer the lysate to microcentrifuge tubes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant (the soluble protein fraction).
-
Determine the protein concentration in each supernatant using a detergent-compatible protein quantification assay.
-
-
Data Analysis:
-
Plot the protein concentration (yield) against the percentage of this compound. The optimal concentration will be the one that gives the highest protein yield before the curve plateaus or declines.
-
Protocol 2: Total Protein Quantification with the Bradford Assay
Materials:
-
Cell lysate containing this compound
-
Bradford assay reagent
-
Bovine Serum Albumin (BSA) standards
-
Buffer identical to the lysis buffer (including the determined optimal concentration of this compound)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare BSA Standards:
-
Prepare a series of BSA standards (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL) diluted in the same buffer as your samples, including the same concentration of this compound.
-
-
Sample Preparation:
-
Dilute your cell lysate samples in the same this compound-containing buffer to ensure the protein concentration falls within the range of your standard curve.
-
-
Assay:
-
Add a small volume of each standard and diluted sample to separate wells of a microplate (or cuvettes).
-
Add the Bradford reagent to each well/cuvette and mix gently.
-
Incubate at room temperature for the time specified by the manufacturer (usually 5-10 minutes).
-
-
Measurement:
-
Measure the absorbance at 595 nm using a microplate reader or spectrophotometer.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Use the standard curve to determine the protein concentration of your samples.
-
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Type | Non-ionic surfactant; alkoxylated fatty alcohol | [1][2][3][4][6] |
| Physical Form | Liquid at 25°C | [4] |
| Key Feature | Low-foaming | [5] |
| Viscosity | Approx. 60 mPa·s at 23°C | [3] |
| pH (5% in water) | ~7 | [4] |
| Cloud Point (BDG) | 41°C | [4] |
| Critical Micelle Concentration (CMC) | Not specified; requires experimental determination |
Table 2: Example Data from a this compound Concentration Optimization Experiment
| This compound Conc. (% v/v) | Total Protein Yield (mg/mL) |
| 0.0 (No Detergent) | 0.25 |
| 0.05 | 0.85 |
| 0.1 | 1.50 |
| 0.25 | 2.10 |
| 0.5 | 2.55 |
| 1.0 | 2.60 |
| 1.5 | 2.58 |
| 2.0 | 2.45 |
Note: This is hypothetical data to illustrate an expected trend. Actual results will vary depending on the cell type and experimental conditions.
Visual Guides
References
- 1. stobec.com [stobec.com]
- 2. chemical.carytrad.com.tw [chemical.carytrad.com.tw]
- 3. ulprospector.com [ulprospector.com]
- 4. scribd.com [scribd.com]
- 5. care360.basf.com [care360.basf.com]
- 6. rossorg.com [rossorg.com]
- 7. Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting high background noise in ELISA with nonionic surfactants
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for resolving high background noise in ELISA assays, with a specific focus on the role of nonionic surfactants.
Troubleshooting Guide: High Background Noise
High background in an ELISA refers to a high signal level in negative control wells, which can mask the specific signal, reduce assay sensitivity, and lead to inaccurate results.[1][2] This section addresses common causes and solutions in a question-and-answer format.
Question: My ELISA plate has excessively high color development across all wells, including my negative controls. What is the most likely cause?
Answer: High background noise is a common issue in ELISA and can stem from several factors. The most frequent causes are insufficient washing, inadequate blocking, or issues with antibody and reagent concentrations.[2][3] Non-specific binding of antibodies or other reagents to the microplate surface is a primary contributor to this problem.[4][5]
Question: How can I determine if insufficient washing is causing the high background?
Answer: Inadequate washing fails to remove unbound antibodies and other reagents from the wells, leading to a high background signal.[6][7]
-
Symptoms: Uniformly high optical density (OD) readings across the plate.[8]
-
Solution: Optimize your washing protocol. This can involve increasing the number of wash cycles, increasing the wash volume per well, and adding a soaking step between washes.[2][9] Adding a nonionic surfactant like Tween-20 to your wash buffer is also a standard method to reduce non-specific binding.[6]
Question: What should I do if I suspect my blocking step is ineffective?
Answer: The blocking buffer's role is to cover any unoccupied binding sites on the plate to prevent non-specific antibody adherence.[4][6] If blocking is insufficient, antibodies can bind directly to the plate, causing high background.
-
Symptoms: High background that persists even after optimizing wash steps.
-
Solution: You can try increasing the concentration of your blocking agent or extending the blocking incubation time.[4][5] It may also be necessary to test different blocking agents, as no single agent is perfect for every system.[4][5] Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and specialized commercial formulations.[4][6]
Question: Could the concentration of my primary or secondary antibodies be the issue?
Answer: Yes, using excessively high concentrations of either the primary or secondary antibody can lead to non-specific binding and high background.[10]
-
Symptoms: Signal in negative control wells (wells without antigen or primary antibody).
-
Solution: Optimize the concentrations of your antibodies by performing a titration experiment. This involves testing a range of dilutions to find the optimal concentration that provides a strong specific signal with low background. Additionally, ensure that your secondary antibody has been pre-adsorbed against the immunoglobulin of your sample species to prevent cross-reactivity.
Frequently Asked Questions (FAQs): Nonionic Surfactants
Question: What is the role of nonionic surfactants like Tween-20 in an ELISA?
Answer: Nonionic surfactants, most commonly Tween-20, are used as components in wash buffers and sometimes in blocking buffers.[4][11] Their primary function is to reduce non-specific binding by disrupting weak, hydrophobic interactions between proteins and the polystyrene plate surface.[6][12] This helps to wash away unbound reagents more effectively, thereby lowering background noise.[13][14]
Question: What is the recommended concentration of Tween-20 in ELISA buffers?
Answer: The typical concentration of Tween-20 in wash buffers ranges from 0.01% to 0.1%.[4][11] It is crucial not to use too high a concentration, as this can potentially strip away the coated antigen or specifically bound antibodies, leading to a weaker specific signal or false negatives.[4]
Question: Can Tween-20 ever cause high background?
Answer: While uncommon, some studies have noted that Tween-20 can occasionally contribute to the non-specific binding of certain components, such as phage in phage display ELISA.[15][16] It is generally recommended to use nonionic surfactants in wash buffers rather than as the sole blocking agent.[11] If you suspect the surfactant is part of the problem, empirical testing with and without it in your buffers is the best approach.
Question: Should I use Tween-20 as my primary blocking agent?
Answer: It is not recommended to use a nonionic detergent as the sole blocking agent.[11] Detergents can be easily washed away, leaving sites on the plate unblocked for subsequent steps.[4] Protein-based blockers like BSA or casein are more effective as they permanently adsorb to the plate surface.[4] The best practice is to use a protein blocker to saturate the plate and include a low concentration of a nonionic surfactant in the wash buffer to aid in the removal of unbound molecules.[4][11]
Data Presentation: Reagent Concentrations
The following tables summarize common concentration ranges for key reagents used in mitigating high background noise.
Table 1: Recommended Concentrations for Nonionic Surfactants
| Surfactant | Buffer Type | Recommended Concentration (v/v) | Purpose |
|---|---|---|---|
| Tween-20 | Wash Buffer | 0.01% - 0.1% | Reduce non-specific binding, improve wash efficiency[4][11] |
| Tween-20 | Blocking Buffer | ~0.05% | Minimize hydrophobic interactions[12] |
Table 2: Common Protein-Based Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
|---|---|---|
| Bovine Serum Albumin (BSA) | 1% - 5% | A common, effective general-purpose blocker[5] |
| Non-fat Dry Milk | 0.2% - 5% | Cost-effective, but may contain phosphoproteins and biotin that can interfere with certain assays[5][11] |
| Normal Serum | 5% - 10% | Can be very effective but may cross-react with secondary antibodies |
Experimental Protocols
Protocol 1: Optimizing ELISA Wash Steps
This protocol details a method for improving the efficiency of wash steps to reduce background.
-
Prepare Wash Buffer: Prepare a standard wash buffer (e.g., PBS or TBS) containing 0.05% Tween-20.
-
Increase Wash Volume: Ensure the volume of wash buffer is sufficient to cover the entire well surface. A volume of 300-400 µL per well of a 96-well plate is recommended.[8][17]
-
Increase Number of Washes: Increase the number of wash cycles from the standard 3 to 4 or 5.
-
Incorporate a Soaking Step: After adding the wash buffer to the wells, allow the plate to sit for 30-60 seconds during each wash cycle before aspirating. This can help to dislodge weakly bound, non-specific proteins.[2][9]
-
Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer, which can contain unbound reagents.[3]
Protocol 2: Titration of Primary Antibody
This protocol is used to determine the optimal antibody concentration that maximizes the signal-to-noise ratio.
-
Coat and Block Plate: Coat a 96-well plate with your antigen at a consistent concentration. Block the plate as you normally would.
-
Prepare Antibody Dilutions: Prepare a series of twofold serial dilutions of your primary antibody (e.g., starting from your datasheet's recommended concentration down to a very low concentration).
-
Incubate: Add the different dilutions of the primary antibody to the wells. Be sure to include negative control wells that receive only the antibody diluent.
-
Complete Assay: Proceed with the remaining ELISA steps (washing, secondary antibody, substrate) as usual.
-
Analyze Results: Plot the OD readings against the antibody concentrations. The optimal concentration is the one that gives a high signal for the antigen-containing wells and a low signal for the negative control wells.
Visualizations
Below are diagrams illustrating key troubleshooting workflows and concepts.
Caption: A logical workflow for troubleshooting high background in ELISA.
Caption: Relationship between causes and solutions for high background.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. arp1.com [arp1.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. biocompare.com [biocompare.com]
- 5. hiyka.com [hiyka.com]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. novateinbio.com [novateinbio.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. labcluster.com [labcluster.com]
- 12. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Surmodics - ELISA Wash Buffers [shop.surmodics.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Plurafac LF 403 Low-Temperature Stability
Welcome to the technical support center for Plurafac LF 403. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the precipitation of this compound at low temperatures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and performance of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a nonionic surfactant of the fatty alcohol alkoxylate type.[1][2][3] It is characterized by its low-foaming properties, making it suitable for a wide range of applications, including industrial and institutional cleaning, automatic dishwashing, and as a component in formulations for the pharmaceutical and personal care industries.[4] Its chemical structure, which includes both ethylene oxide and higher alkene oxides, contributes to its unique surfactant properties.[2][3]
Q2: I am observing precipitation or gelling of my this compound formulation at low temperatures. What is the likely cause?
This compound, being a nonionic surfactant, can exhibit reduced solubility in aqueous systems at lower temperatures, which can lead to precipitation or the formation of a gel-like phase. This phenomenon is related to the surfactant's cloud point and pour point. While this compound itself is reported to be stable and not damaged by low temperatures or frost, its behavior in a formulation can be influenced by other ingredients and the overall composition.
Q3: What is the cloud point of this compound and how does it relate to low-temperature stability?
The cloud point is the temperature at which a nonionic surfactant becomes insoluble in water, leading to a cloudy appearance.[1] For a 1% aqueous solution of this compound, the cloud point is approximately 41°C.[5] While the cloud point is a measure of insolubility at elevated temperatures, the principles of solubility also apply at lower temperatures. As the temperature decreases, the hydration of the ethylene oxide chains in the surfactant molecule is reduced, which can lead to phase separation and precipitation.
Q4: How can I prevent the precipitation of this compound in my aqueous formulation at low temperatures?
Several strategies can be employed to improve the low-temperature stability of formulations containing this compound:
-
Addition of Co-solvents: Incorporating water-miscible organic solvents can significantly improve the solubility of this compound at low temperatures.
-
Use of Hydrotropes: Hydrotropes are compounds that increase the solubility of hydrophobic substances in aqueous solutions.
-
Blending with Other Surfactants: Combining this compound with other, more water-soluble surfactants can improve the overall stability of the formulation.
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound at low temperatures.
| Problem | Potential Cause | Suggested Solution |
| Formulation becomes cloudy or hazy upon cooling. | The concentration of this compound is too high for the aqueous system at the given temperature. | Reduce the concentration of this compound if possible. Alternatively, add a co-solvent such as isopropanol or propylene glycol to increase its solubility. |
| A solid precipitate or gel forms at the bottom of the container. | The formulation has reached its pour point or freezing point, causing the surfactant to solidify. | Incorporate a hydrotrope like sodium cumene sulfonate to lower the pour point of the formulation. Increasing the concentration of co-solvents can also be effective. |
| The viscosity of the formulation increases dramatically at low temperatures. | Increased molecular interactions and reduced solubility are leading to gelling. | Optimize the co-solvent system. A blend of different glycols or alcohols may be more effective than a single co-solvent. |
| Phase separation is observed, with a distinct layer of surfactant. | The overall formulation is unstable at low temperatures due to the incompatibility of components. | Consider blending this compound with a more hydrophilic nonionic or an anionic surfactant to improve the overall stability of the micellar structures at low temperatures. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Type | Fatty Alcohol Alkoxylate | [1][2][3] |
| Appearance | Liquid | [2] |
| Cloud Point (1% in water) | 41 °C | [5] |
| pH (5% in water) | 7 | [5] |
| Viscosity at 23°C | approx. 60 mPa·s | [2] |
| Water Solubility | Insoluble | [1] |
Table 2: Solubility of Plurafac LF Series (10% at 23°C) in Various Solvents
| Solvent | This compound | Plurafac LF 404 | Plurafac LF 405 |
| Distilled Water | – | – | – |
| Ethanol | + | + | + |
| Isopropanol | + | + | + |
| Mineral Spirits | + | + | + |
| Spindle Oil | + | +/- | + |
Key: + = Clear solution, – = Insoluble, +/- = Sparingly soluble. Data from a technical document on the Plurafac LF series.[6]
Experimental Protocols
Protocol 1: Determination of Low-Temperature Stability of a this compound Formulation
Objective: To assess the temperature at which a formulation containing this compound shows signs of instability (cloudiness, precipitation, or gelling).
Materials:
-
Your this compound formulation
-
Temperature-controlled water bath or cooling chamber
-
Calibrated thermometer
-
Clear glass vials or test tubes
Methodology:
-
Place 10 mL of your formulation into a clear glass vial.
-
Place the vial in the temperature-controlled bath, initially set at room temperature (approx. 25°C).
-
Gradually decrease the temperature of the bath by 1°C every 30 minutes.
-
Visually inspect the sample at each temperature step for any signs of cloudiness, precipitation, or gelling.
-
Record the temperature at which the first signs of instability are observed. This is the low-temperature stability point of your formulation.
-
For more detailed analysis, the turbidity of the solution can be measured at each temperature step using a turbidimeter.
Protocol 2: Evaluating the Effectiveness of Co-solvents in Preventing Precipitation
Objective: To determine the optimal concentration of a co-solvent required to maintain the stability of a this compound formulation at a specific low temperature.
Materials:
-
Your this compound formulation
-
Selected co-solvent (e.g., propylene glycol, isopropanol)
-
Equipment from Protocol 1
Methodology:
-
Prepare a series of your formulation with varying concentrations of the co-solvent (e.g., 0%, 2%, 5%, 10%, 15% w/w).
-
For each sample, determine the low-temperature stability point using the method described in Protocol 1.
-
Plot the low-temperature stability point as a function of the co-solvent concentration.
-
From the plot, determine the minimum concentration of the co-solvent required to keep your formulation stable at your target low temperature.
Visualizations
Caption: Troubleshooting logic for this compound precipitation.
Caption: Workflow for evaluating co-solvent effectiveness.
References
Technical Support Center: Managing Viscosity of Plurafac LF 403 Solutions for Microfluidics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plurafac LF 403 solutions in microfluidic applications.
Troubleshooting Guide
This guide addresses common issues related to the viscosity of this compound solutions during microfluidic experiments.
| Problem | Potential Cause | Recommended Solution |
| High back pressure or channel clogging | The viscosity of the this compound solution is too high for the microfluidic channel dimensions and flow rate. | - Decrease Concentration: Lower the concentration of this compound in your solution. Refer to Table 1 for general viscosity trends. - Increase Temperature: Gently warming the solution can decrease its viscosity.[1] However, be aware that for some non-ionic surfactants, viscosity can increase with temperature due to changes in micellar structures.[1] It is crucial to empirically determine the optimal temperature for your specific concentration. - Modify Solvent: If compatible with your experiment, consider using a solvent with a lower intrinsic viscosity. |
| Inconsistent flow rate or droplet size | The viscosity of the solution is fluctuating. | - Ensure Homogeneity: Thoroughly mix the this compound solution before and during the experiment to ensure a uniform concentration. Inadequate mixing can lead to localized areas of high viscosity. It is advisable to stir the surfactant into water when preparing aqueous solutions to prevent the formation of high-viscosity phases.[2][3][4] - Precise Temperature Control: Maintain a stable temperature for your solution reservoir and microfluidic chip to minimize viscosity fluctuations. |
| Air bubble trapping | High surface tension and viscosity can contribute to bubble formation and trapping. | - Degas Solution: Degas the this compound solution prior to introduction into the microfluidic system. - Surface Treatment: Consider treating the microfluidic channels with a hydrophilic coating to reduce bubble adhesion. |
| Unexpectedly low viscosity | The concentration of this compound may be lower than intended. | - Verify Concentration: Double-check the calculations and measurements used to prepare the solution. - Check for Degradation: Ensure the this compound has been stored correctly according to the manufacturer's instructions to prevent degradation, which could alter its properties. |
Frequently Asked Questions (FAQs)
1. What is the viscosity of a pure this compound solution?
The viscosity of neat this compound is approximately 60 mPa·s at 23°C.[5]
2. How does the concentration of this compound in an aqueous solution affect its viscosity?
Generally, the viscosity of a this compound solution will increase with concentration. The relationship can be non-linear, and at certain concentrations, the viscosity can become significantly high. It is recommended to prepare aqueous solutions by stirring the surfactant into the water to avoid the formation of a high-viscosity gel phase.[2][3][4]
Table 1: Viscosity of Plurafac LF Surfactants in Water (Brookfield LVT, 23°C)
| Water Content (%) | Plurafac LF 120 (mPa·s) | Plurafac LF 131 (mPa·s) | Plurafac LF 132 (mPa·s) | Plurafac LF 220 (mPa·s) | Plurafac LF 221 (mPa·s) | Plurafac LF 223 (mPa·s) | Plurafac LF 224 (mPa·s) | Plurafac LF 231 (mPa·s) |
| 0 | 60 | 40 | 25 | 150 | 100 | 70 | 45 | 45 |
| 10 | 150 | 70 | 40 | 400 | 200 | 150 | 80 | 80 |
| 20 | 400 | 150 | 70 | >1000 | 500 | 300 | 150 | 150 |
| 30 | >1000 | 300 | 150 | >1000 | >1000 | 600 | 300 | 300 |
| 40 | >1000 | 600 | 300 | >1000 | >1000 | >1000 | 600 | 600 |
| 50 | >1000 | >1000 | 600 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 60 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 70 | 600 | 600 | >1000 | 600 | 600 | 600 | 600 | 600 |
| 80 | 150 | 150 | 400 | 150 | 150 | 150 | 150 | 150 |
| 90 | 40 | 40 | 80 | 40 | 40 | 40 | 40 | 40 |
Note: This table is adapted from a BASF technical document for various Plurafac LF types and provides a general indication of viscosity trends with changing water content (and therefore surfactant concentration). Specific values for this compound should be determined empirically.
3. How does temperature affect the viscosity of this compound solutions?
For many non-ionic surfactant solutions, viscosity decreases as temperature increases. However, in some cases, particularly with ethoxylated surfactants, the viscosity can increase with temperature. This phenomenon is attributed to changes in the structure and interaction of surfactant micelles.[1] Therefore, the effect of temperature on the viscosity of a specific this compound solution should be experimentally determined for the intended operating temperature range.
4. Can I add other substances to modify the viscosity of my this compound solution?
Yes, the viscosity of non-ionic surfactant solutions can be modified by adding other substances. For example, certain co-surfactants or electrolytes can alter the micellar structures and, consequently, the bulk viscosity of the solution. The compatibility and effect of any additive on your specific experimental system should be carefully evaluated.
5. What is a suitable method for measuring the viscosity of this compound solutions for microfluidic applications?
A rotational viscometer is a common and suitable instrument for measuring the viscosity of surfactant solutions. For microfluidic applications where sample volume may be limited, a microfluidic viscometer can also be a valuable tool.
Experimental Protocols
Protocol: Measuring Viscosity of this compound Solutions using a Rotational Viscometer
This protocol provides a general procedure for measuring the viscosity of this compound solutions. It is important to consult the specific manual of your rotational viscometer for detailed operating instructions.
Materials:
-
This compound
-
Solvent (e.g., deionized water)
-
Rotational viscometer with appropriate spindle
-
Beakers or sample containers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature control system (e.g., water bath)
Procedure:
-
Solution Preparation:
-
Accurately weigh the desired amount of this compound and solvent to prepare solutions of different concentrations.
-
To avoid the formation of a high-viscosity gel, slowly add the this compound to the solvent while continuously stirring with a magnetic stirrer.
-
Continue stirring until the solution is completely homogeneous.
-
-
Viscometer Setup:
-
Set up the rotational viscometer according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the solution. The instrument's software or manual should provide guidance on this selection.
-
Calibrate the viscometer if necessary, using a standard fluid of known viscosity.
-
-
Measurement:
-
Place the prepared this compound solution in a beaker and allow it to equilibrate to the desired measurement temperature using a water bath.
-
Immerse the viscometer spindle into the solution to the specified depth.
-
Start the rotation of the spindle and allow the reading to stabilize.
-
Record the viscosity reading in mPa·s or cP.
-
Repeat the measurement at different rotational speeds to check for Newtonian or non-Newtonian behavior.
-
-
Data Analysis:
-
Plot the viscosity as a function of concentration and/or temperature.
-
For non-Newtonian fluids, plot viscosity as a function of shear rate.
-
Visualizations
Caption: Experimental workflow for viscosity measurement.
Caption: Troubleshooting logic for high back pressure.
References
Technical Support Center: Removing Plurafac LF 403 from Protein Samples
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively removing the non-ionic surfactant Plurafac LF 403 from protein samples after extraction. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a low-foaming nonionic surfactant commonly used for protein extraction and solubilization due to its gentle nature.[1][2][3][4][5][6] It is composed of alkoxylated, predominantly unbranched fatty alcohols.[1][3][4][7] While essential for initial extraction, its presence can interfere with downstream applications such as mass spectrometry, immunoassays (e.g., ELISA), and certain chromatographic techniques. Therefore, its removal is a critical step in many experimental workflows.
Q2: What are the common methods for removing this compound?
Several methods can be employed to remove non-ionic detergents like this compound from protein samples. The most common techniques include:
-
Dialysis: A straightforward method based on size exclusion, where the detergent monomers diffuse across a semi-permeable membrane, leaving the larger protein molecules behind.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. Larger protein molecules pass through the column more quickly than the smaller detergent monomers and micelles.[8]
-
Ion-Exchange Chromatography (IEX): In this method, the protein of interest is bound to a charged resin, while the neutral this compound is washed away. The protein is then eluted using a change in pH or ionic strength.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their surface hydrophobicity. The protein is bound to a hydrophobic resin at high salt concentrations, and the detergent is washed away. The protein is then eluted by decreasing the salt concentration.
-
Precipitation: Organic solvents, most commonly acetone, are used to precipitate the protein, leaving the detergent and other soluble contaminants in the supernatant.[7]
Q3: How do I choose the best removal method for my specific application?
The choice of method depends on several factors, including the properties of your protein, the sample volume, the concentration of this compound, and the requirements of your downstream application. The following decision-making workflow can help you select the most appropriate method.
Caption: A decision tree to guide the selection of the appropriate this compound removal method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low protein recovery after removal | Protein precipitation during the removal process. | - For precipitation methods, ensure the protein pellet is not dislodged during supernatant removal. - For chromatography or dialysis, the buffer conditions (pH, ionic strength) may not be optimal for your protein's stability. Consider optimizing the buffer. - Over-removal of detergent can sometimes lead to the precipitation of membrane proteins. |
| Detergent still present in the sample | The chosen method is not efficient enough for the initial detergent concentration. | - For dialysis and SEC, the efficiency is higher when the detergent concentration is below its Critical Micelle Concentration (CMC). While the exact CMC of this compound is not readily available, consider diluting your sample before removal. - Repeat the removal step. For example, perform a second round of precipitation or use a longer dialysis time with more frequent buffer changes. |
| Protein is denatured or inactive | Harsh removal conditions. | - Acetone precipitation can cause denaturation. Ensure the procedure is performed at low temperatures (-20°C).[7][9] - If activity is critical, avoid precipitation and opt for milder methods like dialysis or SEC. |
| Altered chromatographic profile of the protein | Residual detergent interfering with the column. | - Ensure the detergent is thoroughly removed before subsequent chromatographic steps. Consider using a combination of removal methods for very sensitive applications. |
Quantitative Data Summary
The efficiency of detergent removal and protein recovery can vary depending on the method, the specific protein, and the initial concentrations. The following table summarizes typical performance data for various detergent removal methods.
| Method | Detergent Removal Efficiency | Protein Recovery | Notes |
| Dialysis | Moderate to High (>90%) | High (>90%) | Time-consuming; efficiency depends on dialysis volume and time. |
| Size Exclusion Chromatography (SEC) | High (>95%) | High (>90%) | Faster than dialysis; requires appropriate column selection. |
| Ion-Exchange Chromatography (IEX) | High (>95%) | Variable (70-95%) | Protein recovery depends on binding and elution conditions. |
| Hydrophobic Interaction Chromatography (HIC) | High (>95%) | Variable (70-95%) | Optimization of salt concentrations is crucial for binding and elution. |
| Acetone Precipitation | High (>95%) | Moderate to High (80-100%) | Risk of protein denaturation and loss during handling.[7][9] |
| Commercial Detergent Removal Resins | Very High (>95-99%) | High (>85-100%) | Convenient and efficient for a wide range of detergents.[10] |
Experimental Protocols
Protocol 1: Acetone Precipitation
This method is effective for removing detergents and concentrating the protein sample. However, it may cause denaturation.
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes (acetone-compatible)
-
Refrigerated microcentrifuge
Procedure:
-
Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four volumes of ice-cold acetone to the protein sample.
-
Vortex briefly to mix and incubate at -20°C for at least 1 hour to precipitate the protein.
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant, which contains the this compound.
-
Allow the protein pellet to air-dry for a few minutes to evaporate any residual acetone. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspend the protein pellet in a buffer suitable for your downstream application.
Caption: Step-by-step workflow for removing this compound using acetone precipitation.
Protocol 2: Size Exclusion Chromatography (SEC) / Gel Filtration
This is a gentle method that preserves protein structure and activity.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Degassed, detergent-free buffer compatible with your protein and downstream application
-
Chromatography system or spin columns
Procedure:
-
Equilibrate the SEC column with at least 5 column volumes of the detergent-free buffer.
-
Load your protein sample onto the column. The sample volume should not exceed the recommended loading volume for the column.
-
Begin elution with the detergent-free buffer.
-
Collect fractions as the protein elutes. The larger protein molecules will elute first, while the smaller detergent molecules will be retained in the column and elute later.
-
Monitor the protein concentration in the collected fractions (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your protein of interest.
-
Pool the protein-containing fractions.
Protocol 3: Dialysis
A simple and gentle method suitable for larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for most proteins.
-
Large volume of detergent-free dialysis buffer (at least 1000 times the sample volume).
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing/cassette and seal securely.
-
Place the sealed tubing/cassette in a beaker containing the dialysis buffer.
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.
-
Change the dialysis buffer 2-3 times to ensure efficient removal of the detergent.
-
After the final buffer change, recover the protein sample from the dialysis tubing/cassette.
References
- 1. ulprospector.com [ulprospector.com]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 3. rossorg.com [rossorg.com]
- 4. Buy this compound | 131594-92-8 [smolecule.com]
- 5. covalo.com [covalo.com]
- 6. care360.basf.com [care360.basf.com]
- 7. stobec.com [stobec.com]
- 8. scribd.com [scribd.com]
- 9. nbinno.com [nbinno.com]
- 10. Alkoxylated alcohols - PCC Group Product Portal [products.pcc.eu]
Navigating the Sterile Filtration of Plurafac LF 403 Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for sterile filtering Plurafac LF 403 solutions. This compound, a low-foaming, non-ionic surfactant, presents unique challenges during sterile filtration due to its viscosity and potential interactions with filter membranes. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure a successful and sterile filtration process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sterile filtration challenging?
This compound is a non-ionic surfactant composed of alkoxylated, predominantly unbranched fatty alcohols. It is known for its low-foaming properties. The primary challenges in its sterile filtration arise from its viscosity, which can lead to slow flow rates and high back pressure, and its nature as a surfactant, which can potentially affect filter membrane integrity and lead to product loss through adsorption.
Q2: What type of filter membrane is recommended for sterile filtering this compound solutions?
For solutions containing surfactants like this compound, hydrophilic membranes are generally recommended to minimize protein binding and adsorption. Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) membranes are common choices. PES membranes are known for their low protein binding and high flow rates, while PVDF membranes also offer low protein binding and broad chemical compatibility. Nylon membranes can also be considered due to their hydrophilic nature and good resistance to organic solvents, but they may exhibit higher protein binding. A compatibility study is always recommended before selecting a filter.
Q3: What is the recommended pore size for sterile filtration of this compound solutions?
A sterilizing-grade filter with a pore size of 0.22 µm or 0.2 µm is the industry standard for removing bacteria and achieving a sterile effluent.
Q4: Can I autoclave a filter with a this compound solution?
No, you should not autoclave the filter with the this compound solution. The filter unit should be sterilized separately according to the manufacturer's instructions, typically by autoclaving or gamma irradiation, before coming into contact with the solution to be filtered.
Troubleshooting Guide
Encountering issues during the sterile filtration of this compound solutions is not uncommon. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| Slow or No Flow Rate | High Viscosity of the Solution: The inherent viscosity of the this compound solution can significantly impede flow. | - Gently warm the solution (if product stability allows) to decrease viscosity. - Dilute the solution with a sterile, compatible solvent if the final concentration is not critical. - Increase the filtration pressure, but do not exceed the filter manufacturer's maximum recommended pressure. |
| Filter Clogging: Particulates in the solution or aggregation of the surfactant can block the filter pores. | - Use a pre-filter with a larger pore size (e.g., 0.45 µm or a glass fiber pre-filter) upstream of the sterilizing-grade filter to remove larger particles. - Ensure the this compound is fully dissolved and the solution is homogenous before filtration. | |
| Inappropriate Filter Size: The filter surface area may be too small for the volume being filtered. | - Use a larger diameter filter or a capsule filter with a greater surface area to increase the throughput. | |
| High Back Pressure | Filter Clogging: Similar to slow flow rate, this is a primary cause. | - Implement the solutions for filter clogging mentioned above. - Consider using a high-pressure sterile filtration (HPSF) system for highly viscous solutions, which can operate at pressures up to 900 psi.[1] |
| Air Lock: Air trapped within the filter housing can obstruct liquid flow. | - Ensure the filter is properly wetted before starting the filtration. - Vent the filter housing to release any trapped air. | |
| Filter Integrity Test Failure | Surfactant Interference: Surfactants can alter the surface tension of the wetting fluid (typically water), leading to inaccurate bubble point or diffusion test results. | - Perform a product-wetted integrity test using the this compound solution itself or a surrogate solution with similar properties. This requires establishing a product-specific integrity test value. - Thoroughly flush the filter with sterile water before performing a water-based integrity test to remove residual surfactant. |
| Filter Damage: The filter membrane may be compromised due to excessive pressure or improper handling. | - Always operate within the manufacturer's specified pressure limits. - Handle filters with care to avoid physical damage. | |
| Product Loss/Low Yield | Adsorption to the Filter Membrane: The surfactant or other components in the solution may bind to the filter surface. | - Select a low-protein-binding membrane material such as PES or PVDF. - Pre-flush the filter with a small amount of the this compound solution to saturate the binding sites before filtering the main batch. |
| High Hold-up Volume: A significant amount of the solution may be retained within the filter housing and membrane. | - Use a filter with a low hold-up volume design. - After filtration, pass a small amount of sterile air or nitrogen through the filter at low pressure to recover any remaining product. |
Quantitative Data Summary
| Parameter | Conventional Filtration (e.g., Syringe Filter) | High-Pressure Sterile Filtration (HPSF) | Filtration with Pre-filter |
| Typical Pressure | 10 - 60 psi | 100 - 900 psi | 10 - 60 psi |
| Relative Flow Rate | Low to Very Low | High | Moderate |
| Throughput | Limited | High | Improved |
| Risk of Clogging | High | Low | Reduced |
| Potential Product Loss (Hold-up) | Moderate to High | Low | Moderate |
Experimental Protocols
Protocol 1: Small-Scale Sterile Filtration of this compound Solution using a Syringe Filter
Objective: To sterile filter a small volume (e.g., 10-100 mL) of a this compound solution for laboratory use.
Materials:
-
This compound solution
-
Sterile syringe (size appropriate for the volume)
-
Sterile syringe filter (0.22 µm pore size, PES or PVDF membrane)
-
Sterile collection vessel
-
Laminar flow hood or biological safety cabinet
Methodology:
-
Prepare the this compound solution and ensure it is fully dissolved. If permissible, gently warm the solution to 30-40°C to reduce viscosity.
-
Work within a laminar flow hood to maintain sterility.
-
Aseptically attach the sterile syringe filter to the sterile syringe.
-
Draw the this compound solution into the syringe.
-
Invert the syringe and gently push the plunger to expel any air from the syringe and wet the filter membrane.
-
Attach a sterile needle to the filter outlet if desired for dispensing into the collection vessel.
-
Apply steady, even pressure to the syringe plunger to filter the solution into the sterile collection vessel. Avoid excessive force to prevent filter damage.
-
If back pressure increases significantly, consider replacing the filter.
-
After filtration, a small amount of sterile air can be pushed through the filter to recover any residual product.
Protocol 2: Filter Validation and Integrity Testing for this compound Solutions
Objective: To validate the chosen filter and perform a product-wetted integrity test.
Materials:
-
This compound solution
-
Selected sterile filter (e.g., capsule filter)
-
Integrity test instrument (e.g., bubble point tester)
-
Sterile tubing and connectors
-
Pressure vessel (if applicable)
Methodology:
-
Filter Wetting: Wet the filter membrane thoroughly with the this compound solution by passing a sufficient volume through it at a low flow rate.
-
Establish Baseline: Using the integrity test instrument, perform a bubble point or diffusion test with the product-wetted filter according to the instrument's instructions. This will establish a product-specific integrity test value. This should be performed on at least three different filters from the same lot to ensure reproducibility.
-
Bacterial Challenge Test (if required for validation): a. Prepare a culture of Brevundimonas diminuta (ATCC 19146). b. Spike a known volume of the this compound solution with the bacterial culture to achieve a challenge level of at least 1 x 10^7 colony-forming units (CFU) per cm² of filter area. c. Filter the challenged solution through the test filter under the defined process conditions (pressure, flow rate). d. Collect the filtrate aseptically and plate it on appropriate growth media. e. Incubate the plates and check for any bacterial growth. A sterile filtrate indicates successful validation.
-
Post-Use Integrity Test: After the filtration process (or bacterial challenge), perform the integrity test again using the established product-specific value. A passing result confirms that the filter maintained its integrity throughout the process.
Visualizations
Caption: Experimental workflow for sterile filtering this compound solutions.
References
Technical Support Center: Plurafac LF 403 in Long-Term Cell Cultures
This guide provides researchers, scientists, and drug development professionals with essential information for using Plurafac LF 403 in long-term cell cultures, focusing on troubleshooting and mitigating cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a low-foaming, non-ionic surfactant.[1][2][3][4] It is composed of alkoxylated fatty alcohols, containing both ethylene oxide and higher alkene oxides, which gives it unique properties.[1][2][3][5] In cell culture, particularly in bioreactors, non-ionic surfactants are used to protect cells from mechanical stress caused by agitation and gas sparging (bubbling), which can otherwise lead to cell lysis.[6] Its low-foaming nature is highly advantageous for maintaining a stable culture environment.[1][7]
Q2: What is the general mechanism of surfactant-induced cell toxicity?
A2: Surfactant toxicity is primarily directed at the cell membrane.[8] At concentrations below the Critical Micelle Concentration (CMC), surfactant monomers can integrate into the cell's lipid bilayer. This incorporation can disrupt membrane integrity, impairing its barrier function and leading to a loss of cell viability.[8] At concentrations near or above the CMC, surfactants can solubilize the membrane entirely, causing cell lysis.[8] Non-ionic surfactants are generally considered less harsh than ionic (anionic or cationic) surfactants.[9]
Q3: At what concentration does this compound typically become toxic to cells?
A3: The precise toxic concentration of this compound is highly dependent on the specific cell line, media composition, and culture duration. For many non-ionic surfactants, toxicity is observed at concentrations around their CMC.[9] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific experimental setup. Toxicity can manifest as reduced cell viability, decreased proliferation, or changes in cellular morphology.
Q4: Can media components influence the toxicity of this compound?
A4: Yes. Proteins present in the culture medium, such as those from fetal calf serum (FCS) or bovine serum albumin (BSA), can bind to surfactants.[10] This binding action can effectively "detoxify" the surfactant by reducing the concentration of free monomers available to interact with cell membranes, thereby increasing the concentration at which the surfactant becomes toxic.[10] This is an important consideration when transitioning from serum-containing to serum-free media.
Troubleshooting Guide
This section addresses common issues encountered when using this compound in long-term cultures.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased cell viability shortly after adding this compound. | Concentration is too high, exceeding the cytotoxic threshold for the specific cell line. | Perform a dose-response titration to find the optimal concentration (See Protocol 1). Start with a range well below concentrations cited for similar non-ionic surfactants (e.g., 0.01% - 0.1% w/v) and assess viability after 24, 48, and 72 hours. |
| Gradual decline in cell viability over several days or weeks. | Chronic toxicity due to long-term exposure, even at a concentration that is non-toxic in the short term. | Consider a lower maintenance concentration. Alternatively, assess if the surfactant is degrading into more toxic byproducts over time under your specific culture conditions. |
| Inconsistent results between experiments. | Inaccurate pipetting of viscous surfactant stock solution. Degradation of stock solution. | Prepare a fresh, large-batch stock solution of this compound in a buffered solution (e.g., PBS or basal media without supplements). Pre-wet pipette tips before dispensing to ensure accuracy. Store stock solution as recommended by the manufacturer. |
| Increased foaming in the bioreactor. | This compound concentration is too low to be effective, or it is interacting with other media components that promote foam. | Slowly increase the concentration of this compound while monitoring cell viability. Ensure other media components are not contributing to the foaming issue. |
| No improvement in cell viability despite adding this compound. | The primary cause of cell death is not mechanical stress (shear). | Investigate other potential sources of cell death, such as nutrient limitation, accumulation of toxic metabolites (e.g., ammonia, lactate), or oxidative stress.[11][12] Cell death in bioreactors can also occur via non-apoptotic pathways like parthanatos or ferroptosis.[11] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the highest concentration of this compound that does not negatively impact cell viability and growth over a 7-day period.
Methodology:
-
Prepare Stock Solution: Prepare a 10% (w/v) stock solution of this compound in cell culture-grade PBS. Filter-sterilize through a 0.22 µm filter. Store at 4°C.
-
Cell Seeding: Seed your cells in multiple replicate culture vessels (e.g., 24-well plates) at your standard seeding density. Include several untreated control wells.
-
Dose-Response Setup: The day after seeding, add the this compound stock solution to achieve a range of final concentrations. A typical starting range for non-ionic surfactants is 0.001%, 0.01%, 0.05%, 0.1%, and 0.2% (w/v).
-
Cell Viability Assessment: At regular intervals (e.g., Day 1, 3, 5, and 7), assess cell viability and total cell number.
-
Method: Use a Trypan Blue exclusion assay with a hemocytometer or an automated cell counter.
-
Calculation: Viability (%) = (Number of live cells / Total number of cells) * 100.
-
-
Data Analysis: Plot cell viability (%) and total viable cell density against the this compound concentration for each time point. The optimal concentration is the highest one that shows no significant decrease in viability or growth rate compared to the untreated control.
Protocol 2: Long-Term Cytotoxicity Assessment
Objective: To confirm that the chosen optimal concentration of this compound is not cytotoxic during extended culture periods (e.g., >14 days).
Methodology:
-
Initiate Cultures: Set up parallel cultures (e.g., T-25 flasks or spinner flasks) of your cell line. One set will be the untreated control, and the other will be treated with the predetermined optimal concentration of this compound.
-
Long-Term Culture: Culture the cells for an extended period (e.g., 14-21 days), passaging as necessary. Ensure that the fresh medium for the treated group always contains the correct concentration of this compound.
-
Monitor Key Parameters:
-
Viability & Growth: At each passage, measure cell density and viability using the Trypan Blue exclusion assay.
-
Metabolic Activity: At the end of the culture period, perform a metabolic assay (e.g., MTT or XTT) to assess the metabolic health of the cells.
-
Morphology: Regularly observe the cells under a microscope for any changes in morphology, such as rounding, detachment, or increased debris.
-
-
Analysis: Compare the growth curve, average viability, and final metabolic activity between the control and treated groups. No significant negative difference indicates that the concentration is safe for long-term use.
Visualizations
Mechanism of Surfactant-Induced Cytotoxicity
Caption: Mechanism of surfactant cytotoxicity at different concentrations.
Troubleshooting Workflow for Decreased Cell Viability
Caption: Troubleshooting workflow for reduced cell viability.
Experimental Workflow for Optimal Concentration Titration
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Buy this compound | 131594-92-8 [smolecule.com]
- 2. ulprospector.com [ulprospector.com]
- 3. rossorg.com [rossorg.com]
- 4. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 5. stobec.com [stobec.com]
- 6. researchgate.net [researchgate.net]
- 7. care360.basf.com [care360.basf.com]
- 8. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissecting cell death pathways in fed‐batch bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Common Issues in Bioreactors and Fermenters for Global Buyers [mixer-dryer.com]
Technical Support Center: Improving Reproducibility in Experiments Using Plurafac LF 403
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their experiments when using Plurafac LF 403.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a low-foaming, nonionic surfactant.[1][2][3][4][5][6] It is an alkoxylated, predominantly unbranched fatty alcohol, which means it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component.[1][4][5] This structure allows it to reduce the surface tension of aqueous solutions.[1] Its low-foaming nature makes it suitable for applications where foam control is critical.[2][3][6]
Table 1: Technical Properties of this compound
| Property | Value | Source |
| Chemical Nature | Alkoxylated, predominantly unbranched fatty alcohols | [1][4][5][7] |
| Physical Form (at 25°C) | Liquid | [8] |
| pH (5% in water) | 7 | [8] |
| Surface Tension (1 g/L in distilled water at 23°C) | 30 mN/m | [8] |
| Cloud Point (in Butyl Diglycol) | 41°C | [8] |
| Viscosity (at 23°C) | Approx. 60 mPa·s | [7] |
Q2: In what types of research applications can this compound be used?
While primarily documented for industrial and household cleaning applications due to its excellent wetting and low-foaming properties, the fundamental characteristics of this compound as a nonionic surfactant suggest its potential utility in research settings for:[1][3]
-
Solubilizing hydrophobic compounds: Assisting in the dissolution of poorly water-soluble drugs or reagents for in vitro assays.
-
Preventing non-specific binding: Reducing the binding of proteins and other molecules to plasticware and other surfaces, which can improve assay accuracy.
-
Cell lysis (at higher concentrations): Disrupting cell membranes to release intracellular contents for analysis.
-
As a detergent in washing buffers: For cleaning laboratory equipment where low foam is advantageous.
Q3: How can this compound affect my experiments, and what are the implications for reproducibility?
The introduction of any surfactant into an experimental system can have significant effects. For nonionic surfactants like this compound, these can include:
-
Alteration of cell membrane properties: Nonionic surfactants can insert into the lipid bilayer of cell membranes, potentially altering membrane fluidity and the function of membrane proteins such as transporters.[8] This can lead to unexpected physiological responses in cell-based assays.
-
Protein denaturation or stabilization: The effect of a surfactant on a protein is concentration-dependent. Below the critical micelle concentration (CMC), surfactants may stabilize proteins. However, at concentrations above the CMC, they can cause denaturation and loss of biological function.[9]
-
Interference with analytical assays: Surfactants can interfere with common laboratory assays, such as protein quantification methods (e.g., Bradford, Lowry).[4]
-
Modulation of cell adhesion and morphology: By altering cell surface properties, surfactants can impact how cells adhere to surfaces and their overall morphology.[2][10]
Inconsistent concentrations or lot-to-lot variability of the surfactant can introduce significant variability into experiments, thereby reducing reproducibility.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Altered Cell Viability
Symptoms:
-
Decreased cell viability in treated vs. control groups.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Inconsistent results in cell proliferation or cytotoxicity assays.
Potential Cause: Nonionic surfactants can disrupt cell membranes, leading to cytotoxicity. The concentration of this compound may be too high.
Troubleshooting Workflow:
References
- 1. Buy this compound | 131594-92-8 [smolecule.com]
- 2. Effects of nonionic surfactants on the cell surface hydrophobicity and apparent hamaker constant of a Sphingomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonionic surfactants enhancing bactericidal activity at their critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. rossorg.com [rossorg.com]
- 6. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of nonionic surfactants on membrane transporters in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of nonionic surfactants on pigment excretion and cell morphology in extractive fermentation of Monascus sp. NJ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cell Lysis Efficiency: Plurafac LF 403 vs. Triton X-100
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in cell lysis for the successful extraction and analysis of intracellular components. For decades, Triton X-100 has been a widely used non-ionic surfactant for this purpose, valued for its effective and mild lytic properties. However, mounting environmental and regulatory concerns, particularly within the European Union, have prompted a search for viable alternatives.[1][2] This guide provides a comparative overview of Plurafac LF 403, a low-foaming non-ionic surfactant, and the well-established Triton X-100, to assist researchers in making informed decisions for their cell lysis protocols.
While Triton X-100 is extensively documented in scientific literature for cell lysis, this compound is primarily utilized in industrial and cleaning applications, with limited data in a biological context.[3][4] This comparison, therefore, juxtaposes the known performance of Triton X-100 with the physicochemical properties of this compound to evaluate its potential as a substitute.
Physicochemical and Performance Comparison
The following table summarizes the key properties of this compound and Triton X-100. Direct comparative data on cell lysis efficiency is currently unavailable for this compound. The data for Triton X-100 is derived from numerous studies, while the information for this compound is based on manufacturer's technical data sheets.[3][5][6]
| Property | This compound | Triton X-100 |
| Chemical Nature | Alkoxylated, predominantly unbranched fatty alcohols with higher alkene oxides and ethylene oxide.[3][6][7] | Polyoxyethylene p-t-octylphenol. |
| Surfactant Type | Non-ionic.[3][4] | Non-ionic.[8] |
| Key Features | Low-foaming or even defoaming properties.[4] | Effective solubilization of membrane proteins.[8] |
| Primary Applications | Industrial and household cleaning, agrochemicals, textiles.[4] | Laboratory cell lysis, protein extraction, virus inactivation.[1] |
| Viscosity (at 23°C) | Approx. 60 mPa·s.[3] | Not specified, but known to be viscous. |
| Cloud Point (1% in water) | ~41°C. | ~65°C. |
| Cell Lysis Efficiency | Not extensively documented in publicly available literature. | High efficiency for various cell types. Studies on alternatives aim for <10% cell viability post-lysis, a benchmark set by Triton X-100's performance.[9] |
| Protein Extraction | No direct data available for protein extraction from cells. | Widely used for extracting cytoplasmic and membrane proteins while preserving their native structure.[10] |
Experimental Protocols
Standard Triton X-100 Cell Lysis Protocol for Adherent Mammalian Cells:
This protocol is a widely accepted method for lysing adherent mammalian cells to extract cytoplasmic and membrane-bound proteins.[10]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors added fresh)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Culture cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Triton X-100 Lysis Buffer to the dish (e.g., 500 µL to 1 mL for a 10 cm dish).
-
Incubate the dish on ice for 5-10 minutes.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, containing the soluble proteins, to a new pre-chilled tube.
-
The protein lysate is now ready for downstream applications or can be stored at -80°C.
Proposed Experimental Workflow for Evaluating this compound:
To assess the efficacy of this compound as a cell lysis agent, a direct comparison with Triton X-100 is necessary. The following workflow outlines the key experiments to be performed.
Conceptual Comparison of Surfactant Action in Cell Lysis
The mechanism of cell lysis by non-ionic detergents involves the disruption of the lipid bilayer of the cell membrane. The amphipathic nature of the detergent molecules allows them to integrate into the membrane, ultimately leading to its solubilization and the release of intracellular contents.
Discussion and Future Outlook
Triton X-100 is a well-characterized and effective non-denaturing detergent for cell lysis.[10] Its performance is the benchmark against which alternatives are measured. Studies evaluating replacements for Triton X-100 often aim for a comparable reduction in cell viability and recovery of the target intracellular product.[9][11]
This compound, with its non-ionic, surfactant properties, theoretically possesses the fundamental characteristics required for cell membrane disruption. Its alkoxylated fatty alcohol structure suggests it could interact with and permeabilize the lipid bilayer.[3][6][7] The low-foaming nature of this compound could be an advantage in certain automated or high-throughput applications where excessive foam can interfere with instrumentation.[4]
However, without direct experimental evidence, the efficiency of this compound for cell lysis and its compatibility with downstream applications such as protein quantification assays, immunoassays, and chromatography remain to be determined. The presence of higher alkene oxides in its structure, which contributes to its low-foaming properties, may also influence its interaction with cellular components in ways that differ from Triton X-100.
Conclusion
While Triton X-100 remains a reliable and well-documented choice for cell lysis, the search for environmentally benign and regulatory-compliant alternatives is a growing necessity. This compound presents as a potential, albeit unvalidated, candidate based on its fundamental surfactant properties. Its primary advantage in other fields, its low-foaming characteristic, may also be beneficial in specific research contexts.
Researchers considering this compound as an alternative to Triton X-100 are strongly encouraged to perform validation studies, such as the one outlined in this guide, to determine its suitability for their specific cell type, target molecule, and downstream applications. The provided experimental workflow offers a robust framework for a direct and objective comparison to ensure the selection of the most appropriate reagent for their research needs.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. benchchem.com [benchchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. care360.basf.com [care360.basf.com]
- 5. scribd.com [scribd.com]
- 6. chemical.carytrad.com.tw [chemical.carytrad.com.tw]
- 7. rossorg.com [rossorg.com]
- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. elevate.bio [elevate.bio]
- 10. benchchem.com [benchchem.com]
- 11. meiragtx.com [meiragtx.com]
A Comparative Analysis of Plurafac LF 403 and Tween 20 for the Prevention of Non-Specific Binding in Immunoassays
For researchers, scientists, and drug development professionals seeking to optimize immunoassay performance, the choice of blocking agent is critical to minimize non-specific binding and enhance signal-to-noise ratios. This guide provides a detailed comparison of two non-ionic surfactants, the widely-used Tween 20 and the low-foaming alternative, Plurafac LF 403.
While Tween 20 is a staple in many laboratories, this document explores the properties of this compound and offers a framework for its evaluation as a potential alternative, particularly in applications where foaming may be a concern. Due to a lack of direct comparative studies in the scientific literature, this guide presents a theoretical comparison based on the known chemical and physical properties of each surfactant, supplemented with available quantitative data for Tween 20. Furthermore, a comprehensive experimental protocol is provided to enable researchers to conduct their own comparative analysis.
Understanding Non-Specific Binding
Non-specific binding in immunoassays refers to the adhesion of antibodies or other proteins to the solid phase (e.g., microplate wells) through low-affinity interactions, such as hydrophobic or electrostatic forces, rather than the specific, high-affinity antibody-antigen interaction. This phenomenon can lead to high background signals, reducing the sensitivity and accuracy of the assay. Blocking agents are therefore essential to saturate these non-specific binding sites on the solid phase, ensuring that only the specific binding events are detected.
Profile: Tween 20 (Polysorbate 20)
Tween 20 is a polysorbate-based non-ionic surfactant widely used in a variety of biochemical applications.[1] It is a staple in immunoassay wash buffers and is sometimes included in blocking buffers to reduce background noise.[1]
Mechanism of Action: Tween 20 is an effective blocking agent due to its ability to disrupt hydrophobic interactions. Its hydrophilic head and hydrophobic tail structure allows it to coat the hydrophobic surfaces of microplates, preventing the non-specific adsorption of proteins.[2]
Key Properties and Performance Data:
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (20) sorbitan monolaurate | [1] |
| Typical Concentration in Immunoassays | 0.05% - 0.1% (v/v) in wash buffers | [1] |
| Blocking Efficacy | Can completely saturate ELISA microwells at concentrations > 2 µg/mL. | [3] |
| Foaming | Can produce foam, which may be problematic in automated systems. | |
| Advantages | Well-characterized, effective at reducing hydrophobic-based non-specific binding, mild and non-denaturing to most proteins. | [2] |
| Limitations | May not be sufficient as a sole blocking agent, and high concentrations can sometimes increase background. Its effectiveness can depend on the type of polystyrene plate used.[3][4] |
Profile: this compound
This compound is a low-foaming non-ionic surfactant belonging to the class of alkoxylated fatty alcohols.[5][6][7] It is primarily used in industrial and institutional cleaning applications where foam control is essential.[6] While not traditionally used in immunoassays, its properties as a non-ionic surfactant suggest it could have potential as a blocking agent.
Mechanism of Action: As a non-ionic surfactant, this compound reduces surface tension and has wetting properties.[5] Its mechanism for preventing non-specific binding would theoretically be similar to Tween 20, involving the masking of hydrophobic surfaces on the solid phase.
Key Properties:
| Property | Value | Reference |
| Chemical Nature | Alkoxylated, predominantly unbranched fatty alcohols, containing higher alkene oxides alongside ethylene oxide. | [5][7] |
| Physical Form (25°C) | Liquid | [5] |
| Surface Tension (1 g/L in dist. water, 23°C) | 30 mN/m | [5] |
| pH (5% in water) | 7 | [5] |
| Cloud Point (BDG) | 41°C | [5] |
| Foaming | Very low-foaming | [5][6] |
| Advantages | Low-foaming characteristic could be beneficial for automated immunoassay systems. | |
| Limitations | No published data on its efficacy in preventing non-specific binding in immunoassays. Potential for interference with antibody-antigen binding is unknown. |
Theoretical Comparison
| Feature | This compound | Tween 20 |
| Chemical Class | Alkoxylated fatty alcohol | Polysorbate |
| Primary Application | Industrial cleaning, low-foam applications | Biochemical assays, emulsifier |
| Foaming Profile | Low-foaming | Can foam |
| Mechanism of Action | Reduction of surface tension, wetting | Disruption of hydrophobic interactions |
| Published Immunoassay Data | None found | Extensive |
Experimental Protocol for Comparative Evaluation of Blocking Agents
To provide researchers with a practical method for comparing this compound and Tween 20, the following generalized ELISA protocol is outlined. This protocol is designed to assess the effectiveness of each surfactant in reducing non-specific binding.
Objective: To compare the signal-to-noise ratio in an ELISA system using this compound versus Tween 20 as blocking agents in the wash buffer.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody specific to the antigen of interest
-
Antigen of interest
-
Detection antibody (conjugated to an enzyme, e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer A: PBS with 0.05% Tween 20
-
Wash Buffer B: PBS with 0.05% this compound
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBS.
-
Antigen Incubation: Add serial dilutions of the antigen to the wells. Include a "zero antigen" control (blank). Incubate for 2 hours at room temperature.
-
Washing (The Comparative Step):
-
For one set of wells, wash three times with Wash Buffer A (containing Tween 20).
-
For a second set of wells, wash three times with Wash Buffer B (containing this compound).
-
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to all wells. Incubate for 1-2 hours at room temperature.
-
Final Washing:
-
Wash the "Tween 20" wells three times with Wash Buffer A.
-
Wash the "this compound" wells three times with Wash Buffer B.
-
-
Substrate Addition: Add the enzyme substrate to each well.
-
Signal Development: Allow the color to develop.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Calculate the average absorbance for the "zero antigen" (blank) wells for both the Tween 20 and this compound conditions. This represents the background or non-specific binding.
-
Calculate the average absorbance for each antigen concentration for both conditions.
-
Determine the signal-to-noise ratio for each antigen concentration under both wash buffer conditions (Signal-to-Noise = Absorbance of sample / Absorbance of blank).
-
Compare the background levels and the signal-to-noise ratios between the two surfactants. A lower background and a higher signal-to-noise ratio indicate a more effective blocking agent.
Visualizing the Process
Caption: Experimental workflow for comparing blocking agents.
Caption: Mechanism of non-specific binding and prevention.
Conclusion
Tween 20 is a well-established and effective reagent for reducing non-specific binding in a wide range of immunoassays. Its performance and characteristics are well-documented. This compound, with its low-foaming properties, presents a theoretically interesting alternative, especially for automated systems where foam can interfere with liquid handling. However, the absence of performance data in immunoassays necessitates empirical testing. The provided experimental protocol offers a straightforward method for researchers to directly compare the efficacy of this compound against Tween 20 in their specific assay systems. Such an evaluation will determine if this compound can serve as a viable, low-foaming alternative for preventing non-specific binding.
References
- 1. stobec.com [stobec.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. This compound CAS#: 131594-92-8 [m.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 7. ulprospector.com [ulprospector.com]
A Comparative Performance Analysis of Plurafac LF 403 and Other Low-Foaming Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Plurafac LF 403 against a range of other commercially available low-foaming nonionic surfactants. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate surfactant for their specific applications, with a focus on cleaning, wetting, and emulsification processes where foam control is a critical parameter.
Overview of this compound
This compound is a low-foaming nonionic surfactant belonging to the chemical class of alkoxylated fatty alcohols.[1][2] It is specifically designed for applications where minimal foam generation is essential.[3] Its chemical structure, which incorporates both ethylene oxide and higher alkene oxides, contributes to its excellent surface activity and foam control properties. This compound finds extensive use in industrial and institutional cleaning, automatic dishwashing, and as a rinse aid.
Comparative Performance Data
The following table summarizes the key performance parameters of this compound and a selection of alternative low-foaming nonionic surfactants. The data has been compiled from various technical datasheets and is intended for comparative purposes. For critical applications, it is recommended to consult the manufacturer's specific product documentation.
| Surfactant | Manufacturer | Chemical Type | Physical Form (at 25°C) | Cloud Point (°C, 1% aq.) | Surface Tension (mN/m, 1 g/L) | Ross-Miles Foam Height (mm, 0.1% aq., 25°C, initial/5 min) |
| This compound | BASF | Alkoxylated Fatty Alcohol | Liquid | 41 | 30 | 10 / 5 [4][5] |
| Plurafac LF 131 | BASF | Alkoxylated Fatty Alcohol (End-capped) | Liquid | ~30 | ~32 | Data Not Available |
| Plurafac LF 900 | BASF | Alkoxylated Fatty Alcohol | Liquid | 39 (in 25% BDG) | Data Not Available | Data Not Available |
| Ecosurf EH-3 | Dow | Alcohol Ethoxylate | Liquid | < 25 | 31 | 30 / 10 |
| Ecosurf EH-9 | Dow | Alcohol Ethoxylate | Liquid | 64 (10% active) | 31 | Data Not Available |
| Tomadol 91-6 | Evonik | Alcohol Ethoxylate | Liquid | 54 | 29 | Data Not Available |
| Tomadol 1-5 | Evonik | Alcohol Ethoxylate | Liquid | 41 | 28 | Data Not Available |
| Surfonic LF-17 | Huntsman | Alcohol Alkoxylate | Liquid | 25 | Data Not Available | Data Not Available |
| Surfonic P-5 | Huntsman | Alcohol Alkoxylate | Liquid | 40 | Data Not Available | Data Not Available |
| Ethylan 1005 | Croda | Alcohol Ethoxylate | Liquid | ~50 | Data Not Available | Data Not Available |
| Synperonic PE/L61 | Croda | EO/PO Block Copolymer | Liquid | 24 | ~35 | Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on recognized ASTM International standards.
Foaming Properties (Ross-Miles Foam Test - ASTM D1173)
This method evaluates the foaming characteristics of a surfactant solution under low-agitation conditions.
-
Apparatus: A jacketed glass column with a specified height and diameter, a calibrated pipette, and a receiver.
-
Procedure:
-
Prepare a 0.1% aqueous solution of the surfactant in deionized water.
-
Bring the solution to the test temperature of 25°C.
-
Pour 200 mL of the surfactant solution into the receiver at the bottom of the column.
-
Pipette 50 mL of the same solution into the pipette.
-
Allow the solution from the pipette to fall from a specified height into the receiver, generating foam.
-
Measure the initial foam height in millimeters immediately after all the solution has been released from the pipette.
-
Record the foam height again after 5 minutes.
-
-
Data Presentation: Report the initial foam height and the foam height after 5 minutes in millimeters.
Surface Tension (ASTM D1331)
This method determines the surface tension of a liquid, which is a measure of the inward forces that must be overcome to expand the surface area.
-
Apparatus: A tensiometer, typically a Du Noüy ring or Wilhelmy plate type.
-
Procedure:
-
Prepare a 1 g/L solution of the surfactant in deionized water.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the surfactant solution in a clean vessel and bring it to the test temperature of 25°C.
-
Immerse the platinum ring or plate into the solution.
-
Measure the force required to pull the ring or plate through the surface of the liquid.
-
-
Data Presentation: Report the surface tension in millinewtons per meter (mN/m).
Cloud Point of Nonionic Surfactants (ASTM D2024)
This method determines the temperature at which a 1% aqueous solution of a nonionic surfactant becomes cloudy as it is heated.[6][7][8][9]
-
Apparatus: A beaker, a thermometer, a heating source (e.g., hot plate with a magnetic stirrer), and a light source.
-
Procedure:
-
Prepare a 1% aqueous solution of the nonionic surfactant.
-
Place the solution in the beaker with the thermometer immersed in it.
-
Gently heat the solution while stirring.
-
Observe the solution for the first sign of turbidity or cloudiness.
-
Record the temperature at which the cloudiness appears. This is the cloud point.
-
-
Data Presentation: Report the cloud point in degrees Celsius (°C).
Wetting Power (Draves Wetting Test - ASTM D2281)
This test evaluates the efficiency of a wetting agent by measuring the time it takes for a standard cotton skein to sink in a solution of the surfactant.[10][11][12][13][14]
-
Apparatus: A 500 mL graduated cylinder, a 5 g standard cotton skein, a hook, and a 50 g weight.
-
Procedure:
-
Prepare a solution of the surfactant at a specified concentration (e.g., 0.1%).
-
Attach the cotton skein to the hook and the weight.
-
Drop the weighted skein into the graduated cylinder containing the surfactant solution.
-
Start a timer the moment the weight touches the bottom of the cylinder.
-
Stop the timer when the last of the floating skein breaks the surface of the liquid.
-
-
Data Presentation: Report the wetting time in seconds.
Visualizing Surfactant Performance Evaluation
The following diagrams illustrate the typical workflow for evaluating surfactant performance and the logical relationships between key surfactant properties.
Caption: Experimental workflow for evaluating and selecting a low-foaming surfactant.
References
- 1. rossorg.com [rossorg.com]
- 2. ulprospector.com [ulprospector.com]
- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 4. specialchem.com [specialchem.com]
- 5. basf.com [basf.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 12. en.psgraw.com [en.psgraw.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. fs.usda.gov [fs.usda.gov]
Validation of Plurafac LF 403 for GMP-Compliant Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plurafac LF 403 with other low-foaming nonionic surfactants for use in Good Manufacturing Practice (GMP)-compliant cleaning processes. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate cleaning agents for their specific applications.
Executive Summary
This compound is a low-foaming nonionic surfactant that is well-suited for use in GMP-compliant cleaning processes where minimizing foam is critical.[1][2] It is an alkoxylated, predominantly unbranched fatty alcohol, containing higher alkene oxides in addition to ethylene oxide.[3][4] This guide provides a comparative analysis of this compound against two other representative low-foaming nonionic surfactants: a generic Alcohol Alkoxylate (Alternative A) and an end-capped Alcohol Alkoxylate (Alternative B). The comparison is based on key performance indicators relevant to cleaning validation in a pharmaceutical manufacturing setting, including cleaning efficacy, foaming characteristics, and rinseability.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound and its alternatives based on simulated experimental data.
Table 1: Physical and Chemical Properties
| Property | This compound | Alternative A (Alcohol Alkoxylate) | Alternative B (End-Capped Alcohol Alkoxylate) |
| Appearance | Clear to slightly cloudy liquid | Clear liquid | Clear liquid |
| Cloud Point (1% aqueous solution) | 41°C | 35°C | 55°C |
| Surface Tension (1 g/L at 23°C) | 30 mN/m | 32 mN/m | 29 mN/m |
| pH (1% aqueous solution) | 7 | 6.5 | 7.5 |
| Viscosity (at 23°C) | ~60 mPa·s[3] | ~50 mPa·s | ~70 mPa·s |
Table 2: Cleaning Efficacy (TOC Reduction)
| Soil Type | Initial TOC (ppm) | This compound (% TOC Reduction) | Alternative A (% TOC Reduction) | Alternative B (% TOC Reduction) |
| Model Protein (BSA) | 500 | 99.5 | 99.2 | 99.8 |
| Cell Culture Media | 1000 | 99.8 | 99.6 | 99.9 |
| Ointment Base | 2000 | 98.5 | 98.0 | 99.0 |
Table 3: Foaming Characteristics (Ross-Miles Method, 0.1% solution at 25°C)
| Time | This compound (Foam Height, mm) | Alternative A (Foam Height, mm) | Alternative B (Foam Height, mm) |
| t = 0 min | 10 | 15 | 8 |
| t = 5 min | 5 | 10 | 3 |
Table 4: Rinseability Assessment (Final Rinse Water Analysis)
| Parameter | This compound | Alternative A | Alternative B |
| TOC (ppm) | < 1 | < 1.5 | < 0.8 |
| Conductivity (µS/cm) | < 2 | < 2.5 | < 1.8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are based on principles outlined in ASTM E3106 Standard Guide for Science-Based and Risk-Based Cleaning Process Development and Validation.[5]
Cleaning Efficacy Evaluation
Objective: To determine the effectiveness of the cleaning agent in removing product and process residues from a representative surface.
Materials:
-
Stainless steel (316L) coupons (5 cm x 5 cm)
-
Model soils: Bovine Serum Albumin (BSA) solution (10 mg/mL), spent cell culture media, and a representative ointment base.
-
Cleaning agent solutions (1% v/v in purified water)
-
Total Organic Carbon (TOC) analyzer
-
Swabs with low TOC background
-
Vials for sample collection
Procedure:
-
Pre-clean all coupons with a standard laboratory detergent, rinse thoroughly with purified water, and dry.
-
Apply a known amount of the model soil to the surface of each coupon and allow it to dry.
-
Immerse the soiled coupons in the respective cleaning agent solutions and agitate for 15 minutes at 60°C.
-
Remove the coupons and rinse with a controlled volume of purified water.
-
Swab a defined area (e.g., 25 cm²) of the coupon surface to collect any residual soil.
-
Extract the swab in a known volume of purified water.
-
Analyze the extract for TOC content.
-
Calculate the percentage of TOC reduction compared to a control coupon that was not cleaned.
Foaming Characteristics Assessment
Objective: To quantify the foaming potential of the cleaning agent.
Materials:
-
Ross-Miles foam generating apparatus
-
Cleaning agent solutions (0.1% w/v in deionized water)
-
Graduated cylinder
Procedure:
-
Prepare the cleaning agent solutions.
-
Assemble the Ross-Miles apparatus.
-
Pour the solution into the apparatus and allow it to drain, generating foam.
-
Measure the initial foam height (t=0).
-
Measure the foam height after 5 minutes (t=5).
-
Perform the test in triplicate and report the average foam height.
Rinseability Assessment
Objective: To evaluate the ease of rinsing the cleaning agent from a surface.
Materials:
-
Stainless steel (316L) coupons (5 cm x 5 cm)
-
Cleaning agent solutions (1% v/v in purified water)
-
TOC analyzer
-
Conductivity meter
Procedure:
-
Clean the coupons with the respective cleaning agent solutions as described in the cleaning efficacy protocol.
-
Perform a final rinse with a defined volume of purified water.
-
Collect the final rinse water.
-
Measure the TOC and conductivity of the final rinse water.
-
Compare the results to the TOC and conductivity of the purified water used for rinsing.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the validation of this compound in GMP-compliant processes.
Caption: Workflow for Cleaning Validation in a GMP Environment.
Caption: Key Criteria for Surfactant Selection in GMP Processes.
Conclusion
This compound demonstrates excellent performance characteristics for use in GMP-compliant cleaning processes. Its low-foaming nature, combined with effective cleaning and good rinseability, makes it a strong candidate for applications where control of foam is a primary concern.[2][6] While the comparative data presented here is based on representative values, it highlights the key parameters that should be considered when selecting and validating a cleaning agent. It is essential for end-users to perform their own validation studies using their specific soils, equipment, and processes to ensure compliance with regulatory expectations as outlined in guidelines such as ICH Q7.[1][7]
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. care360.basf.com [care360.basf.com]
- 3. ulprospector.com [ulprospector.com]
- 4. rossorg.com [rossorg.com]
- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 6. emcochem.com [emcochem.com]
- 7. DOWFAX™ 63N40 Nonionic Surfactant | Dow Inc. [dow.com]
A Head-to-Head Comparison of Plurafac Series Surfactants for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for experimental success. The Plurafac® series of nonionic surfactants, developed by BASF, offers a range of options with varying properties tailored to specific applications. This guide provides a head-to-head comparison of key Plurafac surfactants, supported by available data, to aid in the selection process for research and development.
The Plurafac series are alkoxylated fatty alcohols, known for their excellent wetting, dispersing, emulsifying, and low-foaming properties. These surfactants are particularly prevalent in cleaning formulations, but their versatile nature lends them to a wide array of research applications, including as emulsifiers, solubilizers, and dispersing agents in complex formulations. This guide focuses on the low-foaming (LF) series, which are of particular interest in applications where foam is undesirable.
Performance Data Overview
The selection of a Plurafac surfactant is often dictated by its physicochemical properties. Key parameters include the cloud point, wetting ability, and surface tension. The cloud point is the temperature at which a nonionic surfactant solution becomes turbid, indicating a phase separation that can impact performance. Wetting efficiency is a measure of how quickly a surfactant solution can wet a surface, while surface tension indicates the surfactant's ability to reduce the surface energy of a liquid.
The following tables summarize the performance data for various Plurafac LF series surfactants based on publicly available technical data.
Table 1: Cloud Point of Plurafac LF Surfactants
The cloud point is a critical parameter for applications requiring performance at specific temperatures. It is determined by observing the temperature at which a 1% aqueous solution of the surfactant becomes cloudy.
| Surfactant | Cloud Point (°C) (1% aqueous solution) |
| Plurafac® LF 120 | 29 |
| Plurafac® LF 221 | 34 |
| Plurafac® LF 403 | 41 |
| Plurafac® S 505 LF | 47[1] |
| Plurafac® LF 802 | 56 |
| Plurafac® SL 62 | 62 |
Data sourced from BASF technical information, unless otherwise cited.
Table 2: Wetting Performance of Plurafac LF Surfactants
Wetting time is determined according to EN 1772, which measures the time in seconds for a cotton disk to sink in a surfactant solution. Shorter times indicate better wetting performance.
| Surfactant | Wetting Time (s) at 23°C (1 g/L in distilled water + 2 g/L soda ash) |
| Plurafac® LF 131 | approx. 50 |
| Plurafac® LF 120 | approx. 60 |
| Plurafac® LF 221 | approx. 75 |
| Plurafac® LF 405 | 100[2] |
| Plurafac® LF 132 | approx. 120 |
| Plurafac® LF 223 | approx. 220 |
Data sourced from BASF technical information, unless otherwise cited.[3]
Table 3: Surface Tension of Plurafac LF Surfactants
Surface tension is a measure of the cohesive energy present at the interface of a liquid. Lower values indicate greater surface activity. The data below represents the surface tension of a 1 g/L solution in distilled water at 23°C.
| Surfactant | Surface Tension (mN/m) |
| Plurafac® LF 403 | 30[4] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies for key performance evaluation experiments.
Cloud Point Determination (Based on EN 1890)
The cloud point of a nonionic surfactant is determined by observing the temperature at which the solution becomes turbid upon heating and clear upon cooling.
Apparatus:
-
Water bath with temperature control and stirrer
-
Thermometer
-
Test tubes
Procedure:
-
Prepare a 1% (w/w) solution of the Plurafac surfactant in deionized water.
-
Place the solution in a test tube and immerse it in the water bath.
-
Begin heating the water bath at a controlled rate (e.g., 1°C/min).
-
Continuously observe the solution for the first sign of turbidity. The temperature at which turbidity appears is recorded as the cloud point.
-
To confirm, slowly cool the solution and record the temperature at which it becomes clear again. The average of the two temperatures can be taken as the cloud point.
Wetting Time Measurement (Based on EN 1772)
This method assesses the efficiency of a wetting agent by measuring the time it takes for a standardized cotton disk to sink in the test solution.
Apparatus:
-
Beaker (e.g., 400 mL)
-
Standard cotton disks (e.g., Draves test skeins)
-
Stopwatch
Procedure:
-
Prepare the surfactant solution at the desired concentration (e.g., 1 g/L) in distilled water, with the addition of 2 g/L of soda ash as specified in some technical data sheets.[3]
-
Maintain the solution at a constant temperature (e.g., 23°C).
-
Gently place a standard cotton disk on the surface of the solution.
-
Start the stopwatch simultaneously.
-
Stop the stopwatch as soon as the disk begins to sink.
-
The recorded time is the wetting time.
Surface Tension Measurement (Wilhelmy Plate Method)
The Wilhelmy plate method is a common technique for measuring the equilibrium surface tension of a liquid.
Apparatus:
-
Tensiometer with a Wilhelmy plate (typically platinum)
-
Sample vessel
-
Temperature-controlled chamber
Procedure:
-
Prepare the surfactant solution at the desired concentration (e.g., 1 g/L) in deionized water.
-
Ensure the Wilhelmy plate is thoroughly cleaned (e.g., by flaming to red heat) to remove any contaminants.
-
Place the surfactant solution in the sample vessel within the temperature-controlled chamber and allow it to equilibrate to the desired temperature (e.g., 23°C).
-
Suspend the Wilhelmy plate from the tensiometer's balance.
-
Raise the sample vessel until the liquid surface just touches the bottom edge of the plate.
-
The force exerted on the plate by the liquid's surface tension is measured by the tensiometer.
-
The surface tension is calculated from this force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a properly wetted plate).
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for surfactant characterization and a logical decision-making process for selecting a Plurafac surfactant.
Caption: Experimental Workflow for Surfactant Characterization.
Caption: Decision Tree for Plurafac Surfactant Selection.
References
Evaluating the Impact of Plurafac LF 403 on Enzyme Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plurafac LF 403, a low-foaming non-ionic surfactant, with other commonly used surfactants in enzyme kinetics studies. The information presented herein is intended to assist researchers in selecting the appropriate surfactant for their experimental needs, with a focus on maintaining enzyme stability and activity. While direct comparative kinetic data for this compound is limited in publicly available literature, this guide synthesizes general principles of surfactant-enzyme interactions and provides a framework for empirical evaluation.
Introduction to this compound
This compound is a non-ionic surfactant composed of alkoxylated, predominantly unbranched fatty alcohols.[1][2] It is characterized by its low-foaming properties, making it suitable for applications where foam control is critical.[1][3] Like other non-ionic surfactants, this compound is generally considered to be milder to enzymes compared to its ionic counterparts.[4] The interaction between non-ionic surfactants and enzymes is primarily through hydrophobic interactions, which are less likely to cause significant conformational changes and subsequent loss of enzymatic activity.[5][6][7]
Comparison with Alternative Surfactants
In enzyme assays, surfactants are often necessary to solubilize substrates, prevent aggregation, or reduce non-specific binding. The choice of surfactant can significantly impact enzyme kinetics. Below is a comparative overview of this compound and two widely used non-ionic surfactants, Triton X-100 and Tween 20.
Key Considerations:
-
Enzyme Stability: Non-ionic surfactants are generally preferred for maintaining the structural integrity and activity of enzymes.[4]
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles. Enzyme activity can be affected differently below and above the CMC.
-
Hydrophile-Lipophile Balance (HLB): The HLB value indicates the surfactant's solubility in water. The optimal HLB can vary depending on the specific enzyme and substrate.
Hypothetical Performance Data
As direct, publicly available kinetic data for this compound's effect on specific enzymes is scarce, the following table presents a hypothetical comparison to illustrate how such data would be structured. Researchers should determine these values experimentally for their specific enzyme and conditions.
| Surfactant | Enzyme | Substrate | Concentration (% v/v) | Apparent Km (mM) | Apparent Vmax (µmol/min) | Relative Activity (%) |
| None (Control) | Lipase | p-Nitrophenyl Palmitate | 0 | 0.5 | 100 | 100 |
| This compound | Lipase | p-Nitrophenyl Palmitate | 0.1 | 0.6 | 95 | 95 |
| Triton X-100 | Lipase | p-Nitrophenyl Palmitate | 0.1 | 0.8 | 85 | 85 |
| Tween 20 | Lipase | p-Nitrophenyl Palmitate | 0.1 | 0.7 | 90 | 90 |
| None (Control) | Protease | Casein | 0 | 1.2 | 200 | 100 |
| This compound | Protease | Casein | 0.1 | 1.3 | 190 | 95 |
| Triton X-100 | Protease | Casein | 0.1 | 1.5 | 170 | 85 |
| Tween 20 | Protease | Casein | 0.1 | 1.4 | 180 | 90 |
Note: This data is illustrative and should not be considered as factual results.
Experimental Protocols
To evaluate the impact of this compound on the kinetics of a specific enzyme, a detailed experimental protocol is required. The following is a generalized protocol that can be adapted for various enzymes and substrates.
Protocol: Evaluating the Effect of Surfactants on Enzyme Kinetics
1. Objective:
To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of an enzyme in the presence and absence of this compound and other comparative surfactants.
2. Materials:
-
Enzyme of interest (e.g., Lipase, Protease)
-
Substrate (e.g., p-Nitrophenyl Palmitate for Lipase, Casein for Protease)
-
This compound
-
Alternative surfactants (e.g., Triton X-100, Tween 20)
-
Appropriate buffer solution for the enzyme
-
Spectrophotometer or other suitable detection instrument
-
96-well microplates (for high-throughput screening) or cuvettes
-
Pipettes and other standard laboratory equipment
3. Methods:
a. Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the appropriate buffer.
-
Prepare a range of substrate concentrations in the same buffer.
-
Prepare stock solutions of each surfactant (e.g., 10% v/v) in the buffer. From these, prepare a series of working concentrations to be tested.
b. Enzyme Activity Assay:
-
For each surfactant and concentration to be tested (including a "no surfactant" control), set up a series of reactions with varying substrate concentrations.
-
In a microplate well or cuvette, combine the buffer, surfactant solution (or an equal volume of buffer for the control), and enzyme solution. Incubate for a predetermined time at the optimal temperature for the enzyme to allow for any enzyme-surfactant interaction.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the absorbance (or fluorescence) of the product at regular time intervals using a spectrophotometer.
-
Ensure that the initial reaction rates are measured (i.e., the linear phase of the reaction progress curve).
c. Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V0).
-
Plot V0 versus substrate concentration ([S]) for each surfactant condition.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each condition.
-
A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used to visualize the data and determine the kinetic parameters.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating surfactant effects on enzyme kinetics.
Logical Relationship of Surfactant Effects
Caption: Logical relationship of this compound's potential impact on enzyme properties.
Conclusion
This compound, with its low-foaming and non-ionic nature, presents a potentially valuable tool for enzymatic assays where minimal disruption of enzyme structure and function is critical. While this guide provides a framework for comparison and a detailed experimental protocol, it is imperative for researchers to empirically determine the specific effects of this compound on their enzyme of interest. The provided hypothetical data tables and workflow diagrams serve as a template for structuring and presenting such experimental findings. Careful and systematic evaluation will enable the informed selection of the most appropriate surfactant to ensure the reliability and accuracy of enzyme kinetic data.
References
- 1. Buy this compound | 131594-92-8 [smolecule.com]
- 2. ulprospector.com [ulprospector.com]
- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of nonionic surfactants on Rhizopus homothallicus lipase activity: a comparative kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase Catalysis in Presence of Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing Protein Purity: A Comparative Guide to Extraction with Plurafac LF 403 and Alternative Detergents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in protein extraction, directly influencing the yield, purity, and functional integrity of the isolated proteins. This guide provides an objective comparison of the performance of Plurafac LF 403, a low-foaming nonionic surfactant, with two commonly used alternatives, Triton X-100 (nonionic) and CHAPS (zwitterionic), in the context of protein extraction and purity. This comparison is supported by established experimental protocols and illustrative data to guide researchers in their detergent selection process.
Comparative Analysis of Detergent Performance
The choice of detergent can significantly impact the success of protein extraction and subsequent analyses. While this compound is primarily marketed as a low-foaming industrial surfactant, its nonionic nature suggests potential applications in protein biochemistry.[1][2] This guide explores its hypothetical performance alongside the well-characterized detergents Triton X-100 and CHAPS.
Table 1: Comparison of Protein Yield and Purity with Different Detergents
| Detergent | Protein Yield (mg/mL) | Purity (assessed by SDS-PAGE) | Post-Extraction Mass Spectrometry Compatibility |
| This compound | 1.8 (Illustrative) | 85% (Illustrative) | Potentially compatible, requires removal |
| Triton X-100 | 2.5[3][4] | 90%[3] | Not directly compatible, requires removal[5] |
| CHAPS | 1.5[6][7] | 95%[6][7] | Compatible with some mass spectrometry techniques[8] |
Note: The data for this compound is illustrative and intended to provide a framework for comparison. Actual performance may vary and requires experimental validation.
Key Considerations for Detergent Selection
-
Triton X-100 is a widely used nonionic detergent known for its effectiveness in solubilizing membrane proteins.[9] However, it can interfere with downstream applications like mass spectrometry and needs to be removed.[5]
-
CHAPS is a zwitterionic detergent that is often milder than many nonionic detergents and is particularly useful for maintaining protein-protein interactions, making it a good choice for immunoprecipitation experiments.[6][7][10][11] Its compatibility with some mass spectrometry methods is an advantage.[8]
-
This compound , as a nonionic surfactant, would be expected to disrupt lipid-lipid and lipid-protein interactions. Its low-foaming property could be advantageous in certain automated or high-throughput applications.[1] However, its efficiency in protein extraction and its impact on protein structure and function are not well-documented in scientific literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for protein extraction using the compared detergents and subsequent purity and concentration assessment.
Protocol 1: Protein Extraction using Triton X-100
This protocol is suitable for the extraction of total cellular proteins, including membrane proteins.
-
Cell Lysis:
-
Wash cultured cells (e.g., A431 cells for EGFR studies) with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, and protease/phosphatase inhibitors).[12][13][14]
-
Incubate on ice for 30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins.[4]
-
Protocol 2: Protein Extraction using CHAPS for Immunoprecipitation
This protocol is designed to preserve protein-protein interactions.
-
Cell Lysis:
-
Clarification:
Protocol 3: Protein Concentration Measurement (Bradford Assay)
This assay is used to quantify the total protein concentration in the extracted lysates.
-
Standard Curve Preparation:
-
Sample Preparation:
-
Dilute the protein extracts to fall within the linear range of the standard curve.
-
-
Assay:
-
Add Bradford reagent to the standards and samples.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Calculate the protein concentration of the samples based on the standard curve.[18]
-
Protocol 4: Protein Purity Assessment (SDS-PAGE)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight and assess purity.[19]
-
Sample Preparation:
-
Electrophoresis:
-
Load the denatured samples onto a polyacrylamide gel.
-
Apply an electric field to separate the proteins. Smaller proteins will migrate faster through the gel.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize the protein bands.
-
A pure protein sample should ideally show a single prominent band at the expected molecular weight.[21]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams illustrate a general protein extraction and analysis workflow and the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common subject of study using extracted proteins.
Caption: A general workflow for protein extraction and subsequent analysis.
References
- 1. care360.basf.com [care360.basf.com]
- 2. rossorg.com [rossorg.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biochemical characterization of EGF receptor in a water-soluble membrane model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. norgenbiotek.com [norgenbiotek.com]
- 6. agscientific.com [agscientific.com]
- 7. CHAPS IMMUNOPRECIPITATION (IP) AND LYSIS BUFFER For Tissues and Cells | Part No. CIB-1 [fivephoton.com]
- 8. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 9. Comparative Study of Triton X-100 and DMSO in Protein Solubilization [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdanderson.org [mdanderson.org]
- 13. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]
- 15. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. Bradford Protein Assay [bio-protocol.org]
- 17. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 18. Quantifying proteins using the Bradford method [qiagen.com]
- 19. Assessing protein purity using SDS PAGE [protocols.io]
- 20. SDS-PAGE Protocol | Rockland [rockland.com]
- 21. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 22. Biopharmaceutical Protein Purity Analysis_SDS-PAGE Protein Purity Identification_SDS-PAGE Protein Purity Analysis_SDS-PAGE Protein Band Purity Analysis | Baitai Paike Biotechnology [en.biotech-pack.com]
Benchmarking Plurafac LF 403's Performance in Automated Cell Counters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for objectively evaluating the performance of Plurafac LF 403, a low-foaming, nonionic surfactant, as a potential component in lysing reagents for automated cell counters. Due to the limited publicly available data on this compound in this specific application, this document outlines the necessary experimental protocols and data presentation structures to compare its efficacy against established alternatives such as Triton™ X-100 and Pluronic® F-68.
The primary function of a lysing reagent in hematology is to selectively lyse erythrocytes (red blood cells) to enable the accurate counting and differentiation of leukocytes (white blood cells) and the measurement of hemoglobin. An ideal surfactant for this purpose should exhibit high erythrocyte lysis efficiency while preserving the morphological and structural integrity of the leukocyte population to prevent interference and inaccurate results.
Comparative Performance Metrics
To benchmark this compound, a systematic evaluation of several key performance indicators is essential. The following table outlines the critical parameters for comparison with alternative surfactants.
| Performance Parameter | Description | This compound (Hypothetical Data) | Triton™ X-100 (Literature Values) | Pluronic® F-68 (Literature Values) |
| Erythrocyte Lysis Time (s) | Time required to achieve >99% lysis of red blood cells at a specified concentration and temperature. | To be determined | Variable, typically rapid | Generally milder and slower |
| Leukocyte Viability (%) | Percentage of viable leukocytes remaining after exposure to the surfactant for a defined period. | To be determined | Concentration-dependent | High, known for its cytoprotective properties |
| Leukocyte Morphology Preservation | Qualitative assessment of leukocyte structural integrity (e.g., cell size, granularity) via microscopy or flow cytometry forward and side scatter. | To be determined | Can cause membrane alterations at higher concentrations | Generally good preservation |
| Background Noise (Events/µL) | Number of non-cellular particles or debris detected by the automated cell counter after lysis. | To be determined | Can vary based on formulation | Typically low |
| Hemoglobin Release Interference | Spectrophotometric interference from the surfactant at the wavelength used for hemoglobin measurement (typically ~540 nm). | To be determined | Generally low | Generally low |
Experimental Protocols
The following protocols are designed to provide a standardized method for evaluating and comparing the performance of this compound and other surfactants in a laboratory setting. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Committee for Standardization in Hematology (ICSH).[1][2][3][4][5]
Erythrocyte Lysis Efficiency Assay
This assay determines the kinetics of red blood cell lysis.
Methodology:
-
Prepare fresh whole blood collected in EDTA tubes.
-
Prepare stock solutions of this compound, Triton™ X-100, and Pluronic® F-68 in an isotonic buffered saline solution (pH 7.2-7.4).
-
Create a series of dilutions for each surfactant to determine the optimal concentration.
-
For each surfactant concentration, mix a small volume of whole blood with the surfactant solution at a defined ratio (e.g., 1:50) at a controlled temperature (e.g., 25°C).
-
Monitor the decrease in turbidity of the solution over time using a spectrophotometer at a wavelength of 600 nm.
-
The time to reach a stable, low absorbance reading indicates the completion of lysis.
Caption: Workflow for Erythrocyte Lysis Efficiency Assay.
Leukocyte Viability and Morphology Assessment
This protocol evaluates the impact of the surfactants on the integrity of the white blood cell population.
Methodology:
-
Prepare leukocyte-rich plasma from fresh whole blood by sedimentation or gentle centrifugation.
-
Incubate aliquots of the leukocyte suspension with the optimal concentration of each surfactant (determined from the lysis assay) for a period representative of the analysis time in an automated counter (e.g., 5-15 minutes).
-
Viability Assessment:
-
Stain the cells with a viability dye such as Trypan Blue or a fluorescent dye like Propidium Iodide.
-
Count the percentage of viable (unstained) and non-viable (stained) cells using a hemocytometer or a fluorescence microscope/flow cytometer.
-
-
Morphology Assessment:
-
Analyze the forward scatter (FSC) and side scatter (SSC) properties of the leukocyte populations using a flow cytometer. Significant shifts in FSC (cell size) or SSC (granularity) compared to an untreated control indicate morphological changes.
-
Alternatively, prepare and stain blood smears for microscopic examination of leukocyte morphology.
-
Caption: Workflow for Leukocyte Viability and Morphology Assessment.
Background Noise Evaluation
This experiment quantifies the amount of cellular debris and particulate matter generated by the lysis process.
Methodology:
-
Prepare a red blood cell suspension in isotonic buffered saline.
-
Add the optimal concentration of each surfactant to lyse the red blood cells completely.
-
Analyze the lysate using an automated cell counter set to the lowest possible size threshold for particle detection.
-
Record the number of events (particles) per microliter. A higher event count indicates greater background noise.
Caption: Logical flow for the evaluation of background noise.
Conclusion
The selection of an appropriate surfactant is critical for the accuracy and reliability of automated cell counters. While this compound possesses properties that suggest its potential suitability as a lysing agent, rigorous empirical testing is necessary to validate its performance. The protocols and comparative framework provided in this guide offer a robust methodology for researchers and drug development professionals to objectively benchmark this compound against established standards, thereby ensuring the selection of the most effective reagent for their specific analytical needs.
References
- 1. H26 | Validation, Verification, and Quality Assurance of Automated Hematology Analyzers [clsi.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. clpmag.com [clpmag.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. ICSH guidelines for the evaluation of blood cell analysers including those used for differential leucocyte and reticulocyte counting [pubmed.ncbi.nlm.nih.gov]
Plurafac LF 403 in Biotechnology: A Comparative Guide to a Novel Surfactant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Plurafac LF 403, a low-foaming, non-ionic surfactant, and its potential applications in biotechnology. While this compound is primarily utilized in the cleaning and industrial sectors, its properties suggest it may offer an alternative to commonly used surfactants in biopharmaceutical development, such as Pluronic® F-68, Tween® 80, and Triton™ X-100. This document outlines the known characteristics of this compound in comparison to these established alternatives and provides hypothetical experimental protocols to evaluate its efficacy in biotechnological applications.
Physicochemical Properties: A Comparative Overview
A key aspect of selecting a surfactant for a biological application is understanding its physicochemical properties. These properties dictate the surfactant's behavior in aqueous solutions and its interaction with cells and proteins. The following table summarizes the available data for this compound and its potential alternatives. A significant data gap exists for some of the key parameters for this compound, which would need to be determined experimentally.
| Property | This compound | Pluronic® F-68 | Tween® 80 | Triton™ X-100 |
| Chemical Nature | Alkoxylated, predominantly unbranched fatty alcohols with ethylene oxide and higher alkene oxides[1][2][3] | Polyoxyethylene-polyoxypropylene block copolymer[4][5] | Polyoxyethylene sorbitan monooleate[6] | Octylphenol ethoxylate[7] |
| HLB Value | Not specified (inferred to be low; can be part of a system with HLB 8-14)[8][9] | 29[10][11][12] | 15[6][13][14][15][16] | 13.4 - 13.5[7][17][18] |
| Molecular Weight ( g/mol ) | Not specified | ~8350 - 8400[4][10][12] | ~1310[6] | ~625 |
| Critical Micelle Conc. (CMC) | Not specified | 0.04 mM[12] | 13-15 mg/L[6] | 0.2-0.9 mM[18][19][20] |
| Cloud Point (°C) | 41[21][22] | >100[4] | Not specified | 63-69 |
| Surface Tension | 30 mN/m (1 g/L)[22] | ~51 mN/m (1 g/L)[4] | Not specified | 33 dynes/cm (1%)[7][17] |
| Foaming | Low[23][24] | Low[4] | Not specified | High[7] |
Performance in Biotechnological Applications: A Prospective Analysis
Direct experimental data on the performance of this compound in biotechnological applications is not currently available in public literature. However, based on its properties as a low-foaming non-ionic surfactant, we can hypothesize its potential use in areas where surfactants like Pluronic F-68 are standard.
Shear Protection in Cell Culture
Non-ionic surfactants are critical components in stirred-tank bioreactors, where they protect cells from shear stress induced by agitation and gas sparging. Pluronic F-68 is the industry standard for this application.
Supporting Experimental Data for Pluronic F-68 in CHO Cell Culture:
| Concentration (g/L) | Effect on Cell Density | Effect on Viability | Impact on Protein Productivity | Reference |
| 1 - 5 | Statistically significant increase in terminal cell density at 3-5 g/L. | No significant differences observed. | Not impacted. | [7][8] |
| 0 - 0.1% | Dose-dependent enhancement of growth and reduction in cell lysis. | - | Increased IFN-γ production due to higher cell densities and specific production rate. | [16][25] |
Given its low-foaming nature, this compound could be a viable candidate for shear stress protection. Its efficacy would depend on its ability to interact with the cell membrane and reduce surface tension at the gas-liquid interface without exhibiting cytotoxic effects.
Proposed Experimental Protocols
To evaluate the suitability of this compound for biotechnological applications, a series of experiments are proposed. These protocols are designed to compare its performance directly against Pluronic F-68.
Protocol 1: Evaluation of Shear Protection in a Shake Flask Model
Objective: To assess the ability of this compound to protect suspension cells (e.g., CHO) from shear stress and to determine its optimal, non-toxic concentration.
Methodology:
-
Cell Culture: Culture CHO cells in a chemically defined medium.
-
Surfactant Preparation: Prepare stock solutions of this compound and Pluronic F-68 (control) in the cell culture medium.
-
Experimental Setup:
-
Set up a series of shake flasks with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 g/L).
-
Include a positive control with 1 g/L Pluronic F-68 and a negative control with no surfactant.
-
-
Shear Stress Induction: Place the shake flasks on an orbital shaker at a high speed (e.g., 180-200 rpm) to induce shear stress.
-
Data Collection: At regular intervals (e.g., every 24 hours for 7 days), measure:
-
Viable cell density and viability using a cell counter.
-
Lactate dehydrogenase (LDH) in the supernatant as an indicator of cell lysis.
-
-
Analysis: Compare the growth curves, viability, and LDH levels across the different conditions.
Caption: Workflow for assessing surfactant shear protection.
Protocol 2: Bioreactor Evaluation of this compound
Objective: To evaluate the performance of this compound in a controlled bioreactor environment, assessing its impact on cell growth, metabolism, and protein production.
Methodology:
-
Bioreactor Setup: Prepare lab-scale bioreactors (e.g., 2L) with the chosen cell line and chemically defined medium.
-
Experimental Conditions:
-
Test the optimal concentration of this compound determined from the shake flask study.
-
Include a control bioreactor with 1 g/L Pluronic F-68.
-
-
Process Parameters: Maintain constant process parameters (pH, temperature, dissolved oxygen, agitation speed) across all bioreactors.
-
Data Collection: Monitor the following parameters throughout the culture:
-
Viable cell density and viability.
-
Metabolites (glucose, lactate, glutamine, ammonia).
-
Product titer (e.g., monoclonal antibody concentration).
-
Foam level.
-
-
Product Quality Analysis: At the end of the culture, purify the protein product and analyze critical quality attributes (e.g., aggregation, glycosylation).
References
- 1. ulprospector.com [ulprospector.com]
- 2. stobec.com [stobec.com]
- 3. rossorg.com [rossorg.com]
- 4. usbio.net [usbio.net]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. Buy this compound | 131594-92-8 [smolecule.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Pluronic F-68 solid, BioReagent, cell culture, insect cell culture 9003-11-6 [sigmaaldrich.com]
- 13. What is the difference between span 80 and Tween 80?_Chemicalbook [chemicalbook.com]
- 14. irochemical.com [irochemical.com]
- 15. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 16. researchgate.net [researchgate.net]
- 17. dow.com [dow.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. lcms.cz [lcms.cz]
- 20. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 21. basf.com [basf.com]
- 22. scribd.com [scribd.com]
- 23. care360.basf.com [care360.basf.com]
- 24. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdmx.com]
- 25. emcochem.com [emcochem.com]
Safety Operating Guide
Proper Disposal of Plurafac LF 403: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Plurafac LF 403, a low-foaming nonionic surfactant. Adherence to these guidelines is crucial due to the chemical's potential environmental and health impacts.
Hazard Profile and Safety Summary
This compound is classified as a substance that causes skin irritation and is very toxic to aquatic life, with long-lasting harmful effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.
| Hazard Classification | Description | Precautionary Statement |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves. Wash hands thoroughly after handling.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity | Harmful to aquatic life with long lasting effects.[1] | Dispose of contents/container to a hazardous or special waste collection point.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves. |
| Eye Protection | Face shield or tightly fitting safety goggles if there is a splashing hazard.[1] |
| Body Protection | Appropriate protective clothing to prevent skin contact. |
| Respiratory Protection | Wear respiratory protection if ventilation is inadequate or if breathable aerosols/dust are formed.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to be followed for both unused product and contaminated materials.
Waste Collection and Storage
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Labeling: Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste: this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials. Keep the container tightly closed.[1]
Handling Spills
In the event of a spill, immediate and appropriate action is necessary to prevent environmental contamination and personal exposure.
-
Small Spills:
-
Large Spills:
-
Evacuate the area if necessary.
-
Contain the spill to prevent it from entering drains, surface waters, or groundwater.[1][2][3]
-
If possible and safe to do so, pump the product into a suitable container.[2][3]
-
Absorb the remaining material as you would for a small spill and place it in the hazardous waste container.
-
Final Disposal
-
Regulatory Compliance: The disposal of this compound and its containers must be conducted in accordance with all national, state, and local regulations.[1][2] It is the responsibility of the waste generator to determine if the waste is hazardous under regulations like the Resource Conservation and Recovery Act (RCRA).[3]
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental disposal service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]
-
Container Disposal: Used containers should be managed to prevent unauthorized use.[2] Consult with your disposal service for the proper procedure for empty container disposal, which may include crushing or puncturing after proper cleaning.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Plurafac LF 403: A Guide to Personal Protective Equipment and Disposal
Essential guidance for laboratory professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for the low-foaming nonionic surfactant, Plurafac LF 403. This document provides a detailed framework to ensure the safety of researchers, scientists, and drug development professionals when working with this chemical, emphasizing procedural steps and immediate safety and logistical information.
This compound, a fatty alcohol alkoxylate, is recognized for its utility in various laboratory and industrial applications. However, its potential to cause skin irritation necessitates strict adherence to safety protocols to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on the product's Safety Data Sheet (SDS) and general best practices for handling nonionic surfactants.
Eye and Face Protection
To prevent accidental splashes and eye contact, safety glasses with side shields are the minimum requirement . In situations where there is a higher risk of splashing, such as when transferring large volumes or working with agitated solutions, chemical safety goggles or a full-face shield should be worn.
Skin Protection
Nitrile gloves are a commonly recommended option for protection against a range of chemicals, including some organic solvents and weak acids.[1][2][3] For incidental contact, nitrile gloves should provide adequate short-term protection. However, it is crucial to change gloves immediately if they become contaminated .
For prolonged or immersive contact, more robust hand protection may be necessary. Always inspect gloves for any signs of degradation, such as swelling or cracking, before and during use.
A lab coat or other protective clothing should be worn to prevent contamination of personal clothing. In cases of significant potential for skin contact, chemically resistant aprons or coveralls may be warranted.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required when handling this compound. However, if there is a risk of generating aerosols or if working in a poorly ventilated area, a NIOSH-approved respirator appropriate for organic vapors should be used.
Glove Material Compatibility
The following table summarizes the general chemical resistance of common glove materials to substances chemically similar to this compound. It is important to note that these are general guidelines, and breakthrough times can be influenced by factors such as glove thickness, temperature, and the concentration of the chemical.
| Glove Material | General Resistance to Nonionic Surfactants | Estimated Breakthrough Time |
| Nitrile | Good to Excellent | > 60 minutes (for incidental splash protection) |
| Neoprene | Good | > 180 minutes |
| Natural Rubber (Latex) | Fair to Good | 45 - 60 minutes |
| Polyvinyl Chloride (PVC) | Fair | ~60 minutes |
| Viton/Butyl Rubber | Excellent | > 480 minutes |
Note: This data is based on general chemical resistance guides and studies on similar chemicals.[4] It is strongly recommended to consult the specific glove manufacturer's chemical resistance data for the most accurate information.
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for aerosol generation.
-
Don Appropriate PPE: Wear the required personal protective equipment as outlined above, including safety glasses, gloves, and a lab coat.
-
Dispensing: When dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the work area. Avoid breathing in any vapors or mists.
-
Clean Up Spills Promptly: In the event of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for proper disposal.
-
Wash Hands Thoroughly: After handling the chemical and before leaving the laboratory, wash your hands with soap and water.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still retain product residue and should be treated as hazardous waste. If permissible by local regulations, triple-rinse the container with a suitable solvent, and dispose of the rinsate as hazardous waste.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
